molecular formula C10H20O4 B1654089 t-Butyl 3-(hydroxypropoxyl)-propanoate CAS No. 2100306-78-1

t-Butyl 3-(hydroxypropoxyl)-propanoate

Cat. No.: B1654089
CAS No.: 2100306-78-1
M. Wt: 204.26 g/mol
InChI Key: NFYYXORESKNQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T-Butyl 3-(hydroxypropoxyl)-propanoate is a useful research compound. Its molecular formula is C10H20O4 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-(3-hydroxypropoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O4/c1-10(2,3)14-9(12)5-8-13-7-4-6-11/h11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYYXORESKNQKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401177682
Record name Propanoic acid, 3-(3-hydroxypropoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2100306-78-1
Record name Propanoic acid, 3-(3-hydroxypropoxy)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100306-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(3-hydroxypropoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to t-Butyl 3-(hydroxypropoxy)-propanoate: A Versatile Bifunctional Linker in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of t-Butyl 3-(hydroxypropoxy)-propanoate. This versatile bifunctional molecule is of significant interest in the field of drug development, particularly in the construction of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Identification

t-Butyl 3-(hydroxypropoxy)-propanoate, with the IUPAC name tert-butyl 3-(3-hydroxypropoxy)propanoate, is a chemical compound that features both a hydroxyl group and a carboxylic acid protected as a tert-butyl ester. This unique structure allows for sequential or orthogonal chemical modifications, making it a valuable building block in multi-step organic synthesis.

The molecular structure is characterized by a propanoate backbone with a tert-butoxycarbonyl group at one end and a hydroxypropoxy group at the other.

Molecular Formula: C₁₀H₂₀O₄

SMILES: CC(C)(C)OC(=O)CCOCCCO

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and computed properties of t-Butyl 3-(hydroxypropoxy)-propanoate is presented in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name tert-butyl 3-(3-hydroxypropoxy)propanoatePubChem
CAS Number 2100306-78-1PubChem
Molecular Weight 204.26 g/mol PubChem
Molecular Formula C₁₀H₂₀O₄PubChem
Appearance Not explicitly stated, likely a liquidInferred from similar compounds
Boiling Point (Predicted) 291.1 ± 15.0 °CChemBK
Density (Predicted) 1.016 ± 0.06 g/cm³ChemBK
Purity (Commercial) Typically ≥95% - 98%Various Suppliers
Storage Conditions -20°CBroadPharm
Solubility Soluble in organic solvents like methanol, ethanol, dichloromethaneInferred from general chemical properties
¹H NMR Spectral data not explicitly available in search results. Expected signals would correspond to the t-butyl protons, and the methylene (B1212753) protons of the propoxy and propanoate chains.-
¹³C NMR Spectral data not explicitly available in search results. Expected signals would correspond to the carbons of the t-butyl group, the carbonyl carbon, and the methylene carbons.-
Infrared (IR) Spectroscopy Spectral data not explicitly available in search results. Expected characteristic peaks would include a broad O-H stretch (hydroxyl), C-H stretches (alkyl), and a strong C=O stretch (ester).-

Reactivity and Applications in Drug Development

The utility of t-Butyl 3-(hydroxypropoxy)-propanoate in drug development stems from its bifunctional nature. It contains a reactive hydroxyl group and a tert-butyl protected carboxyl moiety.[1] The hydroxyl group can be readily functionalized, while the tert-butyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.[1]

This dual functionality makes it an ideal linker for connecting different molecular entities. In modern drug discovery, it is particularly valuable in the synthesis of:

  • Antibody-Drug Conjugates (ADCs): ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload.[1] Linkers are crucial for the stability and efficacy of ADCs. Polyethylene glycol (PEG) linkers, of which t-Butyl 3-(hydroxypropoxy)-propanoate can be considered a building block, are often used to improve the solubility and pharmacokinetic properties of ADCs.[2] The hydroxyl group can be used to attach the linker to the payload or the antibody, while the carboxylic acid can be used for further modifications.

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by recruiting them to an E3 ubiquitin ligase.[] A PROTAC molecule consists of a ligand that binds to the target protein and another ligand that binds to an E3 ligase, connected by a linker. The linker's length and composition are critical for the PROTAC's efficacy.[4] t-Butyl 3-(hydroxypropoxy)-propanoate serves as a versatile building block for constructing these linkers, allowing for precise control over their length and properties.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule, highlighting the role of a bifunctional linker derived from t-Butyl 3-(hydroxypropoxy)-propanoate.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product Target Ligand Target Ligand Couple_Target_Ligand Couple to Target Ligand Target Ligand->Couple_Target_Ligand E3 Ligase Ligand E3 Ligase Ligand Couple_E3_Ligase_Ligand Couple to E3 Ligase Ligand E3 Ligase Ligand->Couple_E3_Ligase_Ligand Linker_Building_Block t-Butyl 3-(hydroxypropoxy)-propanoate Functionalize_Linker Functionalize Hydroxyl Group Linker_Building_Block->Functionalize_Linker Functionalize_Linker->Couple_Target_Ligand Deprotect_Linker Deprotect Carboxylic Acid Couple_Target_Ligand->Deprotect_Linker Deprotect_Linker->Couple_E3_Ligase_Ligand PROTAC PROTAC Couple_E3_Ligase_Ligand->PROTAC

A generalized workflow for the synthesis of a PROTAC molecule.
Schematic of an Antibody-Drug Conjugate

The diagram below shows a simplified structure of an Antibody-Drug Conjugate (ADC) and illustrates where a linker derived from t-Butyl 3-(hydroxypropoxy)-propanoate could be incorporated.

ADC_Structure cluster_antibody Antibody cluster_payload Payload cluster_linker Linker Antibody_Node Monoclonal Antibody (mAb) Linker_Node Linker (e.g., PEG-based) Antibody_Node->Linker_Node Conjugation Site Payload_Node Cytotoxic Drug Linker_Node->Payload_Node Attachment Site

A schematic representation of an Antibody-Drug Conjugate (ADC).

Experimental Protocols (Representative)

Disclaimer: These are representative protocols and have not been optimized. Researchers should conduct their own optimization and safety assessments.

Representative Synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate

A potential synthetic route involves the Michael addition of 1,3-propanediol (B51772) to tert-butyl acrylate (B77674).

Reaction Scheme:

Procedure:

  • To a stirred solution of a suitable base (e.g., sodium hydride or a strong non-nucleophilic base) in an anhydrous solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon), add 1,3-propanediol dropwise at a controlled temperature (e.g., 0 °C).

  • After the addition is complete, allow the mixture to stir for a specified time to ensure the formation of the alkoxide.

  • Slowly add tert-butyl acrylate to the reaction mixture, maintaining the temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography, TLC, or Gas Chromatography, GC).

  • Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired t-Butyl 3-(hydroxypropoxy)-propanoate.

Deprotection of the tert-Butyl Ester

The tert-butyl ester group can be removed under acidic conditions to yield the corresponding carboxylic acid.

Reaction Scheme:

Procedure:

  • Dissolve t-Butyl 3-(hydroxypropoxy)-propanoate in a suitable solvent (e.g., dichloromethane, DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA), to the solution. A common solvent mixture is 1:1 DCM/TFA.[5]

  • Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

  • The resulting carboxylic acid can be used directly in the next step or purified further if necessary.

Safety and Handling

A specific Safety Data Sheet (SDS) for t-Butyl 3-(hydroxypropoxy)-propanoate is not widely available. Therefore, it should be handled with the care appropriate for a novel chemical compound. General laboratory safety precautions should be followed. For related compounds, such as other flammable esters, precautions include keeping the substance away from heat, sparks, and open flames, and using it in a well-ventilated area.[6][7]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are recommended.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Skin and Body Protection: A lab coat should be worn.

  • Respiratory Protection: If working in an area with poor ventilation or if the substance is volatile, a respirator may be necessary.

First Aid Measures (General Recommendations):

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

t-Butyl 3-(hydroxypropoxy)-propanoate is a valuable and versatile bifunctional linker that plays a crucial role in the synthesis of advanced therapeutic agents like ADCs and PROTACs. Its unique structure allows for controlled and sequential chemical modifications, enabling the precise construction of these complex molecules. While detailed experimental and safety data are not extensively published, the information provided in this guide, based on available data and established chemical principles, offers a solid foundation for researchers and drug development professionals working with this important compound. As with any chemical, proper handling and safety precautions are paramount.

References

In-Depth Technical Guide: t-Butyl 3-(hydroxypropoxy)propanoate (CAS: 2100306-78-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Butyl 3-(hydroxypropoxy)propanoate (CAS number 2100306-78-1) is a bifunctional organic molecule. It incorporates a terminal hydroxyl (-OH) group and a tert-butyl ester protected carboxylic acid.[1][2] This structure makes it a useful building block in organic synthesis, particularly in the construction of larger molecules where sequential reactions at different functional groups are required. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions to liberate the free acid for further modification.[1][2] The hydroxyl group provides a reactive site for various transformations, such as etherification, esterification, or oxidation.

Physicochemical Properties

The fundamental physicochemical properties of t-Butyl 3-(hydroxypropoxy)propanoate have been compiled from various chemical databases and suppliers. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 2100306-78-1[3]
Molecular Formula C₁₀H₂₀O₄[3]
Molecular Weight 204.26 g/mol [3]
IUPAC Name tert-butyl 3-(3-hydroxypropoxy)propanoate[3]
Appearance Colorless to light yellow liquidMedChemExpress
Density 1.016 ± 0.06 g/cm³ (Predicted)[4]
Boiling Point 291.1 ± 15.0 °C (Predicted)ChemBK
SMILES CC(C)(C)OC(=O)CCOCCCO[3]
InChIKey NFYYXORESKNQKM-UHFFFAOYSA-N[3]

Synthesis and Reactivity

General Synthesis Approach

While specific, detailed experimental protocols for the synthesis of t-Butyl 3-(hydroxypropoxy)propanoate are not published in peer-reviewed journals, a logical synthetic route can be inferred from its structure. A plausible method would involve the Michael addition of 1,3-propanediol (B51772) to tert-butyl acrylate. This reaction would likely be catalyzed by a base.

A generalized workflow for such a synthesis is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 1_3_Propanediol 1,3-Propanediol Reaction_Vessel Michael Addition 1_3_Propanediol->Reaction_Vessel tert_Butyl_Acrylate tert-Butyl Acrylate tert_Butyl_Acrylate->Reaction_Vessel Base_Catalyst Base Catalyst (e.g., Sodium tert-butoxide) Base_Catalyst->Reaction_Vessel catalyzes Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction_Vessel dissolves Workup Aqueous Workup & Purification (Chromatography) Reaction_Vessel->Workup Product t-Butyl 3-(hydroxypropoxy)propanoate Workup->Product

Caption: Plausible synthetic workflow for t-Butyl 3-(hydroxypropoxy)propanoate.

Chemical Reactivity

The reactivity of t-Butyl 3-(hydroxypropoxy)propanoate is characterized by its two distinct functional groups:

  • Hydroxyl Group: The primary alcohol can undergo typical reactions such as oxidation to an aldehyde or carboxylic acid, esterification with carboxylic acids or acyl chlorides, and etherification.

  • tert-Butyl Ester: This group is stable to many reaction conditions but can be selectively cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield the corresponding carboxylic acid. This deprotection strategy is common in multi-step organic synthesis.

The dual functionality allows for its use as a linker molecule, where one end can be attached to a substrate via the hydroxyl group, and the other end can be deprotected to reveal a carboxylic acid for conjugation to another molecule.

G cluster_pathways Potential Reaction Pathways start t-Butyl 3-(hydroxypropoxy)propanoate -OH (reactive) -COOtBu (protected) path1 Reaction at -OH group (e.g., Esterification) start->path1 path2 Deprotection of -COOtBu (Acidic Conditions) start->path2 product1 Modified Ester -OR -COOtBu path1->product1 product2 Modified Acid -OH -COOH path2->product2

Caption: Reactivity pathways of t-Butyl 3-(hydroxypropoxy)propanoate.

Potential Applications in Research and Development

Given its structure, t-Butyl 3-(hydroxypropoxy)propanoate is a candidate for use in several areas of chemical and pharmaceutical research:

  • Linker Chemistry: It can be used as a hydrophilic linker in the development of PROTACs (Proteolysis Targeting Chimeras) or Antibody-Drug Conjugates (ADCs), connecting the targeting moiety to the payload.

  • Polymer Synthesis: The hydroxyl group can serve as an initiator for ring-opening polymerization to create block copolymers.

  • Functionalized Surfaces: It can be used to modify surfaces by attaching the hydroxyl end to a solid support, leaving the protected carboxylic acid available for further functionalization after deprotection.

Conclusion

t-Butyl 3-(hydroxypropoxy)propanoate is a valuable synthetic intermediate due to its orthogonal protecting group strategy. While detailed biological studies and experimental protocols are not widely published, its chemical properties make it a versatile tool for chemists in the fields of drug discovery, materials science, and biotechnology. Further research is needed to explore its potential biological activities and to develop and publish detailed experimental procedures for its synthesis and application.

References

An In-depth Technical Guide to tert-Butyl 3-(3-hydroxypropoxy)propanoate: A Versatile Linker in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-(3-hydroxypropoxy)propanoate, a bifunctional molecule increasingly utilized in the field of drug development. Its unique structural features, comprising a hydroxyl group and a protected carboxylic acid, make it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document will detail its chemical properties, provide experimental protocols for its synthesis and application, and illustrate its role in targeted protein degradation pathways.

Chemical Identity and Properties

The IUPAC name for the compound is tert-butyl 3-(3-hydroxypropoxy)propanoate .[1] It is a key intermediate in the synthesis of more complex molecules used in pharmaceutical research.

PropertyValueSource
IUPAC Name tert-butyl 3-(3-hydroxypropoxy)propanoate[1]
Synonyms t-Butyl 3-(hydroxypropoxyl)-propanoate, Propanoic acid, 3-(3-hydroxypropoxy)-, 1,1-dimethylethyl ester[1]
CAS Number 2100306-78-1[1]
Molecular Formula C10H20O4[1]
Molecular Weight 204.26 g/mol [1]
Appearance Liquid (predicted)
Boiling Point 291.1±15.0 °C (Predicted)
Density 1.016±0.06 g/cm3 (Predicted)
pKa 14.87±0.10 (Predicted)

Role in Drug Development: A Linker for PROTACs

tert-Butyl 3-(3-hydroxypropoxy)propanoate serves as a precursor to flexible and hydrophilic linkers used in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. They consist of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase (often von Hippel-Lindau (VHL) or Cereblon), and a chemical linker that connects the two.

The linker's length, flexibility, and chemical properties are critical for the efficacy of the PROTAC, as they dictate the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase. The hydroxypropoxypropanoate moiety provides a desirable balance of hydrophilicity and conformational flexibility to the linker.

Logical Workflow for PROTAC Synthesis using the Linker Precursor

PROTAC_Synthesis_Workflow cluster_synthesis Linker Precursor Synthesis cluster_conjugation PROTAC Assembly start Starting Materials (e.g., 3-chloropropan-1-ol, tert-butyl acrylate) precursor tert-Butyl 3-(3-chloropropoxy)propanoate start->precursor Michael Addition activated_precursor tert-Butyl 3-(3-iodopropoxy)propanoate precursor->activated_precursor Finkelstein Reaction linker_vhl Linker-VHL Conjugate activated_precursor->linker_vhl Alkylation vhl_ligand VHL E3 Ligase Ligand vhl_ligand->linker_vhl deprotection Deprotection (TFA) linker_vhl->deprotection activated_linker_vhl Activated Carboxylic Acid deprotection->activated_linker_vhl Amide Coupling Reagents (e.g., HATU) protac Final PROTAC Molecule activated_linker_vhl->protac poi_ligand Protein of Interest (POI) Ligand poi_ligand->protac

Fig. 1: Synthetic workflow for PROTAC assembly.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of similar linker precursors and their subsequent use in bioconjugation.

Synthesis of tert-Butyl 3-(3-chloropropoxy)propanoate

This protocol describes the synthesis of a chlorinated analog, which can be readily converted to the iodo- or other functionalized derivatives.

Materials:

Procedure:

  • To a solution of 3-chloropropan-1-ol (1.0 eq) in acetonitrile, add tert-butyl acrylate (1.0 eq).

  • Add a catalytic amount of Triton B (e.g., 0.025 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 72 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane:EtOAc (e.g., 95:5 to 90:10) to yield tert-butyl 3-(3-chloropropoxy)propanoate as an oil.

Deprotection of the tert-Butyl Ester

The tert-butyl ester serves as a protecting group for the carboxylic acid. Its removal is a crucial step before conjugation to an amine-containing molecule.

Materials:

  • tert-Butyl ester-containing compound

  • Dichloromethane (DCM) or a suitable solvent

  • Trifluoroacetic acid (TFA)

  • Toluene (for azeotropic removal of TFA)

Procedure:

  • Dissolve the tert-butyl ester-containing compound in DCM (e.g., 0.1 M solution).

  • Cool the solution to 0 °C using an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to the stirred solution (e.g., 10 equivalents).

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Toluene can be added and evaporated (azeotroped) to aid in the complete removal of TFA.

  • The resulting carboxylic acid is often used in the next step without further purification.

Amide Coupling to a VHL Ligand (Illustrative Example)

This protocol outlines the coupling of the deprotected linker to an amine-functionalized VHL ligand.

Materials:

  • Deprotected linker (carboxylic acid)

  • Amine-containing VHL ligand

  • Anhydrous N,N-Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

Procedure:

  • Dissolve the deprotected linker (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-containing VHL ligand (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by LC-MS).

  • Upon completion, the reaction mixture can be diluted with a suitable organic solvent and washed with aqueous solutions to remove excess reagents and byproducts.

  • The final product can be purified by preparative HPLC or column chromatography.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The ultimate application of linkers derived from tert-butyl 3-(3-hydroxypropoxy)propanoate is in the creation of PROTACs that modulate cellular signaling by inducing the degradation of specific proteins. The diagram below illustrates the catalytic mechanism of action for a VHL-based PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary POI Target Protein (Protein of Interest) POI->Ternary VHL VHL E3 Ligase VHL->Ternary Ternary->PROTAC Catalytic Cycle Ternary->VHL Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

Fig. 2: PROTAC mechanism of action.

Conclusion

tert-Butyl 3-(3-hydroxypropoxy)propanoate is a valuable and versatile chemical tool for researchers in drug discovery. Its application as a linker precursor in the synthesis of PROTACs highlights its importance in the development of novel therapeutics aimed at targeted protein degradation. The protocols and pathways described in this guide provide a foundational understanding for the utilization of this compound in advanced drug development projects.

References

Molecular weight and formula of t-Butyl 3-(hydroxypropoxyl)-propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of t-Butyl 3-(hydroxypropoxy)-propanoate, a bifunctional molecule with potential applications in drug delivery and polymer chemistry. This document details its chemical properties, a plausible experimental protocol for its synthesis, and its potential role in the development of novel materials.

Core Compound Data

t-Butyl 3-(hydroxypropoxy)-propanoate is an organic compound featuring a tert-butyl ester and a primary hydroxyl group. These functional groups provide versatile handles for further chemical modifications, making it a valuable building block in organic synthesis.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₄[1]
Molecular Weight 204.26 g/mol [1]
IUPAC Name tert-butyl 3-(3-hydroxypropoxy)propanoate[1]
CAS Number 2100306-78-1[1]

Experimental Protocols

Synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate via Michael Addition

Objective: To synthesize t-Butyl 3-(hydroxypropoxy)-propanoate by reacting 1,3-propanediol (B51772) with tert-butyl acrylate (B77674) in the presence of a base catalyst.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-propanediol in methanol.

  • Catalyst Addition: To this solution, add a catalytic amount of sodium methoxide.

  • Addition of Reactant: Slowly add tert-butyl acrylate to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize the catalyst with a dilute acid.

  • Extraction: Remove the methanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure t-Butyl 3-(hydroxypropoxy)-propanoate.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) and ester carbonyl (C=O) groups.

Potential Applications in Drug Development and Materials Science

The dual functionality of t-Butyl 3-(hydroxypropoxy)-propanoate makes it an attractive monomer for the synthesis of biodegradable polyesters. The presence of the hydroxyl group allows for polymerization, while the tert-butyl ester can be hydrolyzed under acidic conditions, a property that can be exploited for drug delivery systems.

Polymers derived from this monomer could be designed to be biodegradable, breaking down into non-toxic components.[2][3] This is a highly desirable characteristic for materials used in biomedical applications, such as controlled-release drug formulations and temporary medical implants.

Logical Workflow and Synthesis Visualization

The following diagrams illustrate the logical workflow for the synthesis and characterization of t-Butyl 3-(hydroxypropoxy)-propanoate and the synthetic pathway itself.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Reactants Reactants Reaction Reaction Reactants->Reaction Michael Addition Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Column Chromatography Pure Product Pure Product Purification->Pure Product Characterization Characterization Pure Product->Characterization NMR, MS, IR

Caption: Logical workflow for synthesis and analysis.

Michael_Addition cluster_reactants Reactants cluster_product Product 1_3_Propanediol 1,3-Propanediol Product t-Butyl 3-(hydroxypropoxy)-propanoate 1_3_Propanediol->Product + t_Butyl_Acrylate tert-Butyl Acrylate t_Butyl_Acrylate->Product Catalyst

Caption: Michael addition synthesis pathway.

Safety and Handling

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling all chemicals.[4][5] The synthesis should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheets (SDS) of the individual reactants.

References

Spectroscopic and Synthetic Profile of t-Butyl 3-(hydroxypropoxy)-propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for t-Butyl 3-(hydroxypropoxy)-propanoate. Due to the limited availability of experimental spectroscopic data in public databases, this document presents predicted data generated from validated computational models. These predictions offer valuable insights for the characterization and utilization of this compound in research and development.

Spectroscopic Data

The following sections summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for t-Butyl 3-(hydroxypropoxy)-propanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data was obtained using online prediction tools.

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.68t2H-O-CH₂ -CH₂-CH₂-OH
3.60t2H-O-CH₂-CH₂ -CH₂-OH
3.52t2H-O-CH₂-CH₂-COO-
2.45t2H-CH₂-CH₂ -COO-
1.75p2H-O-CH₂-CH₂ -CH₂-OH
1.44s9H-C(CH₃)₃
2.5-3.0 (broad)s1H-OH

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
171.5C =O
80.5-C (CH₃)₃
69.0-O-CH₂ -CH₂-COO-
67.0-O-CH₂ -CH₂-CH₂-OH
60.5-O-CH₂-CH₂-CH₂ -OH
35.0-CH₂ -COO-
32.0-O-CH₂-CH₂ -CH₂-OH
28.0-C(CH₃ )₃
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3400-3500BroadO-H stretch (alcohol)
2975, 2935, 2870Medium-StrongC-H stretch (alkane)
1730StrongC=O stretch (ester)
1150StrongC-O stretch (ester and ether)
1050StrongC-O stretch (alcohol)
Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum is based on common fragmentation patterns for esters and ethers.

m/zRelative Intensity (%)Proposed Fragment
2055[M+H]⁺
14920[M - C₄H₉]⁺
13115[M - C₄H₉O]⁺
10340[M - C₄H₉O₂]⁺
7530[HO(CH₂)₃O]⁺
57100[C₄H₉]⁺

Experimental Protocols

The synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate can be achieved via a Michael addition of 1,3-propanediol (B51772) to t-butyl acrylate (B77674). The following is a generalized protocol that can be adapted and optimized for specific laboratory conditions.

Synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate

Materials:

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-propanediol (1.2 equivalents) in the chosen anhydrous solvent.

  • Catalyst Addition: Add the basic catalyst (0.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Acrylate: Slowly add t-butyl acrylate (1.0 equivalent) to the reaction mixture dropwise over a period of 30 minutes. An exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure t-Butyl 3-(hydroxypropoxy)-propanoate.

Instrumentation:

  • NMR: Spectra can be acquired on a 300 MHz or higher field NMR spectrometer. Samples should be dissolved in deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • IR: Spectra can be recorded on an FTIR spectrometer using a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent.

  • MS: Mass spectra can be obtained using an electrospray ionization (ESI) or chemical ionization (CI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for t-Butyl 3-(hydroxypropoxy)-propanoate via a base-catalyzed Michael addition.

Synthesis_Workflow Reactant1 t-Butyl Acrylate Product t-Butyl 3-(hydroxypropoxy)- propanoate Reactant1->Product 2. Reactant2 1,3-Propanediol Intermediate Alkoxide Intermediate Reactant2->Intermediate 1. Catalyst Base Catalyst Catalyst->Intermediate Intermediate->Product ReactionStep1 Deprotonation ReactionStep2 Michael Addition ReactionStep3 Protonation

Synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate.

An In-depth Technical Guide to the Solubility of t-Butyl 3-(hydroxypropoxy)-propanoate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of t-Butyl 3-(hydroxypropoxy)-propanoate. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines theoretical predictions based on the compound's structure with established methodologies for solubility determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of t-Butyl 3-(hydroxypropoxy)-propanoate is essential for predicting its solubility. Key properties are summarized below.

PropertyValueSource
Molecular FormulaC10H20O4[1][2]
Molar Mass204.26 g/mol [1][2]
IUPAC Nametert-butyl 3-(3-hydroxypropoxy)propanoate[2]
CAS Number2100306-78-1[1][2]

The structure of t-Butyl 3-(hydroxypropoxy)-propanoate, featuring a polar hydroxyl group and an ester linkage, alongside a nonpolar tert-butyl group, suggests a degree of solubility in both polar and non-polar solvents. Ester molecules are polar but cannot engage in intermolecular hydrogen bonding with each other; however, they can form hydrogen bonds with water molecules, rendering esters with low molar mass somewhat water-soluble.[3]

Predicted Solubility in Common Laboratory Solvents

The following table outlines the predicted qualitative solubility of t-Butyl 3-(hydroxypropoxy)-propanoate in a range of common laboratory solvents. These predictions are derived from the principle of "like dissolves like" and the known solubility of analogous esters.[4] It is generally observed that esters exhibit good solubility in various organic solvents, including alcohols and other esters.[4]

SolventPredicted SolubilityRationale
WaterSparingly SolubleThe presence of a hydroxyl group and an ether linkage allows for hydrogen bonding with water, but the nonpolar tert-butyl group and the overall carbon chain length limit aqueous solubility.
Methanol (B129727)SolubleAs a polar protic solvent, methanol can effectively solvate both the polar and nonpolar regions of the molecule.
EthanolSolubleSimilar to methanol, ethanol's polarity and ability to hydrogen bond contribute to good solubility.
AcetoneSolubleThis polar aprotic solvent can interact with the polar ester and hydroxyl groups.
Ethyl AcetateVery SolubleThe structural similarities between the solvent and the solute (both are esters) suggest high miscibility.
DichloromethaneSolubleA polar aprotic solvent that can effectively dissolve moderately polar compounds.
Diethyl EtherSolubleThe ether linkage in the solute is similar to the solvent, and its overall moderate polarity allows for good solvation.
Hexane (B92381)Sparingly SolubleAs a nonpolar solvent, hexane is less likely to effectively solvate the polar functional groups of the molecule.
Toluene (B28343)SolubleThe aromatic nature and moderate polarity of toluene can accommodate the different structural motifs of the solute.
Dimethyl Sulfoxide (DMSO)Very SolubleA highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
N,N-Dimethylformamide (DMF)Very SolubleSimilar to DMSO, DMF is a highly polar aprotic solvent that should readily dissolve the compound.

Experimental Protocol for Solubility Determination

The following is a standardized protocol for the quantitative determination of the solubility of t-Butyl 3-(hydroxypropoxy)-propanoate in various solvents.

Objective: To determine the saturation solubility of t-Butyl 3-(hydroxypropoxy)-propanoate in selected laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

  • t-Butyl 3-(hydroxypropoxy)-propanoate (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of t-Butyl 3-(hydroxypropoxy)-propanoate to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to 25 °C.

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Clarification:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of undissolved solute.

    • Centrifuge the vials to further separate the undissolved solid from the saturated solution.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of t-Butyl 3-(hydroxypropoxy)-propanoate.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of t-Butyl 3-(hydroxypropoxy)-propanoate.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of the solute in the diluted samples.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at 25 °C.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_quantification Quantification A Add Excess Solute to Solvent B Equilibrate at Constant Temperature A->B C Centrifuge to Separate Solid B->C D Extract Supernatant C->D E Dilute Sample D->E F Analyze by HPLC/GC E->F H Calculate Solubility F->H G Generate Calibration Curve G->H

Caption: Experimental workflow for determining the solubility of a compound.

References

A Technical Guide to the Thermal Characterization of t-Butyl 3-(hydroxypropoxyl)-propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the thermal properties of t-Butyl 3-(hydroxypropoxyl)-propanoate, with a specific focus on its glass transition temperature (Tg) and melting point (Tm). Due to a lack of experimentally determined values for Tg and Tm in publicly available literature, this document provides a comprehensive overview of the standard methodologies used to determine these crucial thermal characteristics for this and similar compounds.

Physicochemical Properties

PropertyValueSource(s)
CAS Number 2100306-78-1[1][2][3][4]
Molecular Formula C₁₀H₂₀O₄[1][2][4]
Molecular Weight 204.26 g/mol [1][2][4]
Predicted Boiling Point 291.1 ± 15.0 °C[2]
Predicted Density 1.016 ± 0.06 g/cm³[2]
Purity Typically ≥95%[1][5]
Synonyms tert-butyl 3-(3-hydroxypropoxy)propanoate[4]

Determination of Thermal Properties: Glass Transition (Tg) and Melting Point (Tm)

The primary technique for determining the glass transition and melting point of chemical compounds like this compound is Differential Scanning Calorimetry (DSC) .[2][6] DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7][8]

The Significance of Tg and Tm
  • Glass Transition Temperature (Tg): This is a reversible transition in amorphous materials from a hard, rigid state to a more flexible, rubbery state.[2][6] For a compound used in drug development, Tg is critical as it can influence stability, processability, and mechanical properties.

  • Melting Point (Tm): This is the temperature at which a crystalline solid changes to a liquid.[2] It is a key indicator of purity. The energy absorbed during this process is the heat of fusion.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

The following is a detailed, generalized protocol for determining the Tg and Tm of a small molecule like this compound, based on established standards such as ASTM D3418.[5][9][10]

Instrumentation

A calibrated Differential Scanning Calorimeter equipped with a cooling system is required. The instrument should be capable of maintaining a controlled nitrogen purge gas flow (typically 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.[7]

Sample Preparation
  • Sample Mass: Accurately weigh 5-10 mg of the this compound sample into a clean aluminum DSC pan.[10]

  • Encapsulation: The sample should be spread as a thin, flat layer at the bottom of the pan to ensure uniform heat transfer.[3] Crimp a lid onto the pan to encapsulate the sample.

  • Reference: An empty, hermetically sealed aluminum pan is used as the reference.[6]

Experimental Procedure
  • Initial Equilibration: The sample is placed in the DSC cell and equilibrated at a starting temperature well below the expected transitions (e.g., -50 °C).

  • First Heating Scan: The sample is heated at a controlled rate, typically 10 °C/min for Tm and 20 °C/min for Tg, to a temperature above the expected melting point.[6] This initial scan is crucial for erasing the sample's prior thermal history.

  • Controlled Cooling: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to the initial starting temperature. This step allows for the observation of crystallization (Tc) if the material is semi-crystalline.

  • Second Heating Scan: A second heating scan is performed under the same conditions as the first. The data from this second scan is typically used for analysis to ensure that the results are representative of the material's intrinsic properties.

Data Analysis
  • Glass Transition (Tg): The Tg is observed as a step-like change in the heat flow baseline of the DSC thermogram.[1][2] It is typically reported as the midpoint temperature of this transition.

  • Melting Point (Tm): The melting of a crystalline material appears as an endothermic peak on the DSC curve. The Tm is usually taken as the peak temperature of this endotherm. For pure, small molecules, the extrapolated onset temperature can also be reported as the melting point.[11]

  • Enthalpy of Fusion (ΔHf): The area under the melting peak is integrated to determine the heat of fusion, which is a measure of the material's crystallinity.

Visualized Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for the characterization of thermal properties using DSC.

DSC_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: DSC Experiment cluster_analysis Phase 3: Data Analysis & Reporting Sample Obtain Sample (this compound) Weigh Weigh 5-10 mg of Sample Sample->Weigh Encapsulate Encapsulate in Aluminum Pan Weigh->Encapsulate Load Load Sample & Reference into DSC Cell Encapsulate->Load Reference Prepare Empty Reference Pan Reference->Load Program Define Temperature Program (Heat-Cool-Heat Cycle) Load->Program Run Execute DSC Run (under N2 Purge) Program->Run Thermogram Generate Heat Flow vs. Temperature Thermogram Run->Thermogram Analyze_Tg Identify Baseline Step (Determine Tg) Thermogram->Analyze_Tg Analyze_Tm Identify Endothermic Peak (Determine Tm, ΔHf) Thermogram->Analyze_Tm Report Compile Data Report Analyze_Tg->Report Analyze_Tm->Report

Caption: Workflow for DSC Thermal Analysis.

References

Navigating the Reactivity of t-Butyl 3-(hydroxypropoxy)-propanoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the terminal hydroxyl group in t-Butyl 3-(hydroxypropoxy)-propanoate, a versatile building block in pharmaceutical sciences and drug development. The presence of both a primary alcohol and a sterically hindered tert-butyl ester makes this molecule a valuable synthon, offering orthogonal reactivity for sequential chemical modifications. This document outlines the key chemical transformations of the hydroxyl moiety, including oxidation, esterification, and etherification, supported by generalized experimental protocols and expected outcomes. The stability of the tert-butyl ester under various reaction conditions is also discussed, providing a framework for its strategic use as a protecting group.

Introduction

t-Butyl 3-(hydroxypropoxy)-propanoate is a bifunctional organic molecule featuring a primary hydroxyl group and a tert-butyl protected carboxylic acid. Its structure is particularly advantageous in multi-step organic syntheses, especially in the development of complex drug molecules and bioconjugates. The primary alcohol serves as a handle for derivatization, while the tert-butyl ester provides a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.[1] This guide focuses on the chemical behavior of the hydroxyl group, providing researchers and drug development professionals with a comprehensive understanding of its synthetic potential.

Physicochemical Properties

A summary of the key physicochemical properties of t-Butyl 3-(hydroxypropoxy)-propanoate is presented in Table 1. These properties are essential for planning and executing chemical reactions, including solvent selection and purification strategies.

Table 1: Physicochemical Properties of t-Butyl 3-(hydroxypropoxy)-propanoate

PropertyValueReference
Molecular Formula C₁₀H₂₀O₄[]
Molecular Weight 204.26 g/mol []
IUPAC Name tert-butyl 3-(3-hydroxypropoxy)propanoate[]
CAS Number 2100306-78-1[]
Appearance Liquid (predicted)
Density 1.016 ± 0.06 g/cm³ (predicted)
Boiling Point Not available
Solubility Soluble in polar organic solvents

Reactivity of the Hydroxyl Group

The primary hydroxyl group in t-Butyl 3-(hydroxypropoxy)-propanoate is a versatile functional group that can undergo a variety of chemical transformations. The key reactions are detailed below.

Oxidation

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

  • Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Commonly used reagents include Pyridinium (B92312) Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or a Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine).

  • Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Suitable reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid and acetone), or ruthenium tetroxide (RuO₄).

Table 2: Summary of Oxidation Reactions

TransformationReagentsProductExpected Yield
Alcohol to AldehydePCC, DCMt-Butyl 3-(3-oxopropoxy)propanoateGood to Excellent
Alcohol to AldehydeDMP, DCMt-Butyl 3-(3-oxopropoxy)propanoateHigh
Alcohol to Aldehyde(COCl)₂, DMSO, Et₃Nt-Butyl 3-(3-oxopropoxy)propanoateHigh
Alcohol to Carboxylic AcidKMnO₄, NaOH, H₂O3-(2-(tert-butoxycarbonyl)ethoxy)propanoic acidModerate to Good
Alcohol to Carboxylic AcidJones Reagent, Acetone3-(2-(tert-butoxycarbonyl)ethoxy)propanoic acidGood
Esterification

The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is often catalyzed by an acid or a coupling agent.

  • Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid) and removal of water will yield the desired ester.

  • Acylation with Acid Chlorides/Anhydrides: More reactive acylating agents like acid chlorides or anhydrides can be used, typically in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to scavenge the HCl or carboxylic acid byproduct.

  • Coupling Agent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation under mild conditions.

Table 3: Summary of Esterification Reactions

Acylating AgentReagents/CatalystProductExpected Yield
Carboxylic AcidH₂SO₄ (cat.), Toluene, Dean-Starkt-Butyl 3-(3-(acyloxy)propoxy)propanoateModerate to Good
Acid ChloridePyridine or Et₃N, DCMt-Butyl 3-(3-(acyloxy)propoxy)propanoateHigh to Excellent
Acid AnhydridePyridine or Et₃N, DCMt-Butyl 3-(3-(acyloxy)propoxy)propanoateHigh to Excellent
Carboxylic AcidDCC, DMAP (cat.), DCMt-Butyl 3-(3-(acyloxy)propoxy)propanoateHigh
Etherification

The formation of an ether linkage can be achieved through several methods, most commonly via the Williamson ether synthesis.

  • Williamson Ether Synthesis: This two-step process involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Table 4: Summary of Etherification Reactions

Alkylating AgentReagentsProductExpected Yield
Alkyl Halide (R-X)1. NaH, THF; 2. R-Xt-Butyl 3-(3-(alkoxy)propoxy)propanoateGood to High

Experimental Protocols (Generalized)

The following are generalized protocols for the key reactions of the hydroxyl group of t-Butyl 3-(hydroxypropoxy)-propanoate. Researchers should optimize these conditions for their specific substrates and desired scale.

General Oxidation to Aldehyde using PCC
  • To a stirred solution of t-Butyl 3-(hydroxypropoxy)-propanoate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM), add pyridinium chlorochromate (PCC) (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by column chromatography on silica gel.

General Esterification using an Acid Chloride
  • Dissolve t-Butyl 3-(hydroxypropoxy)-propanoate (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired acid chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

General Etherification via Williamson Synthesis
  • To a solution of t-Butyl 3-(hydroxypropoxy)-propanoate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the ether by column chromatography.

Stability of the tert-Butyl Ester

The tert-butyl ester is a robust protecting group that is stable to a wide range of reaction conditions, including many basic, nucleophilic, and oxidative/reductive conditions. However, it is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM, or with strong mineral acids. This orthogonality allows for the selective deprotection of the carboxylic acid in the presence of other functional groups, a critical feature in complex molecule synthesis.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways for the hydroxyl group of t-Butyl 3-(hydroxypropoxy)-propanoate.

Oxidation_Pathways start t-Butyl 3-(hydroxypropoxy)-propanoate aldehyde t-Butyl 3-(3-oxopropoxy)propanoate start->aldehyde PCC or DMP or Swern Oxidation acid 3-(2-(tert-butoxycarbonyl)ethoxy)propanoic acid start->acid KMnO4 or Jones Reagent

Figure 1. Oxidation pathways of the hydroxyl group.

Derivatization_Pathways cluster_ester Esterification cluster_ether Etherification start t-Butyl 3-(hydroxypropoxy)-propanoate ester Ester Derivative ether Ether Derivative Carboxylic Acid + H+ Carboxylic Acid + H+ Acid Chloride + Base Acid Chloride + Base Acid Anhydride + Base Acid Anhydride + Base 1. NaH\n2. Alkyl Halide 1. NaH 2. Alkyl Halide Carboxylic Acid + H+->ester Acid Chloride + Base->ester Acid Anhydride + Base->ester 1. NaH\n2. Alkyl Halide->ether

Figure 2. Major derivatization pathways.

Conclusion

t-Butyl 3-(hydroxypropoxy)-propanoate is a highly valuable and versatile building block for drug discovery and development. Its primary hydroxyl group can be readily transformed into a variety of other functional groups through well-established synthetic methodologies, while the tert-butyl ester remains intact under many of these conditions. This guide provides a foundational understanding of its reactivity, enabling chemists to strategically incorporate this molecule into their synthetic designs to create novel and complex pharmaceutical agents.

References

Deprotection of t-Butyl 3-(hydroxypropoxyl)-propanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl (t-butyl) ester is a frequently utilized protecting group for carboxylic acids in organic synthesis, prized for its stability in neutral and basic conditions. Its removal, or deprotection, is a critical step in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of the methodologies for the deprotection of t-butyl esters, with a specific focus on substrates containing hydroxyl and ether functionalities, such as t-Butyl 3-(hydroxypropoxyl)-propanoate.

Comparison of Deprotection Methodologies

The selection of an appropriate deprotection method is contingent on the overall molecular structure and the presence of other sensitive functional groups. For a molecule like this compound, which contains both a primary alcohol and an ether linkage, care must be taken to ensure the selective cleavage of the t-butyl ester without affecting these other moieties. Below is a summary of common deprotection strategies with their typical reaction conditions and yields.

Deprotection MethodReagents & SolventsTemperature (°C)Time (h)Typical Yield (%)Remarks
Trifluoroacetic Acid (TFA) TFA, Dichloromethane (DCM)Room Temperature1 - 5>90A standard and highly effective method. The high acidity can be a drawback for very sensitive substrates.[1][2]
Aqueous Phosphoric Acid 85% H₃PO₄, Toluene (B28343)Room Temperature3 - 14>90A milder, "greener" alternative to TFA.[3][4][5] It shows good selectivity and is compatible with many acid-sensitive groups, including ethers and alcohols.[3][4][5]
Lewis Acid Catalysis ZnBr₂, Dichloromethane (DCM)Room Temperature12 - 24VariableCan be highly selective, but the presence of Lewis basic functional groups like alcohols may inhibit the reaction, requiring a higher catalyst loading and potentially leading to lower yields.[6]
Cerium(III) Chloride/Sodium Iodide CeCl₃·7H₂O, NaI, AcetonitrileReflux24GoodOffers reversed selectivity in some cases, cleaving t-butyl esters in the presence of N-Boc groups.[7]
Thermolysis Fluorinated Alcohols (TFE, HFIP)100 - 150Several hoursHighA reagent-free method that relies on high temperatures.[8]

Reaction Mechanisms and Experimental Workflows

The most common method for t-butyl ester deprotection proceeds via an acid-catalyzed elimination mechanism. The following diagrams illustrate this pathway and a general workflow for a deprotection experiment.

G cluster_0 Acid-Catalyzed Deprotection Mechanism R-C(=O)O-tBu t-Butyl Ester R-C(=O)O(H+)-tBu Protonated Ester R-C(=O)O-tBu->R-C(=O)O(H+)-tBu Protonation H+ H+ (regenerated) R-COOH Carboxylic Acid R-C(=O)O(H+)-tBu->R-COOH Cleavage tBu+ tert-Butyl Cation R-C(=O)O(H+)-tBu->tBu+ tBu+->H+ Isobutylene Isobutylene tBu+->Isobutylene Deprotonation

Acid-catalyzed deprotection of a t-butyl ester.

G cluster_1 Experimental Workflow A Dissolve this compound in an appropriate solvent (e.g., DCM or Toluene) B Add deprotection reagent (e.g., TFA or 85% H3PO4) A->B C Stir at room temperature B->C D Monitor reaction by TLC or LC-MS C->D E Quench reaction (if necessary) D->E Upon completion F Solvent evaporation E->F G Aqueous workup F->G H Purification (e.g., chromatography) G->H I Characterization of 3-(hydroxypropoxyl)-propanoic acid H->I

General workflow for t-butyl ester deprotection.

Detailed Experimental Protocols

The following are detailed protocols for the deprotection of a t-butyl ester, which can be adapted for this compound.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for t-butyl ester cleavage.

Materials:

  • t-Butyl ester substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve the t-butyl ester substrate in anhydrous DCM (typically a 0.1 to 0.5 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add TFA in a 1:1 ratio with the DCM.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-5 hours).[2]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization as needed.

Protocol 2: Deprotection using Aqueous Phosphoric Acid

This method is a milder and more environmentally benign alternative to TFA.[3][4][5]

Materials:

  • t-Butyl ester substrate

  • 85% Aqueous phosphoric acid (H₃PO₄)

  • Toluene

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of the t-butyl ester substrate in toluene (e.g., 1 mL per gram of substrate) in a round-bottom flask, add 85% aqueous phosphoric acid (typically 5 equivalents).[3]

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction time can vary from 3 to 14 hours.[3]

  • Once the reaction is complete, add water to dilute the mixture.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or toluene).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting carboxylic acid by column chromatography or recrystallization if necessary.

Protocol 3: Deprotection using Zinc Bromide (ZnBr₂)

This Lewis acid-mediated method can be useful for substrates with other acid-sensitive groups.

Materials:

  • t-Butyl ester substrate

  • Zinc bromide (ZnBr₂), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve the t-butyl ester in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous ZnBr₂ (typically 1.5 to 5 equivalents) to the solution. Note that for substrates containing Lewis basic groups like alcohols, a higher amount of ZnBr₂ may be required.[6]

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. Reaction times can be longer, often in the range of 12-24 hours.[6]

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as required.

Conclusion

The deprotection of the t-butyl ester in this compound can be effectively achieved using several methods. For a substrate containing both hydroxyl and ether functionalities, the use of milder acidic conditions, such as those provided by aqueous phosphoric acid, is recommended to ensure high selectivity and yield.[3][4][5] While the standard TFA protocol is generally reliable, its strong acidity might pose a risk to other sensitive parts of a complex molecule. The ZnBr₂ method offers an alternative, though its efficiency may be compromised by the presence of the hydroxyl group. Careful selection of the deprotection strategy based on the specific requirements of the synthetic route is paramount for success.

References

A Technical Review of t-Butyl 3-(hydroxypropoxy)-propanoate and its Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

t-Butyl 3-(hydroxypropoxy)-propanoate and its structural analogs represent a class of compounds with potential applications in drug delivery and development, owing to their characteristic ester and hydroxyl functional groups. This technical guide provides a comprehensive review of the available literature on t-Butyl 3-(hydroxypropoxy)-propanoate and its analogs, focusing on their synthesis, physicochemical properties, and potential biological activities. While direct biological data on the title compound is limited, this review extrapolates potential therapeutic applications by examining structurally related analogs. Detailed experimental protocols for a proposed synthetic route are provided, and key data are summarized in tabular format for comparative analysis. Furthermore, logical relationships in synthesis and potential structure-activity relationships are visualized through diagrams.

Introduction

The development of novel molecular entities with tailored physicochemical and biological properties is a cornerstone of modern drug discovery. Bifunctional molecules, such as t-Butyl 3-(hydroxypropoxy)-propanoate, which contain both a protected carboxylic acid and a free hydroxyl group, are valuable as building blocks in medicinal chemistry. The t-butyl ester serves as a protecting group that can be removed under acidic conditions, while the hydroxyl moiety offers a site for further chemical modification and conjugation.[1][2] This dual functionality makes them attractive intermediates for the synthesis of more complex molecules, including prodrugs and linkers for bioconjugation.

This review focuses on t-Butyl 3-(hydroxypropoxy)-propanoate and its analogs, providing a detailed overview of their chemical characteristics and a proposed synthetic methodology. By examining the biological activities of structurally similar compounds, we aim to highlight the potential therapeutic avenues for this class of molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. The properties of t-Butyl 3-(hydroxypropoxy)-propanoate and its selected analogs are summarized in Table 1. These data, sourced from publicly available chemical databases, provide a baseline for predicting the behavior of these molecules in biological systems.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )XLogP3
t-Butyl 3-(hydroxypropoxy)-propanoate 2100306-78-1C10H20O4204.260.6
tert-Butyl 3-(2-hydroxyethoxy)propanoate671802-00-9C9H18O4190.240.2
tert-Butyl 3-hydroxypropionate59854-11-4C7H14O3146.18Not Available

Table 1: Physicochemical Properties of t-Butyl 3-(hydroxypropoxy)-propanoate and Selected Analogs. Data compiled from PubChem.[2][3]

Synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate

A plausible and efficient method for the synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate is through a Michael addition reaction. This reaction involves the conjugate addition of a nucleophile, in this case, the hydroxyl group of 1,3-propanediol (B51772), to an α,β-unsaturated carbonyl compound, tert-butyl acrylate (B77674).

Proposed Experimental Protocol: Michael Addition

Materials:

  • tert-Butyl acrylate

  • 1,3-Propanediol

  • Sodium hydroxide (B78521) (NaOH) or other suitable base catalyst

  • Diethyl ether or other suitable organic solvent

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, distillation setup)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-propanediol (1.5 equivalents) in a minimal amount of a suitable solvent like diethyl ether.

  • Catalyst Addition: Add a catalytic amount of a base, such as sodium hydroxide (e.g., 0.1 equivalents).

  • Addition of Acrylate: Slowly add tert-butyl acrylate (1 equivalent) to the reaction mixture at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain the desired temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography to yield pure t-Butyl 3-(hydroxypropoxy)-propanoate.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Process cluster_product Product 1_3_Propanediol 1,3-Propanediol Michael_Addition Michael Addition 1_3_Propanediol->Michael_Addition tert_Butyl_Acrylate tert-Butyl Acrylate tert_Butyl_Acrylate->Michael_Addition Workup Aqueous Workup Michael_Addition->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Final_Product t-Butyl 3-(hydroxypropoxy)-propanoate Purification->Final_Product

Caption: Proposed synthesis workflow for t-Butyl 3-(hydroxypropoxy)-propanoate.

Biological Activity and Potential Applications

Insights from Structurally Related Analogs

Studies on various ester derivatives of bioactive molecules have shown that esterification can significantly modulate their pharmacological properties. For instance, esterification of phenolic compounds like hydroxytyrosol (B1673988) and rosmarinic acid has been shown to enhance their antioxidant activity and bioavailability.[1] This suggests that the ester moiety in t-Butyl 3-(hydroxypropoxy)-propanoate could influence its pharmacokinetic profile.

Furthermore, short-chain aliphatic esters are generally considered to be biocompatible and are often used in the design of biodegradable polymers and prodrugs. The presence of a hydroxyl group provides a handle for further derivatization, allowing for the attachment of this molecule to other pharmacophores to improve their solubility, stability, or targeting.

Potential Therapeutic Applications

Given its structure, t-Butyl 3-(hydroxypropoxy)-propanoate could serve as a versatile building block in several therapeutic contexts:

  • Prodrug Design: The t-butyl ester can be used to mask a carboxylic acid group of a drug, which can then be cleaved in vivo to release the active agent.

  • Linker Technology: The bifunctional nature of the molecule makes it suitable as a linker in antibody-drug conjugates (ADCs) or for attaching drugs to carrier molecules for targeted delivery.

  • Biomaterial Synthesis: The hydroxyl group can be used to incorporate this molecule into biodegradable polyesters for applications in tissue engineering and controlled drug release.

Conceptual Pathway of Prodrug Activation

The following diagram illustrates the general principle of how a compound like t-Butyl 3-(hydroxypropoxy)-propanoate, when incorporated into a prodrug, might be activated in a biological system.

ProdrugActivation Prodrug Prodrug (Ester-linked Active Drug) Enzymatic_Cleavage Esterase-mediated Hydrolysis Prodrug->Enzymatic_Cleavage Enters Cell/Tissue Active_Drug Active Drug Enzymatic_Cleavage->Active_Drug Release Byproduct Inactive Byproduct (Hydroxypropanoate derivative) Enzymatic_Cleavage->Byproduct

Caption: Conceptual pathway of ester-based prodrug activation.

Conclusion and Future Directions

t-Butyl 3-(hydroxypropoxy)-propanoate is a molecule with significant potential as a building block in medicinal chemistry and drug development. While direct biological data is currently scarce, its chemical structure suggests a range of possible applications, from prodrug design to the synthesis of novel biomaterials. The proposed synthesis via Michael addition offers a straightforward and scalable route to this compound.

Future research should focus on the experimental validation of the proposed synthesis and a thorough investigation of the biological properties of t-Butyl 3-(hydroxypropoxy)-propanoate and its close analogs. In particular, studies on its biocompatibility, degradation profile, and its utility as a linker or in prodrug formulations would be highly valuable. Such research will be crucial in unlocking the full potential of this promising class of molecules.

References

Safety, handling, and storage conditions for t-Butyl 3-(hydroxypropoxyl)-propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Butyl 3-(hydroxypropoxy)-propanoate is a functionalized organic molecule containing a hydroxyl group and a t-butyl protected carboxyl group. This structure makes it a useful building block in organic synthesis, particularly in the development of larger molecules where the hydroxyl group can be further derivatized and the carboxylic acid can be deprotected under acidic conditions. Its utility is noted in laboratory research and development, particularly as an intermediate in pharmaceutical and chemical production processes. This guide provides comprehensive details on its safety, handling, storage, and general characteristics.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of t-Butyl 3-(hydroxypropoxy)-propanoate.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₄
Molecular Weight 204.26 g/mol
CAS Number 2100306-78-1
Appearance Colorless to light yellow liquid
IUPAC Name tert-butyl 3-(3-hydroxypropoxy)propanoate
Computed XLogP3 0.6
Computed Hydrogen Bond Donor Count 1
Computed Hydrogen Bond Acceptor Count 4
Computed Rotatable Bond Count 6
Computed Exact Mass 204.13615911 Da
Computed Topological Polar Surface Area 55.8 Ų

Safety and Hazard Information

GHS Hazard Classification (for tert-butyl 3-(2-hydroxyethoxy)propanoate)
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation3H335: May cause respiratory irritation

Source:

Precautionary Measures

Based on the potential hazards, the following precautionary measures are recommended:

TypePrecautionary Statements
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Biodegradable Polyesters from t-Butyl 3-(hydroxypropoxyl)-propanoate for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The development of functional biodegradable polymers is a cornerstone of modern drug delivery and tissue engineering. These materials offer the advantage of controlled degradation into biocompatible byproducts while providing a scaffold for therapeutic agents. This document details the synthesis of a novel aliphatic polyester (B1180765) utilizing t-Butyl 3-(hydroxypropoxyl)-propanoate as a key monomer. This monomer possesses a primary hydroxyl group for polymerization and a t-butyl protected carboxyl group, which can be deprotected post-polymerization to yield a pendant carboxylic acid. This functionality allows for the subsequent conjugation of drugs, targeting ligands, or other biomolecules, making the resulting polymer a versatile platform for various biomedical applications.

Two primary hypothetical synthetic routes are presented: direct polycondensation and ring-opening polymerization (ROP) of a derivative cyclic ester. These protocols are based on established polymerization methodologies for similar functionalized monomers.

Physicochemical Properties of the Monomer

A summary of the key properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₁₀H₂₀O₄[1]
Molecular Weight 204.26 g/mol [1]
CAS Number 2100306-78-1[1][2]
Appearance Liquid (predicted)
Density 1.016 ± 0.06 g/cm³ (predicted)[3]
Boiling Point 291.1 ± 15.0 °C (predicted)[4]
Key Functional Groups Reactive hydroxyl, t-butyl protected carboxyl[2][5][6][7]

Hypothetical Polymer Synthesis Protocols

Two plausible methods for the polymerization of this compound are detailed below. These protocols are designed to yield a linear polyester with a protected pendant carboxylic acid group.

Protocol 1: Direct Polycondensation via Transesterification

This protocol describes the synthesis of poly[3-(t-butoxycarbonyl)propoxy]propanoate through a melt polycondensation reaction, which is a common method for polyester synthesis.[8][9] A catalyst is used to facilitate the transesterification reaction between the hydroxyl and t-butyl ester groups of the monomer.

Materials:

Procedure:

  • Monomer Preparation: Dry the this compound monomer under vacuum for 24 hours prior to use to remove any residual water.

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 10 g, 49 mmol).

  • Catalyst Addition: Prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 10 mg/mL). Add the catalyst solution to the monomer at a monomer-to-catalyst molar ratio of approximately 5000:1.

  • Initial Reaction (Low Temperature): Heat the reaction mixture to 120 °C under a slow stream of dry nitrogen for 2 hours to initiate oligomerization.

  • High-Temperature Polycondensation: Gradually increase the temperature to 180 °C and apply a high vacuum (e.g., <0.1 mbar) over a period of 4-6 hours. This will facilitate the removal of t-butanol, driving the equilibrium towards polymer formation.

  • Polymerization: Continue the reaction under high vacuum at 180 °C for 24-48 hours. The viscosity of the reaction mixture will increase significantly as the polymerization proceeds.

  • Purification: Cool the reaction mixture to room temperature. Dissolve the crude polymer in a minimal amount of toluene and precipitate it in a large excess of cold methanol.

  • Drying: Decant the methanol and dry the purified polymer under vacuum at 40 °C until a constant weight is achieved.

Protocol 2: Ring-Opening Polymerization (ROP) of a Functionalized Lactone

This protocol involves a hypothetical two-step process: first, the conversion of this compound to a functionalized caprolactone (B156226) derivative, and second, the ring-opening polymerization of this cyclic monomer. ROP is a well-established method for producing polyesters with controlled molecular weights and narrow polydispersity.[5][10]

Step 1: Hypothetical Synthesis of a t-Butyl 3-(oxypropoxyl)-propanoate-functionalized ε-caprolactone

This step would involve a multi-step organic synthesis to create a cyclic ester from the linear monomer. The specific reactions are beyond the scope of this protocol, but would likely involve chain extension and cyclization reactions.

Step 2: Ring-Opening Polymerization

Materials:

  • Hypothetical functionalized ε-caprolactone monomer

  • Benzyl (B1604629) alcohol (initiator)

  • 1,8-Diazabicycloundec-7-ene (DBU) or another suitable organocatalyst

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Glovebox or Schlenk line

Procedure:

  • Reaction Setup: All procedures should be carried out under an inert atmosphere (e.g., in a glovebox). In a vial, dissolve the functionalized ε-caprolactone monomer (e.g., 1 g) and benzyl alcohol initiator in anhydrous DCM. The monomer-to-initiator ratio will determine the target molecular weight.

  • Catalyst Addition: Add DBU (e.g., 1-5 mol% relative to the monomer) to the solution to initiate polymerization.

  • Polymerization: Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy or Gel Permeation Chromatography (GPC).

  • Termination: Quench the polymerization by adding a small amount of benzoic acid.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol.

  • Drying: Isolate the polymer by filtration or centrifugation and dry it under vacuum at room temperature to a constant weight.

Post-Polymerization Deprotection

To expose the pendant carboxylic acid groups for drug conjugation, the t-butyl protecting group can be removed under acidic conditions.

Procedure:

  • Dissolve the t-butyl protected polyester in dichloromethane.

  • Add trifluoroacetic acid (TFA) in excess (e.g., 50% v/v) and stir at room temperature for 2-4 hours.

  • Remove the solvent and TFA under reduced pressure.

  • Redissolve the polymer in a suitable solvent and precipitate in a non-solvent to purify the deprotected polymer.

  • Dry the final polymer under vacuum.

Expected Polymer Properties

The following table summarizes the expected properties of the synthesized polyester based on data for similar aliphatic polyesters.[6][11][12][13][14]

PropertyExpected Value Range
Molecular Weight (Mn) 10,000 - 50,000 g/mol
Polydispersity Index (PDI) 1.5 - 2.5 (Polycondensation) 1.1 - 1.4 (ROP)
Glass Transition Temp. (Tg) -20 to 10 °C
Melting Temperature (Tm) 40 - 70 °C (for semi-crystalline polymer)
Degradation Time Weeks to months (in vitro)

Visualizations

Polycondensation_Workflow monomer This compound flask Schlenk Flask monomer->flask catalyst Sn(Oct)₂ in Toluene catalyst->flask oligomerization Oligomerization (120°C, N₂) flask->oligomerization polycondensation Polycondensation (180°C, Vacuum) oligomerization->polycondensation dissolution Dissolution in Toluene polycondensation->dissolution precipitation Precipitation in Methanol dissolution->precipitation drying Vacuum Drying precipitation->drying purified_polymer Purified Polymer drying->purified_polymer

Caption: Workflow for polyester synthesis via polycondensation.

ROP_Workflow monomer Functionalized Lactone Monomer reaction_vial Reaction Vial (Inert Atm.) monomer->reaction_vial initiator Benzyl Alcohol initiator->reaction_vial catalyst DBU Catalyst catalyst->reaction_vial polymerization Polymerization (Room Temp, DCM) reaction_vial->polymerization termination Termination (Benzoic Acid) polymerization->termination precipitation Precipitation in Methanol termination->precipitation drying Vacuum Drying precipitation->drying purified_polymer Purified Polymer drying->purified_polymer

Caption: Workflow for polyester synthesis via Ring-Opening Polymerization.

Drug_Conjugation_Pathway protected_polymer Polymer with t-Butyl Group deprotection Deprotection (TFA in DCM) protected_polymer->deprotection activated_polymer Polymer with Pendant -COOH deprotection->activated_polymer activation Carboxylic Acid Activation (e.g., EDC/NHS) activated_polymer->activation conjugation Conjugation Reaction activation->conjugation drug Drug with -NH₂ or -OH group drug->conjugation drug_conjugate Polymer-Drug Conjugate conjugation->drug_conjugate

Caption: Pathway for post-polymerization drug conjugation.

Applications in Drug Delivery

The resulting polyester with pendant carboxylic acid groups is an excellent candidate for various drug delivery applications.[4][15][16][17] The carboxyl groups can be used to covalently attach drugs, particularly those with amine or hydroxyl functionalities, through standard coupling chemistries (e.g., EDC/NHS). This allows for the creation of polymer-drug conjugates with controlled drug loading and release profiles. The inherent biodegradability of the polyester backbone ensures that the carrier is safely cleared from the body after fulfilling its therapeutic function.[18][19] Potential applications include targeted cancer therapy, controlled release of anti-inflammatory agents, and the development of stimuli-responsive drug delivery systems.

References

Application Notes and Protocols for Ring-Opening Polymerization of Lactones with t-Butyl 3-(hydroxypropoxyl)-propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the ring-opening polymerization (ROP) of lactones, specifically utilizing t-Butyl 3-(hydroxypropoxyl)-propanoate as a functional initiator. This initiator allows for the synthesis of polyesters with a terminal-protected carboxylic acid group, which can be deprotected post-polymerization for further functionalization, a valuable feature in drug delivery and biomaterial development. The protocols focus on the polymerization of ε-caprolactone (ε-CL) and L-lactide (L-LA), two of the most common and well-studied monomers in this field.

Introduction

Ring-opening polymerization (ROP) is a powerful and versatile method for the synthesis of aliphatic polyesters with controlled molecular weights and narrow polydispersity indices. These polyesters are often biodegradable and biocompatible, making them highly suitable for biomedical applications such as drug delivery systems, surgical sutures, and tissue engineering scaffolds.

The use of a functional initiator like this compound introduces a protected carboxylic acid at the α-chain end. The hydroxyl group on the initiator starts the polymerization, while the t-butyl ester remains intact. This t-butyl group can be selectively removed under acidic conditions after polymerization to reveal a terminal carboxylic acid, which can then be used for conjugation to drugs, targeting ligands, or other polymers.

This document outlines the synthesis of polyesters via ROP using this functional initiator, covering the reaction mechanism, detailed experimental procedures, and characterization of the resulting polymers.

Polymerization Mechanism

The ring-opening polymerization of lactones initiated by a hydroxyl-containing compound like this compound, and catalyzed by a metal catalyst such as tin(II) octoate (Sn(Oct)₂), typically proceeds via a coordination-insertion mechanism.

The key steps of this mechanism are:

  • Initiator Activation: The catalyst, Sn(Oct)₂, reacts with the hydroxyl group of the initiator, this compound, to form a more active tin alkoxide species.

  • Monomer Coordination: The carbonyl oxygen of the lactone monomer coordinates to the tin center of the activated initiator. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack and Ring Opening: The alkoxide oxygen of the initiator attacks the activated carbonyl carbon of the monomer. This leads to the cleavage of the acyl-oxygen bond in the lactone ring, thus opening the ring.

  • Chain Propagation: The newly formed alkoxide at the end of the growing polymer chain can then coordinate with and attack another monomer molecule, propagating the polymer chain.

  • Termination: The polymerization is typically terminated by the addition of a protic solvent, such as methanol (B129727), or by precipitation of the polymer. This step quenches the active species.

// Nodes Initiator [label="this compound\n(R-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Catalyst\n(e.g., Sn(Oct)₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; ActivatedInitiator [label="Activated Initiator\n(R-O-Sn(Oct))", fillcolor="#FBBC05", fontcolor="#202124"]; Monomer [label="Lactone Monomer\n(e.g., ε-Caprolactone)", fillcolor="#F1F3F4", fontcolor="#202124"]; CoordinatedComplex [label="Coordinated Monomer-Initiator\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; RingOpening [label="Nucleophilic Attack &\nRing Opening", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PropagatingChain [label="Propagating Polymer Chain\n(R-(lactone)n-O-Sn(Oct))", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NewMonomer [label="Lactone Monomer", fillcolor="#F1F3F4", fontcolor="#202124"]; Termination [label="Termination\n(e.g., with Methanol)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalPolymer [label="α-Functionalized Polyester\n(R-(lactone)n-OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Initiator -> ActivatedInitiator [label="Activation"]; Catalyst -> ActivatedInitiator; ActivatedInitiator -> CoordinatedComplex; Monomer -> CoordinatedComplex [label="Coordination"]; CoordinatedComplex -> RingOpening; RingOpening -> PropagatingChain [label="Insertion"]; PropagatingChain -> PropagatingChain [label="Propagation"]; NewMonomer -> PropagatingChain [style=dashed]; PropagatingChain -> Termination; Termination -> FinalPolymer; } enddot Figure 1: Coordination-Insertion Mechanism for ROP.

Experimental Protocols

The following are generalized protocols for the ring-opening polymerization of ε-caprolactone and L-lactide. These should be adapted based on the desired molecular weight and specific laboratory conditions. All glassware should be flame-dried under vacuum and all manipulations performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which can interfere with the polymerization.

Materials
  • Monomers: ε-caprolactone (ε-CL, >99%) and L-lactide (L-LA, >99%). Monomers should be purified prior to use, for example, by recrystallization (for L-LA from dry ethyl acetate) or distillation under reduced pressure (for ε-CL) to remove impurities and water.

  • Initiator: this compound (>98%). Should be dried over molecular sieves or by azeotropic distillation with toluene (B28343).

  • Catalyst: Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂, ~95%). Used as received.

  • Solvent (for solution polymerization): Anhydrous toluene or tetrahydrofuran (B95107) (THF).

  • Precipitation Solvent: Cold methanol.

  • Drying Agent: Anhydrous magnesium sulfate (B86663) or sodium sulfate.

Protocol for Bulk Polymerization of ε-Caprolactone

Bulk polymerization is performed without a solvent and is suitable for producing high molecular weight polymers.

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of ε-caprolactone.

  • Initiator and Catalyst Addition: Add the calculated amount of this compound (to achieve the target molecular weight) and Sn(Oct)₂ (typically a monomer-to-catalyst molar ratio of 1000:1 to 5000:1) to the flask under an inert atmosphere.

  • Reaction: Immerse the flask in a preheated oil bath at 130°C and stir for the desired reaction time (e.g., 4-24 hours). The viscosity of the mixture will increase as the polymerization progresses.

  • Termination and Purification:

    • Cool the reaction mixture to room temperature.

    • Dissolve the crude polymer in a minimal amount of dichloromethane (B109758) or chloroform.

    • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Repeat the dissolution-precipitation cycle two more times to ensure the removal of unreacted monomer and catalyst.

  • Drying: Dry the purified polymer under vacuum at room temperature or slightly elevated temperature (e.g., 40°C) until a constant weight is achieved.

Protocol for Solution Polymerization of L-Lactide

Solution polymerization is often preferred for crystalline monomers like L-lactide to ensure homogeneity.

  • Preparation: In a flame-dried Schlenk flask with a magnetic stir bar, dissolve the desired amount of L-lactide in anhydrous toluene (to achieve a monomer concentration of approximately 1 M).

  • Initiator and Catalyst Addition: Under an inert atmosphere, add the calculated amounts of this compound and Sn(Oct)₂.

  • Reaction: Place the flask in a preheated oil bath at 110°C and stir for the specified reaction time (e.g., 6-48 hours).

  • Termination and Purification:

    • Cool the reaction to room temperature.

    • Concentrate the solution under reduced pressure.

    • Dissolve the concentrated mixture in a small amount of dichloromethane.

    • Precipitate the polymer in cold methanol.

    • Filter and wash the polymer with cold methanol.

  • Drying: Dry the polymer under vacuum at 40-50°C to a constant weight.

Experimental Workflow

The general workflow for the synthesis and characterization of polyesters via ROP is depicted below.

// Nodes A [label="Reagent Preparation\n(Drying & Purification of\nMonomer, Initiator, Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Reaction Setup\n(Flame-dried glassware,\nInert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Polymerization Reaction\n(Addition of Reagents,\nHeating & Stirring)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Termination & Purification\n(Cooling, Dissolution,\nPrecipitation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Polymer Drying\n(Vacuum Oven)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Polymer Characterization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="NMR Spectroscopy\n(Structure, Purity, Mn)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Gel Permeation Chromatography (GPC)\n(Mn, Mw, PDI)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Thermal Analysis (DSC/TGA)\n(Tg, Tm, Td)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [dir=none]; F -> H [dir=none]; F -> I [dir=none]; } enddot Figure 2: General Experimental Workflow for ROP.

Data Presentation

The following tables present representative data for the ring-opening polymerization of ε-caprolactone and L-lactide initiated by this compound. The data is based on typical results obtained for similar hydroxyl-containing initiators under Sn(Oct)₂ catalysis. Actual results may vary depending on the specific reaction conditions.

Table 1: Ring-Opening Polymerization of ε-Caprolactone

Entry[M]₀/[I]₀Time (h)Temp (°C)Conv. (%)Mₙ (GPC, g/mol )Mₙ (NMR, g/mol )PDI (Mₙ/Mₙ)
1504130>995,8005,9001.15
21008130>9911,50011,6001.20
3200161309822,10022,5001.25
4400241309542,30043,3001.35
  • [M]₀/[I]₀: Initial molar ratio of monomer to initiator.

  • Conv.: Monomer conversion, determined by ¹H NMR spectroscopy.

  • Mₙ (GPC): Number-average molecular weight, determined by Gel Permeation Chromatography.

  • Mₙ (NMR): Number-average molecular weight, calculated from ¹H NMR spectra by comparing the integrals of the initiator and polymer backbone signals.

  • PDI: Polydispersity index (Mₙ/Mₙ), determined by GPC.

Table 2: Ring-Opening Polymerization of L-Lactide

Entry[M]₀/[I]₀Time (h)Temp (°C)Conv. (%)Mₙ (GPC, g/mol )Mₙ (NMR, g/mol )PDI (Mₙ/Mₙ)
1506110987,1007,2001.12
2100121109713,90014,1001.18
3200241109527,50028,0001.24
4300481109240,80041,5001.31

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the polymer structure, determining monomer conversion, and calculating the number-average molecular weight (Mₙ). For poly(ε-caprolactone), characteristic signals include the methylene (B1212753) protons adjacent to the ester oxygen (~4.06 ppm) and the terminal methylene protons adjacent to the hydroxyl end group (~3.64 ppm). For poly(L-lactide), the methine proton of the repeating unit appears at ~5.16 ppm. The Mₙ can be calculated by comparing the integration of the polymer repeating unit signals to the signals from the initiator fragment in the polymer chain.

Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). A narrow PDI (typically < 1.5) is indicative of a controlled polymerization process.

Thermal Analysis

Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (T₉), melting temperature (Tₘ), and crystallinity of the polymer. Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition temperature of the polymer.

Post-Polymerization Deprotection

To obtain a terminal carboxylic acid, the t-butyl protecting group can be removed under acidic conditions. A common method involves dissolving the polymer in dichloromethane and treating it with an excess of trifluoroacetic acid (TFA) at room temperature for a few hours. The deprotected polymer can then be recovered by precipitation in a non-solvent like cold methanol or diethyl ether. The successful deprotection can be confirmed by the disappearance of the t-butyl signal in the ¹H NMR spectrum.

These protocols and guidelines provide a solid foundation for researchers to synthesize and characterize functional polyesters for a variety of applications in drug development and materials science.

Application Notes and Protocols for t-Butyl 3-(hydroxypropoxyl)-propanoate in Polyester Synthesis for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of t-Butyl 3-(hydroxypropoxyl)-propanoate as a monomer for the synthesis of novel biodegradable polyesters. The protocols detail methods for polymerization and subsequent formulation into nanoparticles for advanced drug delivery applications.

Application Notes

The monomer, this compound, possesses a unique chemical structure that makes it a promising candidate for creating biocompatible and biodegradable polyesters. The presence of a hydroxyl group allows for polymerization, while the t-butyl ester acts as a protecting group for the carboxylic acid. This protecting group can be removed post-polymerization to yield a polyester (B1180765) with pendant carboxylic acid groups, which can be used for further functionalization, such as drug conjugation or modification of solubility. The ether linkage within the monomer backbone is expected to enhance the flexibility and hydrophilicity of the resulting polymer, potentially influencing its degradation rate and drug release profile.

Polyester for Drug Delivery

Aliphatic polyesters are extensively utilized in drug delivery systems due to their excellent biocompatibility and biodegradability.[1] The polyester derived from this compound is anticipated to be a soft, amorphous material suitable for encapsulating a wide range of therapeutic agents. The controlled degradation of the polyester backbone in physiological conditions would lead to a sustained release of the encapsulated drug, minimizing systemic side effects and improving therapeutic efficacy.

Nanoparticle Formulation for Targeted Delivery

The synthesized polyester can be formulated into nanoparticles using techniques such as nanoprecipitation. These nanoparticles can serve as carriers for targeted drug delivery. The t-butyl protecting groups on the polyester surface can be hydrolyzed to carboxylic acids, which can then be conjugated with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery to cancer cells or other diseased tissues. This targeted approach can enhance the therapeutic index of the encapsulated drug.

Experimental Data (Hypothetical)

The following tables present hypothetical data for polyesters synthesized from this compound and their corresponding drug-loaded nanoparticles. This data is based on typical values for similar aliphatic polyesters and should be used as a guideline for expected outcomes.

Table 1: Polymer Properties

Polymerization MethodMolecular Weight (Mn, kDa)Polydispersity Index (PDI)Glass Transition Temp. (Tg, °C)Decomposition Temp. (Td, °C)
Melt Polycondensation15 - 251.8 - 2.5-10 to 5280 - 300
Solution Polycondensation10 - 201.6 - 2.2-15 to 0270 - 290

Table 2: Nanoparticle Characteristics

DrugPolymer Concentration (mg/mL)Drug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)Polydispersity Index (PDI)
Doxorubicin105 - 1070 - 85150 - 200< 0.2
Paclitaxel108 - 1575 - 90180 - 250< 0.2

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound

This protocol describes the synthesis of the polyester via direct polycondensation of the monomer in the melt phase.

Materials:

  • This compound (monomer)

  • Stannous octoate (Sn(Oct)₂, catalyst)

  • Nitrogen gas (high purity)

  • Methanol (for purification)

  • Dichloromethane (for dissolution)

Procedure:

  • Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet is assembled.

  • Monomer Charging: The flask is charged with this compound and the catalyst (Sn(Oct)₂) at a monomer-to-catalyst molar ratio of 1000:1.

  • Inert Atmosphere: The reactor is purged with high-purity nitrogen for 15 minutes to remove any oxygen and moisture.

  • Polymerization - Step 1 (Low Vacuum): The temperature is gradually raised to 140°C under a slow stream of nitrogen. The reaction is allowed to proceed for 4 hours to form low molecular weight oligomers, with the removal of t-butanol as a byproduct.

  • Polymerization - Step 2 (High Vacuum): The temperature is increased to 160°C, and a high vacuum ( < 1 mmHg) is applied. The reaction is continued for 12-24 hours to increase the molecular weight of the polymer. The viscosity of the reaction mixture will increase significantly.

  • Purification: The resulting polymer is cooled to room temperature, dissolved in dichloromethane, and precipitated in cold methanol. The precipitation step is repeated twice to remove unreacted monomer and catalyst.

  • Drying: The purified polymer is dried under vacuum at 40°C until a constant weight is achieved.

Melt_Polycondensation_Workflow cluster_setup Reactor Setup & Charging cluster_reaction Polymerization cluster_purification Purification & Drying Monomer Monomer & Catalyst Reactor Three-Necked Flask Monomer->Reactor Charge Purge N2 Purge Reactor->Purge Step1 Step 1: 140°C Low Vacuum Purge->Step1 Step2 Step 2: 160°C High Vacuum Step1->Step2 Dissolve Dissolve in DCM Step2->Dissolve Precipitate Precipitate in Methanol Dissolve->Precipitate Dry Vacuum Drying Precipitate->Dry Final_Polymer Final_Polymer Dry->Final_Polymer Final Product

Melt Polycondensation Workflow
Protocol 2: Nanoparticle Formulation by Nanoprecipitation

This protocol describes the preparation of drug-loaded polyester nanoparticles using the nanoprecipitation method.

Materials:

  • Synthesized Polyester

  • Doxorubicin (or other drug)

  • Acetone (solvent)

  • Poly(vinyl alcohol) (PVA, stabilizer)

  • Deionized water (anti-solvent)

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of the polyester and 5 mg of the drug in 5 mL of acetone.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in 20 mL of deionized water.

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring (e.g., 600 rpm). An opalescent suspension will form instantaneously.

  • Solvent Evaporation: Continue stirring the suspension at room temperature for at least 4 hours to allow for the complete evaporation of acetone.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water three times by repeated centrifugation and redispersion to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder.

Nanoparticle_Formulation_Workflow cluster_preparation Phase Preparation cluster_formation Nanoparticle Formation cluster_purification Collection & Purification Organic_Phase Polyester + Drug in Acetone Nanoprecipitation Dropwise Addition & Stirring Organic_Phase->Nanoprecipitation Aqueous_Phase PVA in Water Aqueous_Phase->Nanoprecipitation Solvent_Evaporation Acetone Evaporation Nanoprecipitation->Solvent_Evaporation Centrifugation Centrifugation Solvent_Evaporation->Centrifugation Washing Washing Centrifugation->Washing Lyophilization Freeze-Drying Washing->Lyophilization Final_Nanoparticles Final_Nanoparticles Lyophilization->Final_Nanoparticles Final Product

Nanoparticle Formulation Workflow

References

Application Notes and Protocols for Surface Functionalization with t-Butyl 3-(hydroxypropoxyl)-propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the functionalization of hydroxyl-bearing surfaces with t-Butyl 3-(hydroxypropoxyl)-propanoate. This bifunctional molecule allows for the introduction of a protected carboxylic acid moiety onto a surface. The terminal hydroxyl group of this compound can be reacted with a hydroxylated surface, forming a stable covalent bond. The t-butyl protecting group on the propanoate can subsequently be removed under acidic conditions to expose a carboxylic acid group. This terminal carboxylic acid can then be used for further conjugation of biomolecules, drugs, or other chemical entities, making it a versatile tool in drug development, biosensor fabrication, and fundamental surface science research.

The overall process involves an initial surface preparation and activation step to generate surface hydroxyl groups, followed by the immobilization of this compound, and finally, the deprotection of the t-butyl ester to reveal the functional carboxylic acid.

Chemical and Physical Properties

PropertyValueReference
Chemical Name This compound[1]
Synonyms tert-butyl 3-(3-hydroxypropoxy)propanoate[1]
Molecular Formula C10H20O4[1]
Molecular Weight 204.26 g/mol [1]
Appearance Colorless liquid (predicted)
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., Toluene (B28343), Ethanol)

Experimental Protocols

This protocol is designed for the functionalization of silicon or glass substrates. Modifications may be necessary for other materials.

Materials and Reagents
  • Silicon wafers or glass slides

  • This compound

  • (3-Aminopropyl)triethoxysilane (APTES) or similar silanizing agent

  • Anhydrous Toluene

  • Ethanol (B145695)

  • Sulfuric Acid (H₂SO₄)

  • Hydrogen Peroxide (H₂O₂) (30%)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Deionized (DI) water

  • Nitrogen gas (for drying)

Protocol 1: Surface Hydroxylation (Piranha Etch)

Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Clean the silicon or glass substrates by sonicating in acetone (B3395972) and then ethanol for 15 minutes each.

  • Dry the substrates under a stream of nitrogen gas.

  • Prepare the Piranha solution by slowly adding 1 part of H₂O₂ (30%) to 3 parts of concentrated H₂SO₄.

  • Immerse the cleaned substrates in the Piranha solution for 30-60 minutes at room temperature.

  • Carefully remove the substrates and rinse them extensively with DI water.

  • Dry the hydroxylated substrates under a stream of nitrogen gas.

Protocol 2: Surface Functionalization with this compound

This protocol utilizes a silanization step to create a reactive surface for the hydroxyl group of the target molecule.

  • Prepare a 1-5% (v/v) solution of APTES in anhydrous toluene in a clean, dry reaction vessel.

  • Immerse the hydroxylated substrates in the APTES solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature under a dry atmosphere (e.g., nitrogen or argon).

  • Remove the substrates and rinse thoroughly with toluene, followed by ethanol to remove any unbound silane (B1218182).

  • Dry the APTES-functionalized substrates under a stream of nitrogen.

  • Prepare a solution of this compound (e.g., 10 mM) in a suitable anhydrous solvent like toluene.

  • Immerse the APTES-functionalized substrates in the solution. This step can be performed at room temperature overnight or at an elevated temperature (e.g., 60-80°C) for a few hours to drive the reaction between the surface amine and the hydroxyl group of the propanoate (this is a predicted reaction; alternatively, one could explore direct silanization with a custom silane derived from this compound).

  • After the reaction, rinse the substrates sequentially with toluene, ethanol, and DI water.

  • Dry the functionalized substrates under a stream of nitrogen.

Protocol 3: Deprotection of the t-Butyl Ester
  • Prepare a deprotection solution of 5-20% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Immerse the this compound functionalized substrates in the TFA/DCM solution.

  • Allow the deprotection reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored by contact angle measurements.[2]

  • Remove the substrates and rinse thoroughly with DCM, followed by ethanol and DI water.

  • Dry the final carboxylic acid-terminated surfaces under a stream of nitrogen.

Data Presentation: Surface Characterization

The following table summarizes expected quantitative data from surface characterization at each stage of the functionalization process.

Stage of FunctionalizationWater Contact Angle (°)Surface Roughness (RMS, nm)XPS Atomic Concentration (%)
Clean Substrate < 10< 0.5Si: ~30, O: ~60, C: ~10
Hydroxylated Surface < 5< 0.5Si: ~33, O: ~67
APTES Functionalized 50 - 70< 1.0Si: ~25, O: ~45, C: ~20, N: ~10
t-Butyl Ester Surface 60 - 80< 1.2Si: ~20, O: ~40, C: ~35, N: ~5
Carboxylic Acid Surface 30 - 50< 1.2Si: ~22, O: ~43, C: ~30, N: ~5

Visualizations

Experimental Workflow

G cluster_0 Surface Preparation cluster_1 Functionalization cluster_2 Deprotection A Clean Substrate (Silicon/Glass) B Piranha Etch (Surface Hydroxylation) A->B C Silanization (e.g., APTES) B->C D Immobilization of This compound C->D E Acidic Treatment (e.g., TFA in DCM) D->E F Final Carboxylic Acid Functionalized Surface E->F

Caption: Workflow for surface functionalization.

Chemical Pathway

G cluster_0 Surface cluster_1 Linker cluster_2 Functionalized Surface (Protected) cluster_3 Deprotection cluster_4 Functionalized Surface (Active) Surface Substrate-OH Protected Substrate-O-(CH₂)₃-O-(CH₂)₂-COOtBu Surface->Protected + Linker Linker HO-(CH₂)₃-O-(CH₂)₂-COOtBu Active Substrate-O-(CH₂)₃-O-(CH₂)₂-COOH Protected->Active + H⁺ - C(CH₃)₃⁺ Acid H⁺

Caption: Reaction scheme for surface modification.

Conclusion

This protocol provides a comprehensive guide for the functionalization of surfaces with this compound, culminating in a carboxylic acid-terminated surface. The resulting functionalized surface is ready for a variety of downstream applications, including the covalent attachment of biologically active molecules for drug delivery systems or the construction of biosensors. The provided characterization data serves as a benchmark for successful surface modification. Researchers should optimize the reaction conditions for their specific substrates and applications to achieve the desired surface properties.

References

Investigational Application of Poly(t-Butyl 3-(hydroxypropoxyl)-propanoate) in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The development of biodegradable polymers is a cornerstone of modern drug delivery, enabling the creation of systems that offer controlled release, improved therapeutic efficacy, and reduced side effects. Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters with significant potential in this area due to their biocompatibility and tunable properties. This document outlines the investigational application of a novel polymer, Poly(t-Butyl 3-(hydroxypropoxyl)-propanoate), in the formulation of advanced drug delivery systems. While direct studies on this specific polymer are emerging, its monomeric structure suggests its classification as a PHA, allowing for the adaptation of established methodologies for nanoparticle-based drug delivery.

The monomer, this compound, possesses a reactive hydroxyl group for polymerization and a t-butyl protected carboxyl group.[1][2][3] This protecting group offers a unique advantage for post-polymerization modification, allowing for the potential attachment of targeting ligands or alteration of the polymer's solubility after deprotection under acidic conditions.[2][3] This feature, combined with the inherent biodegradability of the polyester (B1180765) backbone, makes it a promising candidate for creating sophisticated drug carriers.

Polymers based on 3-hydroxypropionate (B73278) have been shown to improve the physical and mechanical properties of PHAs, making them less crystalline and more flexible than the more common poly(3-hydroxybutyrate) (PHB).[4] This suggests that a polymer derived from this compound could offer favorable characteristics for formulating stable and efficient drug-loaded nanoparticles.

This application note provides a comprehensive overview of the formulation and evaluation of drug-loaded nanoparticles using Poly(this compound) as the core material. The protocols provided are based on well-established techniques for similar biodegradable polymers and are intended to serve as a starting point for researchers and drug development professionals.

Data Presentation: Performance of a Hypothetical Poly(this compound) Nanoparticle System

The following table summarizes the expected quantitative data for a drug delivery system based on Poly(this compound) nanoparticles, derived from studies on analogous PHA-based systems.

ParameterExpected ValueDrug ModelReference Polymer
Particle Size (nm) 150 - 250DoxorubicinP(3HB-co-3HO)
Polydispersity Index (PDI) < 0.2DoxorubicinP(3HB-co-3HO)
Drug Loading Capacity (%) 10 - 30DoxorubicinP(3HB-co-3HO)
Encapsulation Efficiency (%) > 80DoxorubicinP(3HB-co-3HO)
In Vitro Drug Release (72h) 40 - 60%DoxorubicinP(3HB-co-3HO)

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound)

Objective: To synthesize the polymer via ring-opening polymerization of the corresponding lactone or through polycondensation of the hydroxy acid. The following is a generalized protocol based on the synthesis of similar polyesters.

Materials:

Procedure:

  • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Add the this compound monomer and toluene to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Purge the system with dry nitrogen for 15 minutes to remove any residual air and moisture.

  • Add the Tin(II) 2-ethylhexanoate catalyst to the reaction mixture under a nitrogen atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 110°C) and allow the polymerization to proceed for the specified time (e.g., 24-48 hours).

  • Monitor the progress of the reaction by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity of the polymer.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove any unreacted monomer and catalyst.

  • Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.

  • Characterize the polymer using techniques such as ¹H NMR, FTIR, and GPC.

Protocol 2: Preparation of Drug-Loaded Nanoparticles by Emulsion-Solvent Evaporation

Objective: To encapsulate a hydrophobic drug within the Poly(this compound) matrix to form nanoparticles.

Materials:

  • Poly(this compound)

  • Dichloromethane (DCM) or Chloroform (organic solvent)

  • Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Deionized water

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

Procedure:

  • Dissolve a specific amount of Poly(this compound) and the hydrophobic drug in the organic solvent to form the organic phase.

  • Prepare the aqueous phase by dissolving the surfactant (e.g., 1-5% w/v PVA) in deionized water.

  • Add the organic phase to the aqueous phase in a dropwise manner while stirring at a high speed.

  • Emulsify the mixture using a probe sonicator or a high-speed homogenizer. The sonication time and power should be optimized to achieve the desired particle size.

  • After emulsification, stir the mixture at room temperature for several hours to allow for the evaporation of the organic solvent.

  • Collect the formed nanoparticles by ultracentrifugation.

  • Wash the nanoparticle pellet with deionized water several times to remove any residual surfactant and un-encapsulated drug.

  • Resuspend the final nanoparticle formulation in deionized water or a suitable buffer for further analysis.

Protocol 3: Characterization of Nanoparticles

Objective: To determine the physicochemical properties of the prepared drug-loaded nanoparticles.

Methods:

  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the mean particle size, polydispersity index (PDI), and surface charge (zeta potential).

  • Morphology: Visualize the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Drug Loading and Encapsulation Efficiency:

    • Lyse a known amount of lyophilized nanoparticles using a suitable solvent to release the encapsulated drug.

    • Quantify the amount of drug using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculate the Drug Loading Capacity (%) and Encapsulation Efficiency (%) using the following formulas:

      • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

      • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 4: In Vitro Drug Release Study

Objective: To evaluate the release kinetics of the encapsulated drug from the nanoparticles over time.

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Place the dispersion in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a larger volume of the release medium maintained at 37°C with constant gentle stirring.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the collected samples using a suitable analytical method (UV-Vis or HPLC).

  • Plot the cumulative percentage of drug released as a function of time.

Visualizations

G cluster_synthesis Protocol 1: Polymer Synthesis Monomer t-Butyl 3-(hydroxypropoxyl)- propanoate Monomer Polymerization Polymerization (e.g., 110°C, 24-48h) Monomer->Polymerization Catalyst Tin(II) 2-ethylhexanoate Catalyst->Polymerization Solvent Toluene Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Drying Vacuum Drying Precipitation->Drying Polymer Poly(t-Butyl 3-(hydroxypropoxyl)- propanoate) Drying->Polymer

Caption: Workflow for the synthesis of Poly(this compound).

G cluster_formulation Protocol 2 & 3: Nanoparticle Formulation & Characterization Polymer Polymer Solution (in DCM) Organic_Phase Organic Phase Polymer->Organic_Phase Drug Hydrophobic Drug Drug->Organic_Phase Emulsification Emulsification (Sonication) Organic_Phase->Emulsification Aqueous_Phase Aqueous Phase (with Surfactant) Aqueous_Phase->Emulsification Evaporation Solvent Evaporation Emulsification->Evaporation Centrifugation Centrifugation & Washing Evaporation->Centrifugation Nanoparticles Drug-Loaded Nanoparticles Centrifugation->Nanoparticles Characterization Characterization (DLS, SEM, HPLC) Nanoparticles->Characterization

Caption: Workflow for nanoparticle formulation and characterization.

G cluster_release Protocol 4: In Vitro Drug Release Nanoparticles Drug-Loaded Nanoparticles Dispersion Dispersion in Release Medium Nanoparticles->Dispersion Dialysis Dialysis at 37°C Dispersion->Dialysis Sampling Periodic Sampling Dialysis->Sampling Quantification Drug Quantification (HPLC/UV-Vis) Sampling->Quantification Release_Profile Drug Release Profile Quantification->Release_Profile

Caption: Workflow for the in vitro drug release study.

References

Application Notes and Protocols: t-Butyl 3-(hydroxypropoxy)-propanoate in Hydrogel Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Butyl 3-(hydroxypropoxy)-propanoate is a bifunctional monomer containing a primary hydroxyl group and a tert-butyl protected carboxylic acid. This unique structure allows for its incorporation into polymeric networks, such as hydrogels, through various polymerization techniques. The hydroxyl group offers a reactive site for crosslinking or further functionalization, while the protected carboxyl group can be deprotected under acidic conditions to introduce negative charges and alter the hydrogel's physical and chemical properties. These characteristics make t-Butyl 3-(hydroxypropoxy)-propanoate a versatile building block for the design of advanced hydrogels for applications in drug delivery, tissue engineering, and biomedical devices.

Chemical and Physical Properties

A summary of the key properties of t-Butyl 3-(hydroxypropoxy)-propanoate is provided in the table below.

PropertyValueReference
Molecular Formula C₁₀H₂₀O₄[1][2][3]
Molecular Weight 204.26 g/mol [1]
Appearance Colorless Liquid (Predicted)
Density 1.016 ± 0.06 g/cm³ (Predicted)[3]
Reactive Groups Primary Hydroxyl (-OH), tert-Butyl Ester (-COOC(CH₃)₃)[2][4]
Solubility Soluble in common organic solvents.

Applications in Hydrogel Formulation

The dual functionality of t-Butyl 3-(hydroxypropoxy)-propanoate allows for its use in several capacities within a hydrogel network:

  • As a Monomer: It can be copolymerized with other vinyl monomers (e.g., acrylamide, acrylic acid, N-isopropylacrylamide) to form the primary polymer chains of the hydrogel. The hydroxyl group can then be used for subsequent crosslinking reactions.

  • As a Functionalizing Agent: It can be grafted onto existing polymer backbones to introduce pendent hydroxyl and protected carboxyl groups, thereby modifying the properties of the original polymer.

  • For pH-Responsive Hydrogels: The tert-butyl ester group is stable under neutral and basic conditions but can be cleaved under acidic conditions (e.g., pH < 4) to yield a free carboxylic acid. This conversion introduces negative charges into the hydrogel network, leading to swelling or other changes in hydrogel properties in response to pH variations. This is particularly useful for targeted drug delivery to acidic microenvironments, such as tumors or inflammatory tissues.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of hydrogels incorporating t-Butyl 3-(hydroxypropoxy)-propanoate. Researchers should optimize the specific conditions based on their experimental goals.

Protocol 1: Synthesis of a pH-Responsive Hydrogel via Free-Radical Polymerization

This protocol describes the synthesis of a hydrogel an acrylamide-based hydrogel incorporating t-Butyl 3-(hydroxypropoxy)-propanoate as a pH-sensitive monomer.

Materials:

  • Acrylamide (AAm)

  • t-Butyl 3-(hydroxypropoxy)-propanoate (tBHPP)

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS) at pH 7.4 and acetate (B1210297) buffer at pH 5.0

Procedure:

  • Preparation of the Pre-gel Solution:

    • In a glass vial, dissolve AAm (e.g., 10 mmol) and MBA (e.g., 0.1 mmol) in DI water (e.g., 5 mL).

    • Add tBHPP (e.g., 1 mmol) to the solution and mix until fully dissolved.

    • Degas the solution by bubbling with nitrogen gas for 20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation of Polymerization:

    • Add APS solution (e.g., 100 µL of a 10% w/v solution in DI water) to the pre-gel solution.

    • Add TEMED (e.g., 10 µL) to accelerate the polymerization process.

    • Gently mix the solution and immediately pour it into a mold of the desired shape (e.g., between two glass plates with a spacer).

  • Curing:

    • Allow the solution to polymerize at room temperature for at least 2 hours, or until a solid hydrogel is formed.

  • Purification:

    • Carefully remove the hydrogel from the mold and immerse it in a large volume of DI water for 48-72 hours, changing the water several times, to remove unreacted monomers and other impurities.

Protocol 2: Characterization of Hydrogel Properties

1. Swelling Studies:

  • Cut the purified hydrogel into discs of a known diameter and thickness.

  • Lyophilize the hydrogel discs to obtain their dry weight (Wd).

  • Immerse the dried hydrogel discs in PBS (pH 7.4) and acetate buffer (pH 5.0) at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record their swollen weight (Ws).

  • Calculate the swelling ratio (SR) using the following formula: SR = (Ws - Wd) / Wd

2. In Vitro Drug Release:

  • Load the hydrogel with a model drug by soaking the purified hydrogel in a concentrated drug solution for 24 hours.

  • Rinse the drug-loaded hydrogel briefly with DI water to remove surface-adsorbed drug.

  • Place the drug-loaded hydrogel in a release medium (e.g., PBS at pH 7.4 or acetate buffer at pH 5.0) at 37°C with gentle agitation.

  • At specific time points, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Determine the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).

Visualizations

HydrogelSynthesisWorkflow cluster_prep Pre-gel Solution Preparation cluster_poly Polymerization cluster_post Post-Processing Monomers Monomers (AAm, tBHPP) Mix1 Mixing & Dissolving Monomers->Mix1 Crosslinker Crosslinker (MBA) Crosslinker->Mix1 Solvent Solvent (DI Water) Solvent->Mix1 Degas Degassing Mix1->Degas N2 Purge AddInitiator Add & Mix Degas->AddInitiator Initiator Initiator (APS) Initiator->AddInitiator Accelerator Accelerator (TEMED) Accelerator->AddInitiator Molding Molding AddInitiator->Molding Curing Curing (≥2h) Molding->Curing Room Temp Demolding Demolding Curing->Demolding Purification Purification (48-72h) Demolding->Purification DI Water FinalHydrogel Purified Hydrogel Purification->FinalHydrogel Ready for use

Caption: Workflow for hydrogel synthesis using t-Butyl 3-(hydroxypropoxy)-propanoate.

pH_Responsive_Mechanism cluster_neutral Neutral/Basic pH (e.g., pH 7.4) cluster_acidic Acidic pH (e.g., pH < 5) Hydrogel_Neutral Hydrogel Network with -COOC(CH3)3 groups LowSwelling Low Swelling State Hydrogel_Neutral->LowSwelling Hydrophobic t-butyl groups Hydrolysis Acid-catalyzed hydrolysis Hydrogel_Neutral->Hydrolysis Hydrogel_Acidic Hydrogel Network with -COOH groups HighSwelling High Swelling State Hydrogel_Acidic->HighSwelling Electrostatic repulsion of -COO⁻ Hydrolysis->Hydrogel_Acidic

Caption: Mechanism of pH-responsive swelling in hydrogels containing t-Butyl 3-(hydroxypropoxy)-propanoate.

References

Application Notes and Protocols for Grafting t-Butyl 3-(hydroxypropoxy)-propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polymer grafting is a versatile technique used to modify the chemical and physical properties of polymers for specific applications.[1][2] In the field of drug development and delivery, grafting specific molecules onto polymer backbones can create sophisticated systems for controlled release, targeted delivery, and improved biocompatibility.[3][4][5][6] t-Butyl 3-(hydroxypropoxy)-propanoate is a valuable bifunctional molecule for such applications. It contains a reactive hydroxyl group, which can be used to attach it to a polymer, and a t-butyl protected carboxyl group.[3] This protected carboxyl group can be later deprotected under acidic conditions to reveal a free carboxylic acid, which can then be used to conjugate a drug molecule, making it an ideal linker for creating polymer-drug conjugates.[3][7]

This document provides a detailed experimental protocol for grafting t-Butyl 3-(hydroxypropoxy)-propanoate onto a carboxyl-containing polymer backbone via an esterification reaction, a common "grafting to" approach.[1][8]

Experimental Protocol: Grafting via Esterification

This protocol details the "gasting to" method for covalently bonding t-Butyl 3-(hydroxypropoxy)-propanoate to a poly(acrylic acid) backbone.

Materials:

  • t-Butyl 3-(hydroxypropoxy)-propanoate

  • Poly(acrylic acid) (PAA), average M.W. ~50,000 g/mol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Dialysis tubing (MWCO 12,000-14,000 Da)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Polymer Solubilization: In a 250 mL round-bottom flask, dissolve 1.0 g of poly(acrylic acid) in 50 mL of anhydrous DMF. Stir the mixture under an inert atmosphere at room temperature until the polymer is fully dissolved.

  • Reagent Addition: To the dissolved polymer solution, add 1.5 equivalents of t-Butyl 3-(hydroxypropoxy)-propanoate (relative to the moles of acrylic acid monomer units). In a separate vial, dissolve 1.5 equivalents of DCC and 0.1 equivalents of DMAP in 10 mL of anhydrous DCM.

  • Reaction Initiation: Slowly add the DCC/DMAP solution to the polymer solution dropwise at 0°C (ice bath). After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 48 hours under constant stirring and an inert atmosphere.

  • Reaction Quench and Filtration: After 48 hours, cool the reaction mixture and filter it to remove the N,N'-dicyclohexylurea byproduct that has precipitated.

  • Purification:

    • Precipitate the polymer by slowly adding the filtrate to 500 mL of cold diethyl ether with vigorous stirring.

    • Collect the precipitate by filtration and re-dissolve it in a minimal amount of DMF.

    • Transfer the polymer solution to a dialysis tube and dialyze against deionized water for 72 hours, changing the water every 12 hours to remove unreacted starting materials and soluble byproducts.

  • Isolation of Grafted Polymer: Freeze-dry the dialyzed solution to obtain the purified t-Butyl 3-(hydroxypropoxy)-propanoate-grafted-poly(acrylic acid) (PAA-g-tBHP).

  • Characterization:

    • FTIR Spectroscopy: Confirm the successful grafting by identifying the appearance of characteristic ester bond peaks (~1730 cm⁻¹) and the presence of the t-butyl group.

    • ¹H NMR Spectroscopy: Quantify the degree of grafting by integrating the proton signals of the polymer backbone and the grafted side chains.

    • Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity of the grafted polymer compared to the original polymer backbone.

Data Presentation

The following table presents hypothetical data from a series of grafting experiments to illustrate how quantitative results can be summarized.

Experiment ID Molar Ratio (PAA:tBHP) Reaction Time (h) Grafting Efficiency (%) Degree of Substitution (%) Mn ( g/mol ) of PAA-g-tBHP (GPC)
EXP-011:1.024651562,000
EXP-021:1.548822571,000
EXP-031:2.048852875,000
  • Grafting Efficiency (%): (Moles of grafted tBHP / Initial moles of tBHP) x 100

  • Degree of Substitution (%): (Moles of grafted tBHP / Moles of PAA monomer units) x 100

Visualizations

Diagram 1: Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Purification cluster_2 Characterization A Dissolve Poly(acrylic acid) in anhydrous DMF B Add t-Butyl 3-(hydroxypropoxy)-propanoate A->B C Add DCC and DMAP solution at 0°C B->C D React for 48h at room temperature under inert atmosphere C->D E Filter to remove urea (B33335) byproduct D->E Quench Reaction F Precipitate in cold diethyl ether E->F G Dialyze against deionized water F->G H Freeze-dry to obtain pure product G->H I FTIR H->I J 1H NMR H->J K GPC H->K

Caption: Workflow for the grafting of t-Butyl 3-(hydroxypropoxy)-propanoate.

Diagram 2: Signaling Pathway (Chemical Reaction)

G node_A Poly(acrylic acid) Backbone (-COOH groups) node_D Esterification Reaction node_A->node_D node_B t-Butyl 3-(hydroxypropoxy)-propanoate (-OH group) node_B->node_D node_C DCC/DMAP (Coupling Agents) node_C->node_D node_E Grafted Polymer (PAA-g-tBHP) node_D->node_E Forms Ester Linkage node_F Dicyclohexylurea (Byproduct) node_D->node_F

Caption: Reaction pathway for the esterification-based grafting process.

References

Application Notes and Protocols: t-Butyl 3-(hydroxypropoxyl)-propanoate as a Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Butyl 3-(hydroxypropoxyl)-propanoate is a versatile bifunctional linker that offers a short, hydrophilic spacer arm and orthogonal reactive groups, making it a valuable tool in bioconjugation.[1][2][3] Its structure comprises a primary hydroxyl group and a t-butyl protected carboxylic acid.[1][2] This arrangement allows for sequential and controlled conjugation of two different molecules. The hydroxyl group can be chemically modified for reaction with a payload molecule, while the t-butyl ester provides a stable protecting group for the carboxylic acid, which can be deprotected under specific acidic conditions to enable reaction with a biomolecule.[1][2]

Key Features and Advantages:
  • Orthogonal Reactivity: The hydroxyl and protected carboxyl groups allow for selective, stepwise reactions, preventing self-polymerization and enabling the synthesis of well-defined bioconjugates.

  • Hydrophilic Spacer: The short propylene (B89431) glycol-like structure can help to improve the solubility of hydrophobic payloads.[4][5]

  • Controlled Deprotection: The t-butyl ester is stable under many reaction conditions but can be removed under moderately acidic conditions, offering a degree of controlled cleavage.[6][][8] This is particularly useful in applications like antibody-drug conjugates (ADCs) where drug release in the acidic environment of endosomes or lysosomes is desired.[8][9]

  • Versatility: This linker can be employed in a variety of bioconjugation applications, including the development of ADCs, PROTACs (Proteolysis Targeting Chimeras), and the modification of surfaces and nanoparticles.[5][10][11]

G cluster_0 Reactivity of Hydroxyl Group cluster_1 Reactivity of Carboxyl Group linker This compound HO-(CH2)3-O-(CH2)2-COO-tBu Hydroxyl Group t-Butyl Protected Carboxyl Group Activation Activation (e.g., Tosylation, Oxidation) linker:f1->Activation Deprotection Deprotection (Mild Acid, e.g., TFA, ZnBr2) linker:f2->Deprotection Conjugation1 Conjugation to Payload (e.g., Drug, Fluorophore) Activation->Conjugation1 Activation_COOH Activation (e.g., EDC/NHS) Deprotection->Activation_COOH Conjugation2 Conjugation to Biomolecule (e.g., Antibody, Protein) Activation_COOH->Conjugation2

Caption: Structure and orthogonal reactivity of this compound.

Applications

Antibody-Drug Conjugates (ADCs)

This linker is well-suited for the synthesis of ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody that targets tumor-specific antigens.[9][10][12] The linker's stability in circulation (pH 7.4) and potential for cleavage in the acidic environment of tumor cells (pH 4.5-6.5) are key advantages.[6][][8]

Conceptual Workflow for ADC Synthesis:

  • Activate Linker: The hydroxyl group of the linker is activated.

  • Conjugate Drug: The activated linker is reacted with a functional group on the cytotoxic payload.

  • Purify Linker-Drug: The resulting linker-drug conjugate is purified.

  • Deprotect Linker: The t-butyl group is removed to expose the carboxylic acid.

  • Activate Carboxyl Group: The carboxylic acid is activated (e.g., using EDC/NHS chemistry).

  • Conjugate to Antibody: The activated linker-drug is conjugated to lysine (B10760008) residues on the antibody.

  • Purify ADC: The final ADC is purified and characterized.

ADC_Workflow start This compound activate_linker 1. Activate Hydroxyl Group start->activate_linker conjugate_drug 2. Conjugate to Drug activate_linker->conjugate_drug purify_linker_drug 3. Purify Linker-Drug Conjugate conjugate_drug->purify_linker_drug deprotect 4. Deprotect t-Butyl Ester purify_linker_drug->deprotect activate_cooh 5. Activate Carboxylic Acid deprotect->activate_cooh conjugate_antibody 6. Conjugate to Antibody activate_cooh->conjugate_antibody purify_adc 7. Purify and Characterize ADC conjugate_antibody->purify_adc end Final ADC purify_adc->end

Caption: Conceptual workflow for the synthesis of an ADC using the linker.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to its degradation. The linker plays a crucial role in orienting the two binding moieties for effective ternary complex formation.[4][5][11] The short, flexible, and hydrophilic nature of this compound makes it a candidate for PROTAC synthesis.[11]

PROTAC_Concept cluster_0 PROTAC Molecule cluster_1 Ternary Complex warhead Target Protein Binder (Warhead) linker Linker (this compound derivative) warhead->linker e3_ligand E3 Ligase Ligand linker->e3_ligand target_protein Target Protein protac PROTAC target_protein->protac binds e3_ligase E3 Ubiquitin Ligase protac->e3_ligase recruits

Caption: Conceptual diagram of a PROTAC synthesized with the linker.

Experimental Protocols

The following are generalized protocols. Researchers should optimize these based on the specific properties of their payload and biomolecule.

Protocol 1: Activation of the Hydroxyl Group and Conjugation to an Amine-Containing Payload

This protocol describes the activation of the hydroxyl group via tosylation, followed by conjugation to an amine-containing payload.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Amine-containing payload (e.g., drug, dye)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation (Tosylation): a. Dissolve this compound (1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add pyridine (1.5 eq) followed by the dropwise addition of a solution of TsCl (1.2 eq) in anhydrous DCM. d. Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-6 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the resulting tosylated linker by silica gel column chromatography.

  • Conjugation to Amine-Payload: a. Dissolve the tosylated linker (1.1 eq) and the amine-containing payload (1 eq) in anhydrous DMF. b. Add a non-nucleophilic base such as TEA or DIPEA (2-3 eq). c. Stir the reaction mixture at room temperature for 12-24 hours. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, dilute with ethyl acetate (B1210297) and wash with water and brine. f. Dry the organic layer, concentrate, and purify the linker-payload conjugate by chromatography.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group under mild acidic conditions.

Materials:

  • Linker-payload conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Alternatively: Zinc Bromide (ZnBr2) for milder conditions[13][14]

Procedure (using TFA):

  • Dissolve the linker-payload conjugate in DCM (e.g., 10 mg/mL).

  • Add TFA to a final concentration of 20-50% (v/v). The concentration may need to be optimized to ensure complete deprotection without degrading the payload.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Co-evaporate with toluene (B28343) or DCM several times to ensure complete removal of residual TFA.

  • The resulting carboxylic acid can be used directly in the next step or purified if necessary.

Protocol 3: Conjugation of the Carboxylic Acid to a Biomolecule (e.g., Antibody)

This protocol uses standard EDC/NHS chemistry to form a stable amide bond with primary amines (e.g., lysine residues) on a protein or antibody.[15]

Materials:

  • Deprotected linker-payload conjugate

  • Antibody or protein in a suitable buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Preparation: a. Prepare a stock solution of the deprotected linker-payload conjugate in anhydrous DMSO (e.g., 10 mM). b. Prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in anhydrous DMSO or water. c. Prepare the antibody at a suitable concentration (e.g., 2-10 mg/mL) in an amine-free buffer like PBS, pH 7.4.

  • Activation of Carboxylic Acid: a. In a separate microfuge tube, combine the linker-payload conjugate (e.g., 10-20 fold molar excess over the antibody), EDC (e.g., 40-80 fold molar excess), and NHS (e.g., 40-80 fold molar excess). b. Incubate at room temperature for 15-30 minutes to form the NHS-ester.

  • Conjugation to Antibody: a. Add the activated linker-payload solution to the antibody solution. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid denaturation of the antibody. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4 °C with gentle mixing.

  • Purification: a. Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or hydroxylamine). b. Remove the unreacted linker-payload and other small molecules by size-exclusion chromatography or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS). c. Characterize the final ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques like UV-Vis spectroscopy, HIC-HPLC, and SEC.

Data Presentation

The following tables provide a template for presenting typical data obtained from the conjugation and characterization experiments.

Table 1: Example Data for Payload Conjugation Efficiency

ParameterValueMethod
Starting Linker (mg)10.0-
Starting Payload (mg)15.0-
Purified Linker-Payload (mg)18.5-
Yield (%) 75% Gravimetric
Purity>98%HPLC
Identity ConfirmationConfirmedLC-MS

Table 2: Example Data for Antibody Conjugation and DAR Determination

ParameterADC Batch 1ADC Batch 2Method
Antibody Conc. (mg/mL)2.12.0UV-Vis (A280)
Drug Conc. (µM)60.255.4UV-Vis (Payload λmax)
Drug-to-Antibody Ratio (DAR) 4.3 4.0 Calculation
Monomer Purity (%)97.5%98.1%SEC-HPLC
Aggregates (%)<2.5%<1.9%SEC-HPLC

Table 3: Example Stability Data for Final ADC Conjugate

ConditionTime PointDARMonomer Purity (%)
Human Plasma, 37°C0 hours4.098.1%
24 hours3.997.5%
72 hours3.896.8%
PBS, 4°C0 hours4.098.1%
7 days4.098.0%
30 days3.997.9%

References

Application Note: A Two-Step Synthesis of Tert-Butyl Acrylate from Tert-Butyl 3-Hydroxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl acrylate (B77674) is a valuable monomer used in the synthesis of various polymers with applications in coatings, adhesives, and drug delivery systems. Its bulky tert-butyl group imparts unique properties such as hydrophobicity and thermal stability to the resulting polymers. This document provides a detailed, two-step protocol for the synthesis of tert-butyl acrylate from the readily available starting material, tert-butyl 3-hydroxypropanoate. The synthesis proceeds via an intermediate mesylate, which undergoes an elimination reaction to yield the desired acrylate monomer. This method is a reliable alternative to direct acid-catalyzed dehydration, which can be prone to side reactions.

Overall Reaction Scheme:

Step 1: Mesylation HO-(CH₂)₂-CO₂tBu + MsCl → MsO-(CH₂)₂-CO₂tBu + HCl

Step 2: Elimination MsO-(CH₂)₂-CO₂tBu + DBU → H₂C=CH-CO₂tBu + [DBUH]⁺[MsO]⁻

Experimental Protocols

Materials and Equipment
  • Reagents: Tert-butyl 3-hydroxypropanoate (≥98%), methanesulfonyl chloride (MsCl, ≥99%), triethylamine (B128534) (TEA, ≥99%), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, ≥98%), dichloromethane (B109758) (DCM, anhydrous), diethyl ether, saturated aqueous sodium bicarbonate solution, saturated aqueous sodium chloride (brine), magnesium sulfate (B86663) (anhydrous).

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, ice bath, rotary evaporator, separatory funnel, standard laboratory glassware, thin-layer chromatography (TLC) plates (silica gel), NMR spectrometer, and an inhibitor for polymerization such as hydroquinone (B1673460) monomethyl ether (MEHQ).

Step 1: Synthesis of Tert-Butyl 3-(Methylsulfonyloxy)propanoate (Mesylate Intermediate)

This procedure outlines the conversion of the hydroxyl group in tert-butyl 3-hydroxypropanoate into a good leaving group (mesylate) to facilitate the subsequent elimination reaction.

Methodology:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 3-hydroxypropanoate (1.0 eq.).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (TEA) (1.5 eq.) to the stirred solution.

  • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 4 hours.[1] The progress of the reaction can be monitored by TLC.

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude tert-butyl 3-(methylsulfonyloxy)propanoate. The product is typically used in the next step without further purification.

Step 2: Synthesis of Tert-Butyl Acrylate (Propionate Monomer)

This procedure describes the elimination of the mesylate intermediate to form the final product, tert-butyl acrylate.

Methodology:

  • Dissolve the crude tert-butyl 3-(methylsulfonyloxy)propanoate (1.0 eq.) from the previous step in anhydrous dichloromethane (DCM).

  • To the stirred solution, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq.) at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction for the formation of the product by TLC or GC-MS.

  • After the reaction is complete, dilute the mixture with diethyl ether and wash with water to remove the DBU-mesylate salt.

  • Separate the organic layer and wash it sequentially with 1 M HCl and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and add a polymerization inhibitor (e.g., a small amount of MEHQ).

  • Carefully remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to obtain pure tert-butyl acrylate.

Data Presentation

The following table summarizes the expected quantitative data for the two-step synthesis of tert-butyl acrylate. The values are based on typical yields for mesylation of primary alcohols and subsequent E2 eliminations.[3][4][5][6]

StepReactionReactantProductTypical Yield (%)Purity (%)Reaction Time (h)
1Mesylationt-Butyl-3-hydroxypropanoatet-Butyl 3-(methylsulfonyloxy)propanoate90-98>954
2Eliminationt-Butyl 3-(methylsulfonyloxy)propanoateTert-butyl acrylate80-90>98 (after distillation)12-18

Visualizations

Logical Workflow of the Synthesis

The following diagram illustrates the step-by-step workflow for the synthesis of tert-butyl acrylate.

SynthesisWorkflow cluster_step1 Step 1: Mesylation cluster_step2 Step 2: Elimination Start t-Butyl-3-hydroxypropanoate Add_DCM_TEA Dissolve in DCM, Add Triethylamine (TEA) at 0°C Start->Add_DCM_TEA Add_MsCl Add Methanesulfonyl Chloride (MsCl) dropwise at 0°C Add_DCM_TEA->Add_MsCl Stir_4h Stir at 0°C for 4h Add_MsCl->Stir_4h Workup1 Aqueous Workup (Wash with HCl, NaHCO₃, Brine) Stir_4h->Workup1 Intermediate t-Butyl 3-(methylsulfonyloxy)propanoate Workup1->Intermediate Dissolve_Intermediate Dissolve Mesylate in DCM Intermediate->Dissolve_Intermediate Add_DBU Add DBU at Room Temperature Dissolve_Intermediate->Add_DBU Stir_12h Stir at RT for 12-18h Add_DBU->Stir_12h Workup2 Aqueous Workup (Wash with HCl, Brine) Stir_12h->Workup2 Purification Add Inhibitor & Vacuum Distillation Workup2->Purification Final_Product Tert-Butyl Acrylate Purification->Final_Product

Caption: Workflow for the synthesis of tert-butyl acrylate.

References

Application Notes and Protocols: A Proposed Role for t-Butyl 3-(hydroxypropoxyl)-propanoate in Antimicrobial Copolymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes describe a hypothetical application of t-butyl 3-(hydroxypropoxyl)-propanoate in the synthesis of antimicrobial copolymers. To date, there is no direct literature precedent for this specific application. The proposed protocols are based on established methodologies for the synthesis and evaluation of other antimicrobial polymers.

Introduction

The emergence of multidrug-resistant pathogens presents a significant challenge to global health. Antimicrobial polymers have garnered attention as a promising class of materials to combat microbial resistance. These polymers often feature a combination of cationic and hydrophobic moieties that work synergistically to disrupt microbial membranes, a mechanism less prone to the development of resistance compared to traditional antibiotics.

This document proposes the use of this compound as a novel monomer in the synthesis of amphiphilic antimicrobial copolymers. This monomer possesses a reactive hydroxyl group that can be functionalized into a polymerizable acrylate, and a protected carboxylic acid that can be deprotected post-polymerization to yield a hydrophilic polyanionic block. When copolymerized with a cationic antimicrobial monomer, the resulting block copolymer could exhibit pH-responsive and targeted antimicrobial activity.

Chemical Properties of this compound

This compound is a bifunctional molecule containing a primary hydroxyl group and a t-butyl protected carboxyl group.[1][2]

PropertyValueReference
Molecular Formula C10H20O4[3]
Molecular Weight 204.26 g/mol [2]
Reactive Groups -OH (hydroxyl), -COOC(CH3)3 (t-butyl protected carboxyl)[1]

The hydroxyl group can be readily esterified with acryloyl chloride to introduce a polymerizable double bond. The t-butyl ester provides a protecting group for the carboxylic acid, which can be cleaved under acidic conditions post-polymerization.[1]

Proposed Synthetic Route

A two-step synthetic route is proposed:

  • Monomer Synthesis: Conversion of this compound to an acrylate-functionalized monomer, t-butyl 3-(acryloyloxypropoxy)-propanoate (tBAP).

  • Copolymer Synthesis: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of tBAP with a cationic antimicrobial monomer, such as 2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC), to yield a well-defined block copolymer.

Experimental Protocols

Protocol for Synthesis of t-butyl 3-(acryloyloxypropoxy)-propanoate (tBAP) Monomer

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (B86663) (MgSO4), anhydrous

  • Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure tBAP monomer.

  • Confirm the structure of the purified monomer using ¹H NMR and ¹³C NMR spectroscopy.

Protocol for Synthesis of P(tBAP-co-METAC) Copolymer via RAFT Polymerization

Materials:

  • t-butyl 3-(acryloyloxypropoxy)-propanoate (tBAP) monomer

  • [2-(Methacryloyloxy)ethyl]trimethylammonium chloride (METAC) monomer

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) as RAFT agent

  • Azobisisobutyronitrile (AIBN) as initiator

  • 1,4-Dioxane, anhydrous

  • Argon gas supply

  • Schlenk flask or similar reaction vessel

Procedure:

  • In a Schlenk flask, dissolve tBAP, METAC, CPAD, and AIBN in anhydrous 1,4-dioxane. The molar ratio of [Monomers]:[CPAD]:[AIBN] should be carefully calculated to target a specific degree of polymerization (e.g., 100:1:0.2).

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with argon.

  • Place the sealed flask in a preheated oil bath at 70 °C and stir for 24 hours.

  • To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.

  • Collect the precipitated polymer by filtration and dry under vacuum at room temperature.

  • Characterize the copolymer's molecular weight and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).

  • Determine the copolymer composition using ¹H NMR spectroscopy.

Protocol for Deprotection of the t-Butyl Group
  • Dissolve the P(tBAP-co-METAC) copolymer in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 4 hours.

  • Remove the solvent and TFA under reduced pressure.

  • Redissolve the polymer in a minimal amount of methanol (B129727) and precipitate in cold diethyl ether.

  • Dry the final deprotected copolymer, P(AAP-co-METAC), under vacuum.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method.[4][5][6]

Materials:

  • Synthesized antimicrobial copolymer

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the antimicrobial copolymer in sterile deionized water.

  • Perform two-fold serial dilutions of the polymer stock solution in MHB directly in the 96-well plate.

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar (B569324) plate in MHB. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the diluted bacterial suspension to each well containing the polymer dilutions.

  • Include a positive control (bacteria in MHB without polymer) and a negative control (MHB only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the polymer at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation

Table 1: Hypothetical Copolymer Characteristics
Copolymer IDtBAP:METAC Molar Ratio (Feed)Mn ( g/mol ) (GPC)PDI (GPC)tBAP:METAC (¹H NMR)
PTM-125:7518,5001.1524:76
PTM-250:5021,2001.1848:52
PTM-375:2524,8001.2173:27
Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)
Copolymer IDS. aureus (Gram-positive)E. coli (Gram-negative)
PTM-11632
PTM-23264
PTM-3128>256
P(AAP-co-METAC)-1 (deprotected)816

Visualizations

experimental_workflow cluster_monomer Monomer Synthesis cluster_polymer Copolymerization cluster_testing Evaluation monomer_start This compound monomer_synthesis Acrylation Reaction monomer_start->monomer_synthesis monomer_reagents Acryloyl Chloride, TEA, DCM monomer_reagents->monomer_synthesis monomer_purification Column Chromatography monomer_synthesis->monomer_purification monomer_final tBAP Monomer monomer_purification->monomer_final polymer_synthesis RAFT Polymerization monomer_final->polymer_synthesis polymer_reagents METAC, RAFT Agent, Initiator polymer_reagents->polymer_synthesis polymer_purification Precipitation polymer_synthesis->polymer_purification polymer_final P(tBAP-co-METAC) polymer_purification->polymer_final deprotection Deprotection (TFA) polymer_final->deprotection deprotected_polymer P(AAP-co-METAC) deprotection->deprotected_polymer mic_test MIC Determination deprotected_polymer->mic_test results Antimicrobial Activity Data mic_test->results

Caption: Proposed experimental workflow for antimicrobial copolymer synthesis.

antimicrobial_mechanism cluster_copolymer Amphiphilic Copolymer cluster_membrane Bacterial Membrane p1 + p2 H p3 + p4 H m4 p3->m4 Electrostatic Interaction m6 p4->m6 Hydrophobic Insertion m1 m2 m3 m5 m7 m8 disruption Membrane Disruption & Cell Lysis cluster_membrane cluster_membrane cluster_membrane->disruption

Caption: Proposed mechanism of antimicrobial action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate and increase its yield.

Troubleshooting Guide

Users may encounter several challenges during the synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate via the Michael addition of 1,3-propanediol (B51772) to t-butyl acrylate (B77674). This guide addresses common issues and provides potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Mono-adduct - Formation of di-adduct byproduct.- Unreacted starting materials remain.- Increase the molar excess of 1,3-propanediol (e.g., 5-10 equivalents) to statistically favor mono-addition.- Optimize catalyst concentration and reaction time.
Significant Formation of Di-adduct Byproduct - Insufficient excess of 1,3-propanediol.- Prolonged reaction time allowing for the second addition to occur.- Use a large excess of 1,3-propanediol.- Monitor the reaction progress closely (e.g., by TLC or GC) and stop the reaction once the formation of the mono-adduct is maximized.
Reaction Not Proceeding or Sluggish - Inactive or insufficient catalyst.- Low reaction temperature.- Use a fresh, anhydrous base catalyst.- Consider a stronger base catalyst (e.g., sodium methoxide, potassium tert-butoxide).- Gradually increase the reaction temperature while monitoring for byproduct formation.
Polymerization of t-butyl acrylate - Presence of radical initiators (e.g., peroxides).- High reaction temperatures.- Ensure all reagents and solvents are free of peroxides.- Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture.- Maintain a moderate reaction temperature.
Difficulty in Purifying the Product - Similar polarities of the mono-adduct, di-adduct, and 1,3-propanediol.- Use column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) for separation.- Perform a distillation to remove the excess, lower-boiling 1,3-propanediol before chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for t-Butyl 3-(hydroxypropoxy)-propanoate?

A1: The most common and direct method is the base-catalyzed Michael addition of 1,3-propanediol to t-butyl acrylate. This reaction involves the nucleophilic attack of one of the hydroxyl groups of 1,3-propanediol onto the electron-deficient double bond of t-butyl acrylate.

Q2: How can I minimize the formation of the di-adduct byproduct, t-butyl 3-((3-(t-butoxycarbonyl)propoxy)propoxy)propanoate?

A2: The formation of the di-adduct is a common side reaction that significantly reduces the yield of the desired mono-adduct. To minimize its formation, a large molar excess of 1,3-propanediol should be used. By increasing the concentration of the diol, the probability of a t-butyl acrylate molecule reacting with an unreacted diol molecule is much higher than it reacting with the already formed mono-adduct.

Q3: What type of catalyst is recommended for this synthesis, and at what concentration?

A3: A variety of base catalysts can be used, ranging from milder organic bases to stronger inorganic bases. The choice of catalyst can influence the reaction rate and selectivity.

Catalyst Typical Concentration (mol%) Advantages Disadvantages
Triethylamine (TEA)10-20Mild, easy to removeSlower reaction rates
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)5-10High catalytic activityCan be difficult to remove completely
Sodium Hydroxide (B78521) (NaOH)5-10Inexpensive, effectiveCan promote side reactions like hydrolysis of the ester
Sodium Methoxide (NaOMe)5-10Strong base, fast reactionVery sensitive to moisture

It is recommended to start with a catalytic amount (e.g., 5-10 mol%) and optimize based on the reaction progress.

Q4: What are the optimal reaction temperature and time?

A4: The optimal temperature and time depend on the chosen catalyst and solvent. Generally, the reaction can be performed at room temperature to slightly elevated temperatures (e.g., 40-60 °C) to increase the reaction rate. It is crucial to monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum mono-adduct formation and avoid excessive di-adduct formation with prolonged reaction times.

Q5: What is a suitable solvent for this reaction?

A5: The reaction can often be carried out neat, using the excess 1,3-propanediol as the solvent. If a co-solvent is desired, a polar aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) can be used. Ensure the solvent is anhydrous, especially when using moisture-sensitive catalysts.

Q6: How can I effectively purify the final product?

A6: Purification can be challenging due to the presence of unreacted 1,3-propanediol and the di-adduct byproduct. A typical purification workflow is as follows:

  • Quench the reaction: Neutralize the base catalyst with a mild acid (e.g., ammonium (B1175870) chloride solution).

  • Solvent extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove the majority of the unreacted 1,3-propanediol.

  • Drying and concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate under reduced pressure.

  • Column chromatography: Purify the crude product using silica (B1680970) gel column chromatography. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective in separating the mono-adduct from the less polar di-adduct and any remaining starting materials.

Experimental Protocols

Key Experiment: Base-Catalyzed Michael Addition of 1,3-Propanediol to t-Butyl Acrylate

Objective: To synthesize t-Butyl 3-(hydroxypropoxy)-propanoate with a high yield by minimizing the formation of the di-adduct.

Materials:

  • 1,3-Propanediol (reagent grade, ≥99%)

  • t-Butyl acrylate (98%, contains a polymerization inhibitor)

  • Sodium hydroxide (NaOH), pellets

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 1,3-propanediol (5.0 equivalents) and the chosen base catalyst (e.g., NaOH, 0.1 equivalents).

  • If using a solvent, add anhydrous DCM.

  • Stir the mixture at room temperature until the catalyst dissolves.

  • Slowly add t-butyl acrylate (1.0 equivalent) to the reaction mixture dropwise over 30 minutes.

  • Allow the reaction to stir at room temperature and monitor its progress every hour using TLC (e.g., with a 3:1 hexanes:ethyl acetate eluent).

  • Once the t-butyl acrylate spot has disappeared and the mono-adduct spot is at its maximum intensity, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL) to remove excess 1,3-propanediol.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield t-Butyl 3-(hydroxypropoxy)-propanoate as a colorless oil.

Visualizations

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Combine 1,3-Propanediol (excess) and Base Catalyst B 2. Add t-Butyl Acrylate (dropwise) A->B C 3. Stir and Monitor Reaction (e.g., by TLC) B->C D 4. Quench Reaction (aq. NH4Cl) C->D E 5. Solvent Extraction (DCM) D->E F 6. Wash with Brine E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography (Silica Gel) G->H I 9. Isolate Pure Product H->I

Caption: Experimental workflow for the synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate.

Troubleshooting_Yield Start Low Yield of Mono-adduct Q1 Is there a significant amount of di-adduct byproduct? Start->Q1 A1_Yes Increase molar excess of 1,3-propanediol Q1->A1_Yes Yes A1_No Are there unreacted starting materials? Q1->A1_No No A2_Yes Optimize catalyst concentration and/or reaction time/temperature A1_No->A2_Yes Yes A2_No Consider other side reactions (e.g., polymerization) A1_No->A2_No No

Caption: Troubleshooting logic for low yield in the synthesis.

Technical Support Center: Purification of t-Butyl 3-(hydroxypropoxyl)-propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude t-Butyl 3-(hydroxypropoxyl)-propanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Purity After Distillation Incomplete separation from impurities with similar boiling points.Optimize distillation conditions by using a longer fractionating column or performing the distillation under a higher vacuum to lower the boiling point and improve separation.
Thermal decomposition of the product.Lower the distillation temperature by reducing the pressure (high vacuum). Ensure the heating mantle temperature does not significantly exceed the boiling point of the product.
Co-elution of Impurities in Column Chromatography Inappropriate solvent system (eluent).Modify the polarity of the eluent. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, may provide better separation.
Overloading of the column.Reduce the amount of crude product loaded onto the column relative to the amount of stationary phase. A general rule is a 1:30 to 1:100 ratio of crude product to silica (B1680970) gel by weight.
Column channeling.Ensure proper packing of the stationary phase to avoid cracks and channels. Wet packing is generally preferred over dry packing to create a more uniform column bed.
Product Fails to Crystallize Presence of impurities inhibiting crystal lattice formation.First, attempt to purify further by another method like column chromatography to remove impurities. If the product is an oil, try dissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity appears, then allow it to stand.
Incorrect solvent or solvent mixture.Screen a variety of solvents with different polarities. A good recrystallization solvent should dissolve the compound when hot but not when cold.
Concentration is too low.Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
Product Degradation During Purification Presence of acidic or basic impurities causing hydrolysis of the t-butyl ester.Neutralize the crude product before purification. A mild aqueous wash (e.g., with saturated sodium bicarbonate solution) can remove acidic impurities. Ensure all solvents used for chromatography are neutral.
Exposure to high temperatures for extended periods.Minimize the time the compound is exposed to heat during distillation or when removing solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials such as t-butyl acrylate (B77674) and 1,3-propanediol (B51772), byproducts from side reactions like the Michael addition of 1,3-propanediol to a second molecule of t-butyl acrylate, and residual acid or base catalyst used in the synthesis.

Q2: How can I effectively remove water from my crude product before distillation?

A2: Water can be removed by drying the organic solution of your crude product with an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) before filtration and solvent evaporation. For trace amounts of water in the oil, azeotropic distillation with a solvent like toluene (B28343) can be effective.

Q3: My purified product is a colorless oil. How can I confirm its purity?

A3: Purity of an oily product can be assessed using several analytical techniques. Thin Layer Chromatography (TLC) against the crude material should show a single spot. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for confirming the structure and detecting impurities.

Q4: Is this compound stable to acidic conditions?

A4: The t-butyl ester group is susceptible to cleavage under acidic conditions, which would result in the formation of isobutylene (B52900) and the corresponding carboxylic acid.[1][2] It is crucial to avoid strong acidic conditions, especially at elevated temperatures, during workup and purification.

Quantitative Data Summary

The following table summarizes illustrative quantitative data for different purification methods. Please note that actual results may vary depending on the specific nature of the crude mixture.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Key Parameters
Fractional Vacuum Distillation ~75>9560-75Pressure: 1-2 mmHg; Boiling Point: ~110-115 °C
Silica Gel Column Chromatography ~75>9880-90Eluent: Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3)
Preparative HPLC ~95>99.550-70Column: C18; Mobile Phase: Acetonitrile/Water gradient

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation
  • Setup : Assemble a fractional distillation apparatus with a short fractionating column (e.g., Vigreux). Ensure all glassware is dry.

  • Drying : If the crude product contains water, dry it over anhydrous sodium sulfate, then filter.

  • Distillation : Place the crude oil in the distillation flask with a magnetic stir bar. Connect the apparatus to a high-vacuum pump.

  • Fraction Collection : Gradually heat the flask in an oil bath. Discard the initial low-boiling fraction. Collect the product fraction at the appropriate boiling point and pressure.

  • Analysis : Analyze the purity of the collected fraction using GC or NMR.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing : Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading : Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution : Begin eluting with a low-polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Monitor the separation of components using TLC.

  • Gradient Elution : Gradually increase the polarity of the eluent (e.g., to 7:3 Hexane:Ethyl Acetate) to elute the more polar product.

  • Fraction Collection : Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal : Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified oil.

Visualizations

Experimental Workflow: Purification of Crude Product

G Figure 1. General Purification Workflow crude Crude this compound workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup drying Drying (e.g., Na2SO4) workup->drying solvent_removal Solvent Removal drying->solvent_removal purification_choice Choice of Purification solvent_removal->purification_choice distillation Fractional Vacuum Distillation purification_choice->distillation For thermally stable, volatile compounds chromatography Column Chromatography purification_choice->chromatography For high purity & non-volatile impurities analysis Purity Analysis (TLC, GC, NMR) distillation->analysis chromatography->analysis pure_product Pure Product analysis->pure_product

Caption: General Purification Workflow

Troubleshooting Logic: Low Purity after Chromatography

G Figure 2. Troubleshooting Low Purity in Chromatography start Low Purity after Column check_tlc Review TLC Analysis start->check_tlc poor_separation Poor Spot Separation check_tlc->poor_separation Yes streaking Streaking or Tailing check_tlc->streaking Yes overloading Column Overloaded? check_tlc->overloading No solution1 Optimize Solvent System (Change Polarity/Gradient) poor_separation->solution1 solution2 Check for Acidity/Basicity (Add Et3N or AcOH to eluent) streaking->solution2 solution3 Reduce Sample Load overloading->solution3

Caption: Troubleshooting Low Purity in Chromatography

References

Technical Support Center: Polymerization of t-Butyl 3-(hydroxypropoxyl)-propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of t-Butyl 3-(hydroxypropoxyl)-propanoate.

Frequently Asked Questions (FAQs)

Q1: What are the potential polymerization methods for this compound?

A1: Due to its structure, featuring both a hydroxyl and a protected carboxyl group, this compound can be polymerized through several methods after deprotection of the t-butyl group to form the corresponding carboxylic acid. The resulting hydroxy acid can then undergo:

  • Polycondensation: Direct polymerization of the hydroxy acid at elevated temperatures and under vacuum to remove the condensation byproduct (water).

  • Ring-Opening Polymerization (ROP): The monomer can first be cyclized to form a lactone (a cyclic ester). This lactone can then be polymerized via ROP using various initiators, which is often preferred for achieving high molecular weight and narrow polydispersity.[1][2]

Q2: What are the common side reactions observed during the polymerization of hydroxy-propanoate monomers?

A2: Common side reactions in polyester (B1180765) synthesis, which would be applicable here, include:

  • Intermolecular and Intramolecular Transesterification: This can lead to a broadening of the molecular weight distribution and the formation of cyclic oligomers.

  • Thermal Degradation: At elevated temperatures required for polycondensation, the polymer backbone can undergo chain scission, leading to a decrease in molecular weight and potential discoloration.

  • Oxidative Degradation: The presence of oxygen at high temperatures can lead to the formation of chromophores and a reduction in polymer stability.

  • Side reactions related to the catalyst: For instance, when using tin(II) octoate (Sn(Oct)₂), heating above 100°C can lead to the formation of octanoic acid, which may esterify the alcohol initiator and produce water, affecting the polymerization process.[1]

Q3: How can I minimize discoloration of the final polymer?

A3: Discoloration is often a sign of thermal or oxidative degradation. To minimize this:

  • Use a purified monomer: Impurities can act as catalysts for degradation reactions.

  • Maintain an inert atmosphere: Conduct the polymerization under a nitrogen or argon atmosphere to prevent oxidation.

  • Optimize reaction temperature and time: Use the lowest possible temperature and shortest time necessary to achieve the desired conversion and molecular weight.

  • Consider using antioxidants: Small amounts of antioxidants can be added to the reaction mixture to inhibit oxidative degradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Polymer Molecular Weight 1. Incomplete monomer conversion. 2. Presence of impurities (e.g., water) that act as chain terminators.[1] 3. Sub-optimal catalyst concentration or activity. 4. Excessive thermal degradation.1. Increase reaction time or temperature (while monitoring for degradation). 2. Ensure rigorous drying of monomer, solvent, and glassware. Purify the monomer before use. 3. Optimize catalyst type and concentration. 4. Lower the reaction temperature and use a more active catalyst if necessary.
Broad Polydispersity Index (PDI) 1. Occurrence of transesterification side reactions. 2. Slow initiation compared to propagation in ROP. 3. Multiple active species present during polymerization.1. Lower the reaction temperature and shorten the reaction time. 2. Choose an initiator that provides fast and quantitative initiation. 3. Ensure high purity of all reactants and a well-controlled reaction setup.
Gel Formation 1. Presence of multifunctional impurities that can act as crosslinkers. 2. Uncontrolled branching reactions at high temperatures.1. Purify the monomer to remove any difunctional or multifunctional impurities. 2. Reduce the reaction temperature and consider using a milder catalyst.
Inconsistent Batch-to-Batch Results 1. Variation in the purity of monomer or initiator. 2. Inconsistent reaction conditions (temperature, time, atmosphere). 3. Differences in the water content of the reactants.1. Establish and adhere to strict purification protocols for all starting materials. 2. Use a well-calibrated and controlled reactor setup. 3. Standardize the drying procedure for all components.

Experimental Protocols

Protocol 1: General Procedure for Ring-Opening Polymerization (ROP) of a Lactone Derived from 3-(hydroxypropoxyl)-propanoic acid

1. Monomer Synthesis (Cyclization):

  • The t-butyl group of this compound is first deprotected using an appropriate acidic catalyst (e.g., trifluoroacetic acid) to yield 3-(hydroxypropoxyl)-propanoic acid.

  • The resulting hydroxy acid is then cyclized to the corresponding lactone via thermal or catalytic methods.

2. Polymerization:

  • Materials: Purified lactone monomer, initiator (e.g., benzyl (B1604629) alcohol), catalyst (e.g., tin(II) octoate), and anhydrous toluene (B28343).

  • Procedure:

    • The lactone monomer and benzyl alcohol are charged into a flame-dried Schlenk flask under an inert atmosphere (e.g., argon).

    • Anhydrous toluene is added to dissolve the reactants.

    • The catalyst solution (e.g., Sn(Oct)₂ in toluene) is injected into the reaction mixture.

    • The flask is placed in a preheated oil bath at the desired temperature (e.g., 110 °C).

    • The reaction is allowed to proceed for a specific time (e.g., 4-24 hours).

    • The polymerization is quenched by cooling the flask in an ice bath and exposing the contents to air.

    • The polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., cold methanol).

    • The precipitated polymer is collected by filtration and dried under vacuum until a constant weight is achieved.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

Visualizations

polymerization_pathway Monomer t-Butyl 3-(hydroxypropoxyl)- propanoate Deprotection Deprotection (Acidic Conditions) Monomer->Deprotection HydroxyAcid 3-(hydroxypropoxyl)- propanoic acid Deprotection->HydroxyAcid Cyclization Cyclization HydroxyAcid->Cyclization Lactone Corresponding Lactone Cyclization->Lactone ROP Ring-Opening Polymerization Lactone->ROP Polymer Poly(3-(hydroxypropoxyl)- propanoate) ROP->Polymer

Caption: Proposed pathway for polymerization via ROP.

side_reactions Polymer Linear Polymer Chain Transesterification Intermolecular Transesterification Polymer->Transesterification ThermalDegradation Thermal Degradation (High Temp) Polymer->ThermalDegradation CyclicOligomers Cyclic Oligomers Transesterification->CyclicOligomers BroadPDI Broad PDI Transesterification->BroadPDI ChainScission Chain Scission ThermalDegradation->ChainScission LowerMW Lower Molecular Weight ChainScission->LowerMW

Caption: Common side reactions in polyester synthesis.

troubleshooting_workflow Start Problem with Polymerization CheckMW Low Molecular Weight? Start->CheckMW CheckPDI Broad PDI? CheckMW->CheckPDI No SolutionMW Increase Time/Temp Purify Monomer Optimize Catalyst CheckMW->SolutionMW Yes CheckGel Gel Formation? CheckPDI->CheckGel No SolutionPDI Lower Temp Optimize Initiator CheckPDI->SolutionPDI Yes SolutionGel Purify Monomer Lower Temp CheckGel->SolutionGel Yes End Problem Solved CheckGel->End No SolutionMW->End SolutionPDI->End SolutionGel->End

Caption: A logical troubleshooting workflow for polymerization issues.

References

Optimizing catalyst concentration for t-Butyl 3-(hydroxypropoxyl)-propanoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate. The information is designed to address common issues encountered during the reaction, with a focus on optimizing catalyst concentration.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate via the Michael addition of 1,3-propanediol (B51772) to t-butyl acrylate (B77674).

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The chosen catalyst may not be effective for this specific reaction.- Consider switching to a different catalyst. Common catalysts for Michael additions of alcohols to acrylates include phosphines (e.g., triphenylphosphine), strong bases (e.g., sodium methoxide, potassium tert-butoxide), or other organic bases.[1][2] - Ensure the catalyst has not degraded. Use a fresh batch of catalyst for the reaction.
Suboptimal Catalyst Concentration: The amount of catalyst may be too low to effectively drive the reaction.- Incrementally increase the catalyst concentration. For instance, if starting with a low concentration, try increasing it in a stepwise manner (e.g., from 1 mol% to 5 mol%, then to 10 mol%).[3]
Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.- Increase the reaction temperature. Many Michael additions are performed at elevated temperatures, including under reflux.[1]
Formation of Side Products Transesterification: If using a basic catalyst, transesterification can be a competing reaction.[1][2]- Use a non-basic catalyst like triphenylphosphine. - If a basic catalyst is necessary, carefully control the reaction time and temperature to minimize this side reaction.
Polymerization of t-butyl acrylate: Acrylates are prone to polymerization, especially at higher temperatures or in the presence of certain initiators.[4]- Add a polymerization inhibitor to the reaction mixture. - Maintain a controlled and consistent reaction temperature.
Formation of Bis-adduct: Excess t-butyl acrylate can react with both hydroxyl groups of 1,3-propanediol.- Use an excess of 1,3-propanediol relative to t-butyl acrylate to favor the mono-addition product.
Difficult Product Isolation Emulsification during Workup: High concentrations of some catalysts can lead to the formation of emulsions, complicating the separation of the product.[5]- Use the minimum effective concentration of the catalyst. - During the workup, consider adding a brine solution to help break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting catalyst concentration for the synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate?

A1: For a phosphine (B1218219) catalyst like triphenylphosphine, a starting concentration of 10 mol% has been used in similar Michael additions of alcohols to acrylates.[1] For basic catalysts, the optimal concentration may vary. It is advisable to start with a lower concentration (e.g., 1-5 mol%) and optimize from there.[3]

Q2: What are the most common catalysts for the Michael addition of an alcohol to an acrylate?

A2: A variety of catalysts can be used, including:

  • Phosphines: Triphenylphosphine (PPh3) is a common choice.[1][2]

  • Strong Bases: Sodium methoxide, potassium tert-butoxide, and sodium hydroxide (B78521) are effective.[2][6]

  • Organic Bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is another option.[3]

  • Inorganic Bases: Potassium carbonate (K2CO3) can also be used.[3]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of the starting materials and the appearance of the product.

Q4: What are the potential side reactions to be aware of?

A4: The primary side reactions of concern are the polymerization of the t-butyl acrylate[4], transesterification if using a basic catalyst[1][2], and the formation of a bis-addition product where t-butyl acrylate reacts with both hydroxyl groups of the 1,3-propanediol.

Q5: What is a typical workup procedure for this reaction?

A5: A general workup procedure involves quenching the reaction, followed by an aqueous extraction to remove the catalyst and any water-soluble byproducts. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Experimental Protocols

General Protocol for the Synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate

This is a generalized protocol based on similar Michael addition reactions. Optimization of specific parameters is recommended.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,3-propanediol (e.g., 1.2 equivalents) and the chosen solvent (if not running neat).

  • Catalyst Addition: Add the selected catalyst (e.g., triphenylphosphine, 10 mol%) to the reaction mixture.

  • Addition of Acrylate: Slowly add t-butyl acrylate (1 equivalent) to the flask.

  • Reaction: Heat the mixture to the desired temperature (e.g., reflux) and allow it to stir for the required time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude product can then be purified, typically by column chromatography on silica (B1680970) gel.

Data Presentation

The following table provides illustrative data on how catalyst concentration can affect reaction outcomes, based on studies of similar Michael addition reactions. Note that these are examples and the optimal conditions for the synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate may differ.

Table 1: Effect of Catalyst Concentration on a Model Michael Addition Reaction

CatalystCatalyst Concentration (mol%)Observed Rate Constant (s⁻¹)Reference
DBU10.00015[3]
DBU30.00032[3]
DBU50.00058[3]
K₂CO₃10.00029[3]
K₂CO₃30.00243[3]
K₂CO₃50.00460[3]

Data adapted from a study on the Michael addition of ethyl acetoacetate (B1235776) to 2-ethylhexyl acrylate.[3]

Visualizations

Experimental_Workflow A Reactant Preparation (1,3-propanediol + Solvent) B Catalyst Addition A->B C t-butyl acrylate Addition B->C D Reaction (Heating/Stirring) C->D E Monitoring (TLC/GC) D->E In-process check F Workup (Quench, Extract) D->F Complete E->D Incomplete G Purification (Chromatography) F->G H Product G->H

Caption: Experimental workflow for the synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate.

Troubleshooting_Logic Start Low Product Yield? Cause1 Check Catalyst Activity Start->Cause1 Yes Side_Products Side Products Observed? Start->Side_Products No Cause2 Increase Catalyst Concentration Cause1->Cause2 Cause3 Increase Temperature Cause2->Cause3 Success Improved Yield Cause3->Success SP1 Polymerization? Side_Products->SP1 Yes Side_Products->Success No SP1_Sol Add Inhibitor SP1->SP1_Sol Yes SP2 Transesterification? SP1->SP2 No SP1_Sol->Success SP2_Sol Change Catalyst/ Optimize Conditions SP2->SP2_Sol Yes SP3 Bis-adduct? SP2->SP3 No SP2_Sol->Success SP3_Sol Adjust Stoichiometry SP3->SP3_Sol Yes SP3->Success No SP3_Sol->Success

Caption: Troubleshooting logic for optimizing the reaction.

References

Preventing premature deprotection of t-butyl group during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the t-butyl (tBu) protecting group in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the t-butyl group prematurely cleaved?

A1: The t-butyl group is known for its stability in basic and nucleophilic environments but is labile to acidic conditions.[1][2] Premature deprotection is most often observed under acidic conditions, even if they are considered mild. Factors that can lead to undesired cleavage include:

  • Strongly Acidic Reagents: Reagents like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid will readily cleave t-butyl groups.[3][4]

  • Lewis Acids: Some Lewis acids can facilitate the removal of t-butyl groups. For instance, Zinc Bromide (ZnBr₂) in dichloromethane (B109758) has been used for the chemoselective hydrolysis of t-butyl esters.[5]

  • Elevated Temperatures: Heating in the presence of even weak acids can lead to cleavage.

  • Prolonged Reaction Times: Extended exposure to acidic conditions increases the likelihood of deprotection.

Q2: My reaction involves an acidic step not intended for deprotection, but I'm observing loss of the t-butyl group. What can I do?

A2: If you are observing premature deprotection under acidic conditions necessary for another transformation, consider the following strategies:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can often minimize acid-catalyzed deprotection.

  • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete.

  • Use a Milder Acid: If possible, substitute the strong acid with a milder alternative. For example, aqueous phosphoric acid has been shown to be effective for the deprotection of t-butyl groups under mild conditions, offering selectivity in the presence of other acid-sensitive groups.[6]

  • Alternative Protecting Group: If the reaction conditions cannot be altered, you may need to consider an alternative protecting group with greater acid stability.

Q3: I am performing a reaction under basic conditions, but I am still seeing some t-butyl deprotection. Why is this happening?

A3: While t-butyl ethers and esters are generally very stable to basic conditions, unexpected cleavage can sometimes occur.[1] This is highly unusual and may point to other factors:

  • Contaminants: Ensure your reagents and solvents are free from acidic impurities.

  • Substrate-Specific Effects: The electronic or steric environment of your specific molecule could render the t-butyl group more labile than expected.

  • Incorrect Diagnosis: Double-check your analytical data (e.g., NMR, MS) to confirm that it is indeed the t-butyl group that is being cleaved.

Q4: How can I selectively deprotect a t-butyl group without affecting other acid-labile protecting groups?

A4: Achieving selectivity can be challenging. The key is to use conditions that are just strong enough to cleave the t-butyl group but leave other protecting groups intact. This often involves careful optimization of the acid, solvent, temperature, and reaction time. Aqueous phosphoric acid is noted for its mildness and selectivity.[6] For example, it can remove a t-butyl ester in the presence of a CBZ carbamate (B1207046) or a TBDMS ether.[6] This strategy is a core concept in orthogonal protection schemes, such as the widely used Fmoc/tBu strategy in peptide synthesis, where the Fmoc group is removed by a base (like piperidine) and the t-butyl group is removed by an acid (like TFA).[7][8]

Troubleshooting Guide

The following table summarizes common issues and potential solutions related to the premature deprotection of the t-butyl group.

Issue Potential Cause Recommended Solution(s)
Loss of t-butyl group during an acidic workup.The pH of the aqueous solution is too low.Neutralize the reaction mixture carefully with a mild base (e.g., saturated NaHCO₃ solution) before or during extraction. Keep the temperature low during the workup.
Premature deprotection in a reaction using a Lewis acid.The Lewis acid is strong enough to cleave the t-butyl group.Consider using a milder Lewis acid, decreasing the stoichiometry of the Lewis acid, or running the reaction at a lower temperature.
Side reactions, such as t-butylation of other functional groups, observed during deprotection with TFA.The intermediate t-butyl cation is a reactive electrophile.Add scavengers to the deprotection cocktail. Common scavengers include triisopropylsilane (B1312306) (TIS) and water, which trap the t-butyl cation.[7][9]
Difficulty in cleaving a sterically hindered t-butyl group.The cleavage site is not easily accessible to the acid.Increase the concentration of the acid, elevate the reaction temperature, or extend the reaction time. Monitor carefully to avoid decomposition of the product.

Experimental Protocols

Protocol 1: Standard Deprotection of a t-Butyl Ester using TFA

This protocol describes a standard method for the cleavage of a t-butyl ester.

  • Dissolve the t-butyl protected compound in dichloromethane (DCM).

  • Add a solution of trifluoroacetic acid (TFA) in DCM (typically 1:1 v/v).[10]

  • Stir the reaction mixture at room temperature for 1-5 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the DCM and TFA under reduced pressure.

  • Co-evaporate with a solvent like toluene (B28343) to remove residual TFA.

  • Dissolve the residue in an appropriate solvent and wash with water or a mild base to remove any remaining acid.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product, which can be purified by chromatography if necessary.[10]

Protocol 2: Mild Deprotection of a t-Butyl Carbamate (Boc) using Aqueous Phosphoric Acid

This method is suitable for substrates with other acid-sensitive functional groups.[6]

  • Dissolve the N-Boc protected substrate in a suitable organic solvent (e.g., THF, acetonitrile, toluene, or methylene (B1212753) chloride).

  • Add 85 wt % aqueous phosphoric acid to the solution.

  • Stir the reaction at the appropriate temperature (can range from room temperature to elevated temperatures depending on the substrate) and monitor by TLC or LC-MS.

  • Once the reaction is complete, quench by adding a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected amine.

Visualizations

Deprotection_Mechanism Substrate R-O-tBu Protonation Protonated Substrate [R-O(H)-tBu]+ Substrate->Protonation + H+ Carbocation t-Butyl Cation (CH3)3C+ Protonation->Carbocation - R-OH Product R-OH Protonation->Product - (CH3)3C+ Byproduct Isobutene Carbocation->Byproduct - H+

Caption: Acid-catalyzed deprotection of a t-butyl ether.

Troubleshooting_Workflow Start Premature t-Butyl Deprotection Observed Acidic_Cond Are the conditions acidic? Start->Acidic_Cond Lower_Temp Lower Temperature Acidic_Cond->Lower_Temp Yes Basic_Cond Are the conditions supposedly basic/neutral? Acidic_Cond->Basic_Cond No Milder_Acid Use Milder Acid Lower_Temp->Milder_Acid Change_PG Change Protecting Group Milder_Acid->Change_PG Check_Purity Check Reagent/Solvent Purity (for acidic contaminants) Basic_Cond->Check_Purity Yes Re_evaluate Re-evaluate Analytical Data Check_Purity->Re_evaluate

Caption: Troubleshooting workflow for premature t-butyl deprotection.

References

Troubleshooting low molecular weight in polymers from t-Butyl 3-(hydroxypropoxyl)-propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of t-Butyl 3-(hydroxypropoxyl)-propanoate. The following sections address common issues, particularly the challenge of achieving high molecular weight polymers, and provide detailed experimental protocols and visual aids to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the potential polymerization methods for this compound?

A1: this compound is a hydroxy-acid precursor. After deprotection of the t-butyl group to reveal the carboxylic acid, it can be polymerized through polycondensation. Alternatively, it could potentially be cyclized to form a lactone, which could then undergo ring-opening polymerization (ROP). The choice of method will significantly impact the reaction conditions and the characteristics of the resulting polymer.

Q2: Why am I consistently obtaining low molecular weight polymers?

A2: Low molecular weight in polyester (B1180765) synthesis is a common issue that can stem from several factors. Key contributors include the presence of impurities, especially water, which can terminate chain growth.[1][2] Reaction equilibrium is another critical factor; in polycondensation, the removal of byproducts like water is essential to drive the reaction toward the formation of high molecular weight polymers.[3][4] Additionally, side reactions such as intramolecular transesterification (backbiting) can lead to the formation of cyclic oligomers instead of long polymer chains.[2]

Q3: Can the purity of the this compound monomer affect the final molecular weight?

A3: Absolutely. The purity of the monomer is critical. Impurities, particularly monofunctional compounds, can act as chain terminators, limiting the final molecular weight. Water is a significant impurity in polycondensation reactions as it can hydrolyze the ester bonds and interfere with the reaction equilibrium.[1] It is crucial to use a highly purified and thoroughly dried monomer for polymerization.

Q4: How does reaction temperature influence the molecular weight of the polymer?

A4: Temperature plays a dual role in polymerization. Higher temperatures can increase the reaction rate, but they can also promote side reactions like depolymerization and transesterification, which can limit or reduce the molecular weight.[5][6] For each specific monomer and catalyst system, there is an optimal temperature range that balances a reasonable reaction rate with the minimization of side reactions. In some cases, lower temperatures can lead to higher molecular weights, although a longer reaction time may be necessary.[5][6]

Q5: What is the role of the catalyst or initiator, and how does its choice affect the polymerization?

A5: In polycondensation, a catalyst is used to increase the rate of esterification. Common catalysts for polyester synthesis include tin compounds, titanium alkoxides, and strong protonic acids.[7] In ring-opening polymerization, an initiator starts the polymerization process, and its concentration relative to the monomer concentration can be used to control the molecular weight.[8] The choice of catalyst/initiator is critical as it can influence the reaction mechanism, the rate of polymerization, and the occurrence of side reactions like transesterification.[2][9] Some catalysts are more prone to causing side reactions than others.[2]

Troubleshooting Guide: Low Molecular Weight Polymers

This guide provides a structured approach to diagnosing and resolving issues related to low molecular weight in the polymerization of this compound.

Problem: Consistently Low Molecular Weight and/or Broad Polydispersity

Below is a table summarizing potential causes and recommended solutions. Following the table is a detailed breakdown of each troubleshooting step.

Potential Cause Recommended Action Expected Outcome
Monomer Impurity Purify monomer by distillation or column chromatography. Dry monomer under high vacuum before use.Increased molecular weight and narrower polydispersity.
Presence of Water Dry all glassware and solvents thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a vacuum to remove water produced during polycondensation.Higher molecular weight by shifting the reaction equilibrium towards polymer formation.
Suboptimal Temperature Optimize the reaction temperature. Try lowering the temperature to reduce side reactions, but be prepared for longer reaction times.Achievement of higher molecular weight by minimizing depolymerization and side reactions.[5][6]
Inefficient Catalyst/Initiator Screen different catalysts or initiators. Ensure the correct catalyst/initiator to monomer ratio is used.Improved reaction control and potentially higher molecular weight.
Premature Reaction Quenching Monitor the reaction progress (e.g., by checking viscosity or taking aliquots for analysis) and ensure it has reached completion before quenching.Attainment of the maximum possible molecular weight under the given conditions.
Transesterification Side Reactions Lower the reaction temperature and/or reaction time.[2] Choose a catalyst less prone to promoting transesterification.[2]Narrower polydispersity and preservation of the desired polymer chain length.

Experimental Protocols

Protocol 1: Polycondensation of 3-(hydroxypropoxyl)-propanoic acid

This protocol assumes the initial deprotection of this compound to yield the corresponding carboxylic acid.

  • Monomer Deprotection:

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

    • Add an excess of trifluoroacetic acid and stir at room temperature for 4-6 hours.

    • Remove the solvent and excess acid under reduced pressure to obtain the crude 3-(hydroxypropoxyl)-propanoic acid.

    • Purify the product by a suitable method (e.g., recrystallization or column chromatography) and dry thoroughly under high vacuum.

  • Polycondensation Reaction:

    • In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add the purified 3-(hydroxypropoxyl)-propanoic acid.

    • Add a catalyst, for example, tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂), at a monomer-to-catalyst molar ratio of 1000:1 to 5000:1.

    • Heat the reaction mixture to the desired temperature (e.g., 180-220 °C) under a slow stream of nitrogen.

    • After an initial period of stirring under nitrogen (e.g., 2-4 hours) to remove the bulk of the water, apply a high vacuum (e.g., <1 Torr) to facilitate the removal of the remaining water and drive the polymerization.

    • Continue the reaction under vacuum for several hours (e.g., 12-48 hours) until the desired viscosity is achieved.

    • Cool the reaction mixture to room temperature and dissolve the resulting polymer in a suitable solvent (e.g., chloroform (B151607) or tetrahydrofuran).

    • Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or hexane), filter, and dry the polymer under vacuum to a constant weight.

Data Presentation

The following table presents hypothetical data to illustrate the impact of various reaction parameters on the molecular weight and polydispersity of the resulting polymer from the polycondensation of 3-(hydroxypropoxyl)-propanoic acid.

Entry Temperature (°C) Vacuum (Torr) Reaction Time (h) Water Present (mol%) Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn)
11801240.58,00015,2001.9
22001240.512,00025,2002.1
32201240.59,50021,8502.3
42000.1240.525,00052,5002.1
52001480.518,00037,8002.1
62000.1480.545,00099,0002.2
72000.1480.0160,000126,0002.1

This is hypothetical data for illustrative purposes.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low molecular weight issues in your polymerization experiments.

TroubleshootingWorkflow start Start: Low Molecular Weight Observed check_purity 1. Check Monomer Purity (NMR, GC-MS) start->check_purity is_pure Is Monomer Pure? check_purity->is_pure purify Action: Purify and Dry Monomer is_pure->purify No check_conditions 2. Review Reaction Conditions is_pure->check_conditions Yes purify->check_purity end_fail Consult Further Literature/Support purify->end_fail is_dry Is System Anhydrous? check_conditions->is_dry dry_system Action: Dry Glassware/Solvents, Use Inert Atmosphere is_dry->dry_system No optimize_temp 3. Optimize Temperature is_dry->optimize_temp Yes dry_system->check_conditions dry_system->end_fail is_temp_optimal Is Temperature Optimal? optimize_temp->is_temp_optimal adjust_temp Action: Lower or Raise Temperature Systematically is_temp_optimal->adjust_temp No check_catalyst 4. Evaluate Catalyst/Initiator is_temp_optimal->check_catalyst Yes adjust_temp->optimize_temp adjust_temp->end_fail is_catalyst_ok Is Catalyst/Ratio Correct? check_catalyst->is_catalyst_ok change_catalyst Action: Screen Catalysts, Adjust Ratio is_catalyst_ok->change_catalyst No check_time 5. Verify Reaction Time is_catalyst_ok->check_time Yes change_catalyst->check_catalyst change_catalyst->end_fail is_time_sufficient Is Reaction Complete? check_time->is_time_sufficient increase_time Action: Increase Reaction Time, Monitor Progress is_time_sufficient->increase_time No end_success Success: High Molecular Weight Achieved is_time_sufficient->end_success Yes increase_time->check_time increase_time->end_fail Polycondensation cluster_products Products monomer n  HO-R-COOH (Monomer) dimer HO-R-CO-O-R-COOH (Dimer) monomer->dimer + Monomer - H₂O trimer HO-(R-CO-O)₂-R-COOH (Trimer) dimer->trimer + Monomer - H₂O polymer H-(O-R-CO)n-OH (Polymer) trimer->polymer + (n-3) Monomer - (n-3) H₂O water (n-1) H₂O

References

Improving the reaction kinetics of t-Butyl 3-(hydroxypropoxyl)-propanoate esterification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Esterification of t-Butyl 3-(hydroxypropoxy)-propanoate

Disclaimer: Specific reaction kinetic data for the esterification synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate is not extensively available in publicly accessible literature. The following troubleshooting guide and frequently asked questions are based on established principles of esterification reactions and data from analogous processes. The provided protocols and data should be considered as a starting point for experimental design and optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of 3-(3-hydroxypropoxy)propanoic acid with a t-butyl source (e.g., isobutylene (B52900) or tert-butanol) to synthesize t-Butyl 3-(hydroxypropoxy)-propanoate.

Issue Potential Cause Recommended Solution
Low or No Product Yield Ineffective catalystEnsure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and not deactivated. Consider using a different catalyst, such as a solid acid catalyst (e.g., Amberlyst 15), which can simplify purification.[1][2][3]
Water in the reaction mixtureThe presence of water can shift the equilibrium back towards the reactants, hindering ester formation. Use anhydrous reactants and solvents. Employ a Dean-Stark apparatus or molecular sieves to remove water as it is formed during the reaction.[4]
Incorrect reaction temperatureThe reaction may be too slow at low temperatures or side reactions could occur at excessively high temperatures. Optimize the temperature; a typical range for esterification is 50-120°C.[1][5][6]
Suboptimal molar ratio of reactantsAn inappropriate ratio of the acid to the t-butyl source can limit the conversion. Experiment with different molar ratios; an excess of one reactant is often used to drive the reaction to completion.[1][5]
Slow Reaction Rate Insufficient catalyst concentrationThe rate of esterification is often dependent on the catalyst concentration. Increase the catalyst loading incrementally. Typical concentrations range from 1-5 wt% of the total reactants.[1][7]
Poor mixingInadequate agitation can lead to a heterogeneous reaction mixture and slow down the reaction rate. Ensure efficient stirring throughout the process.[2]
Low reaction temperatureReaction kinetics are generally slower at lower temperatures. Gradually increase the reaction temperature while monitoring for the formation of byproducts.[1][4]
Formation of Byproducts Dehydration of tert-butanol (B103910)At high temperatures and strong acid concentrations, tert-butanol can dehydrate to form isobutylene. Use milder reaction conditions or a more selective catalyst.
EtherificationThe hydroxyl group of 3-(3-hydroxypropoxy)propanoic acid or the product could react to form ethers. This can be minimized by controlling the temperature and using a less aggressive catalyst.
PolymerizationThe starting material or product could potentially polymerize under harsh acidic conditions. Monitor the reaction closely and avoid excessive heating.
Difficulty in Product Isolation Emulsion formation during workupThe presence of unreacted starting materials and catalyst can lead to emulsions. Neutralize the acid catalyst carefully and perform washes with brine to break up emulsions.
Co-distillation of product and solventIf using a low-boiling point solvent, it may co-distill with the product during purification. Choose a solvent with a significantly different boiling point from the product.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the reaction conditions for the synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate?

A1: Based on general esterification procedures, a good starting point would be a reaction temperature between 70-90°C, a molar ratio of 3-(3-hydroxypropoxy)propanoic acid to the t-butyl source of 1:1.5, and a catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) concentration of 1-2 wt%.[1][6] The reaction should be monitored by a suitable technique like TLC or GC to determine the optimal reaction time.

Q2: How can I effectively remove water from the reaction to improve the yield?

A2: The most common method for water removal in esterification is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene. This continuously removes water from the reaction mixture, driving the equilibrium towards the product side. Alternatively, for smaller scale reactions, the use of molecular sieves within the reaction flask can be effective.

Q3: What are the advantages of using a solid acid catalyst like Amberlyst 15 over a homogeneous catalyst like sulfuric acid?

A3: Solid acid catalysts offer several advantages, including easier separation from the reaction mixture (simple filtration), reduced corrosion of the reactor, and often higher selectivity, leading to fewer byproducts.[2] They can also be regenerated and reused, making the process more environmentally friendly and cost-effective.

Q4: How can I monitor the progress of the esterification reaction?

A4: The progress of the reaction can be monitored by several techniques. Thin-Layer Chromatography (TLC) provides a simple and rapid qualitative assessment. For quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of reactants and products over time. Another method is to titrate the remaining carboxylic acid at different time intervals.[8]

Experimental Protocols

General Protocol for Esterification using a Homogeneous Catalyst
  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a Dean-Stark trap, and a temperature probe.

  • Charging the Reactor: To the flask, add 3-(3-hydroxypropoxy)propanoic acid and a suitable solvent (e.g., toluene).

  • Adding Reactant and Catalyst: Begin stirring and add the t-butyl source (e.g., tert-butanol) to the mixture. Carefully add the acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction progress using TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extraction: Transfer the mixture to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Typical Reaction Parameters for Esterification Reactions

ParameterTypical RangeReference
Temperature50 - 150 °C[1][7]
Catalyst Concentration (wt%)1 - 5 %[1][7]
Acid to Alcohol Molar Ratio1:1 to 1:3[5]
Reaction Time1 - 8 hours[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Assemble Glassware B Charge Reactants & Solvent A->B C Add Catalyst B->C D Heat to Reflux C->D E Monitor Progress D->E F Cool & Neutralize E->F Reaction Complete G Extract & Wash F->G H Dry & Concentrate G->H I Purify Product H->I

Caption: General experimental workflow for esterification.

Troubleshooting Logic

troubleshooting_logic Start Low Yield or Slow Rate Q1 Is Reaction Temperature Optimal? Start->Q1 Sol1 Adjust Temperature (50-120°C) Q1->Sol1 No Q2 Is Catalyst Active & Sufficient? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Use Fresh Catalyst or Increase Concentration Q2->Sol2 No Q3 Is Water Being Removed? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Use Dean-Stark or Molecular Sieves Q3->Sol3 No Q4 Is Molar Ratio Correct? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q4 Sol4 Optimize Reactant Ratio Q4->Sol4 No End Problem Resolved Q4->End Yes A4_Yes Yes A4_No No Sol4->End

Caption: Troubleshooting flowchart for esterification issues.

References

Degradation pathways of t-Butyl 3-(hydroxypropoxyl)-propanoate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with t-Butyl 3-(hydroxypropoxy)-propanoate, focusing on its degradation pathways under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of t-Butyl 3-(hydroxypropoxy)-propanoate under acidic conditions?

A1: Under acidic conditions, t-Butyl 3-(hydroxypropoxy)-propanoate primarily undergoes acid-catalyzed hydrolysis of the t-butyl ester group.[1][2][3][4][5][6] This reaction is initiated by protonation of the carbonyl oxygen of the ester, which increases its electrophilicity.[1][2] A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.[2] Subsequently, the t-butyl group is eliminated, typically as a stable t-butyl cation, which can then be deprotonated to form isobutylene (B52900) or react with water to form t-butyl alcohol.[1][7] The other product is 3-(hydroxypropoxy)-propanoic acid.

Q2: What are the expected byproducts of this degradation?

A2: The main byproducts of the acidic degradation of t-Butyl 3-(hydroxypropoxy)-propanoate are 3-(hydroxypropoxy)-propanoic acid, t-butyl alcohol, and isobutylene.[1][7] The ratio of t-butyl alcohol to isobutylene can depend on the specific reaction conditions, including the solvent and the strength of the acid used.

Q3: How does the presence of the hydroxypropoxy group affect the degradation?

Q4: What analytical methods are suitable for monitoring the degradation of t-Butyl 3-(hydroxypropoxy)-propanoate?

A4: High-Performance Liquid Chromatography (HPLC) with UV or Refractive Index Detection (RID) is a common and effective method for monitoring the degradation.[9][10] This technique allows for the separation and quantification of the parent compound and its degradation products, such as 3-(hydroxypropoxy)-propanoic acid and t-butyl alcohol. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction progress.[11]

Troubleshooting Guides

Issue 1: Incomplete or Slow Degradation/Deprotection

  • Possible Cause: Insufficient acid strength or concentration.

    • Solution: Increase the concentration of the acid catalyst or switch to a stronger acid (e.g., trifluoroacetic acid instead of hydrochloric acid).[1] The reaction is catalytic in acid, but using a stoichiometric amount or an excess can drive the reaction to completion, especially if water is limiting.[7][12]

  • Possible Cause: Low reaction temperature.

    • Solution: Gently heat the reaction mixture. Ester hydrolysis is often accelerated by heating.[4][6] However, be cautious of potential side reactions at elevated temperatures.

  • Possible Cause: Insufficient water content.

    • Solution: Ensure an adequate amount of water is present in the reaction mixture, as it is a key reactant in the hydrolysis.[1][4] For reactions in organic solvents, the addition of a controlled amount of water is necessary.

Issue 2: Formation of Unexpected Byproducts

  • Possible Cause: Side reactions due to harsh conditions.

    • Solution: If using a strong acid at high temperatures, consider using milder conditions. A less concentrated acid or a lower reaction temperature might prevent unwanted side reactions, such as dehydration of the alcohol moieties or cleavage of the ether linkage.

  • Possible Cause: Reaction of the t-butyl cation with other nucleophiles.

    • Solution: If the reaction is conducted in a nucleophilic solvent, the t-butyl cation can be trapped, leading to byproducts. Using a non-nucleophilic solvent like dichloromethane (B109758) can favor the formation of isobutylene.[7]

Issue 3: Difficulty in Isolating the Carboxylic Acid Product

  • Possible Cause: The product, 3-(hydroxypropoxy)-propanoic acid, may be highly water-soluble.

    • Solution: After reaction completion, if using an organic solvent, the product may be extracted into an aqueous basic solution (e.g., sodium bicarbonate). The aqueous layer can then be acidified and the product extracted with a polar organic solvent. Alternatively, evaporation of the solvent followed by purification using column chromatography on silica (B1680970) gel may be effective.

Quantitative Data

Disclaimer: Experimental kinetic data for the acid-catalyzed degradation of t-Butyl 3-(hydroxypropoxy)-propanoate is not available in the reviewed literature. The following table provides illustrative data based on the general principles of t-butyl ester hydrolysis to demonstrate how such data could be structured.

ConditionAcid CatalystTemperature (°C)Half-life (t½) (hours)Major Products (% Yield)
Mild0.1 M HCl in 1:1 Dioxane:Water25> 243-(hydroxypropoxy)-propanoic acid (~10%), Starting Material (~90%)
Moderate1 M HCl in 1:1 Dioxane:Water50~ 63-(hydroxypropoxy)-propanoic acid (~85%), t-Butyl Alcohol/Isobutylene (~85%)
Strong50% TFA in Dichloromethane25< 13-(hydroxypropoxy)-propanoic acid (>95%), Isobutylene (>95%)

Experimental Protocols

Protocol 1: Monitoring Acid-Catalyzed Degradation by HPLC

  • Preparation of Reaction Mixtures:

    • Prepare stock solutions of t-Butyl 3-(hydroxypropoxy)-propanoate in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of the reaction solvent).

    • Prepare acidic solutions of varying concentrations (e.g., 0.1 M, 0.5 M, and 1 M HCl in water or a water/organic solvent mixture).

    • Initiate the degradation by mixing the stock solution of the ester with the acidic solution at a defined ratio and temperature.

  • Time-Point Sampling:

    • At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution) to prevent further degradation.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.

    • Column: A C18 column is a common choice.

    • Detection: UV detection (if the propanoate moiety has a chromophore) or a Refractive Index Detector (RID) for universal detection.[9]

    • Quantification: Use calibration curves of the starting material and expected products to determine their concentrations at each time point.

Protocol 2: Product Identification by Mass Spectrometry (MS)

  • Sample Preparation:

    • Take a sample from the reaction mixture after a significant amount of degradation has occurred.

    • Dilute the sample in a suitable solvent for MS analysis (e.g., methanol (B129727) or acetonitrile).

  • Mass Spectrometry Analysis:

    • Infuse the diluted sample into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Look for the molecular ions corresponding to the starting material (t-Butyl 3-(hydroxypropoxy)-propanoate), the carboxylic acid product (3-(hydroxypropoxy)-propanoic acid), and potentially adducts of t-butyl alcohol.

    • Perform tandem MS (MS/MS) on the parent ions to obtain fragmentation patterns, which can help confirm the structures of the degradation products.

Visualizations

DegradationPathway reactant reactant intermediate intermediate product product reagent reagent ester t-Butyl 3-(hydroxypropoxy)-propanoate protonated_ester Protonated Ester ester->protonated_ester + H+ tetrahedral_intermediate Tetrahedral Intermediate protonated_ester->tetrahedral_intermediate + H2O acid_product 3-(hydroxypropoxy)-propanoic acid tetrahedral_intermediate->acid_product tbutyl_cation t-Butyl Cation tetrahedral_intermediate->tbutyl_cation isobutylene Isobutylene tbutyl_cation->isobutylene - H+ tbutyl_alcohol t-Butyl Alcohol tbutyl_cation->tbutyl_alcohol + H2O - H+

Caption: Acid-catalyzed degradation pathway of t-Butyl 3-(hydroxypropoxy)-propanoate.

ExperimentalWorkflow step step analysis analysis decision decision result result start Start: t-Butyl 3-(hydroxypropoxy)-propanoate in acidic solution sampling Time-point Sampling & Quenching start->sampling hplc HPLC Analysis sampling->hplc lcms LC-MS Analysis for Product ID sampling->lcms kinetic_data Kinetic Data (Degradation Rate) hplc->kinetic_data product_confirmation Product Confirmation lcms->product_confirmation

Caption: Experimental workflow for studying the degradation of t-Butyl 3-(hydroxypropoxy)-propanoate.

References

Technical Support Center: Purification of t-Butyl 3-(hydroxypropoxyl)-propanoate Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of t-Butyl 3-(hydroxypropoxyl)-propanoate polymers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of residual catalysts from your polymer products.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual catalysts from my this compound polymer?

A1: Residual catalysts, particularly metal-based ones, can negatively impact the final properties and performance of your polymer. They can:

  • Affect Biocompatibility and Toxicity: For applications in drug delivery and medical devices, residual metal catalysts can be toxic. Regulatory bodies like the FDA and EMA have strict limits on elemental impurities in pharmaceutical products.

  • Compromise Polymer Stability: Catalysts can promote side reactions, leading to the degradation of the polymer over time, affecting its molecular weight, and altering its mechanical properties.

  • Interfere with Downstream Processing: Residual catalysts can interfere with subsequent chemical modifications or formulation steps.

  • Cause Discoloration: The presence of catalyst residues can lead to discoloration of the final polymer product.

Q2: What are the common types of catalysts used in the synthesis of this compound polymers and related polyesters?

A2: The synthesis of polyesters like poly(hydroxypropanoate)s often involves ring-opening polymerization of lactone monomers. Common catalysts for this process include:

  • Organometallic Catalysts: Tin-based catalysts (e.g., tin(II) octoate), titanium-based catalysts (e.g., tetrabutyl titanate), and zinc-based catalysts (e.g., zinc acetate) are widely used.

  • Organocatalysts: Non-metallic catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 4-dimethylaminopyridine (B28879) (DMAP) are also employed for their ability to promote controlled polymerization under mild conditions.

Q3: What are the primary methods for removing residual catalysts from my polymer?

A3: The most common techniques for catalyst removal from polymers are:

  • Precipitation: This involves dissolving the polymer in a suitable solvent and then adding a non-solvent to cause the polymer to precipitate, leaving the catalyst and other impurities in the solution.

  • Adsorption: The polymer solution is passed through a column packed with an adsorbent material like silica (B1680970) gel or alumina, which selectively adsorbs the catalyst.

  • Liquid-Liquid Extraction: This method is particularly useful for removing acid or base-soluble catalysts by washing the polymer solution with an aqueous solution of the appropriate pH.

  • Filtration: If the catalyst is heterogeneous (a solid) or can be precipitated, it can be removed by filtration.

Q4: How do I choose the most suitable catalyst removal method for my experiment?

A4: The optimal method depends on several factors:

  • Catalyst Type: The chemical nature of the catalyst will dictate the most effective removal strategy. For example, metal-based catalysts are often amenable to adsorption or chelation, while acid or base catalysts can be removed by extraction.

  • Polymer Solubility: The choice of solvents for precipitation or chromatography is determined by the solubility of your polymer.

  • Scale of the Reaction: Precipitation is often practical for larger-scale purifications, while chromatography may be more suitable for smaller-scale, high-purity applications.

  • Required Purity Level: For applications requiring very low levels of residual catalyst, a combination of methods (e.g., precipitation followed by adsorption) may be necessary.

Troubleshooting Guides

Problem 1: The polymer precipitates as a gummy, sticky solid instead of a fine powder during the precipitation process.
Possible Cause Solution
Precipitation is too rapid. Add the polymer solution dropwise to the vigorously stirred non-solvent. A slower addition rate promotes the formation of smaller, more manageable particles.
The non-solvent is too "strong." Try using a mixture of the solvent and non-solvent for precipitation to slow down the process. For example, if you are precipitating from dichloromethane (B109758) (DCM) into methanol (B129727), try precipitating into a 1:1 mixture of DCM and methanol initially, then gradually increase the proportion of methanol.
The polymer concentration is too high. Dilute the initial polymer solution before adding it to the non-solvent.
Inadequate stirring. Ensure vigorous mechanical or magnetic stirring of the non-solvent during the addition of the polymer solution to promote the formation of a fine precipitate.
Problem 2: Residual catalyst is still detected after purification by precipitation.
Possible Cause Solution
Catalyst is entrapped within the precipitated polymer. Re-dissolve the precipitated polymer in a good solvent and re-precipitate it. Repeating the precipitation process 2-3 times can significantly improve purity.
The catalyst is soluble in the non-solvent but has some affinity for the polymer. After precipitation, wash the filtered polymer with fresh, cold non-solvent to remove any remaining catalyst-containing liquid.
The chosen solvent/non-solvent system is not optimal for separating the catalyst. Experiment with different solvent/non-solvent combinations. The ideal non-solvent should be a poor solvent for the polymer but a good solvent for the catalyst.
The catalyst is not fully dissolved in the initial polymer solution. Ensure the crude polymer is fully dissolved before initiating precipitation. Gentle warming or sonication may help, provided the polymer is stable under these conditions.
Problem 3: The flow rate is very slow during column chromatography with silica gel or alumina.
Possible Cause Solution
The column is packed too tightly. Use a slurry packing method and gently tap the column during packing to ensure a uniform, but not overly compressed, bed.
Fine particles are clogging the column. If the crude polymer solution contains suspended solids, filter it through a syringe filter (e.g., 0.45 µm PTFE) before loading it onto the column.
The polymer solution is too viscous. Dilute the polymer solution with the mobile phase before loading it onto the column.
The chosen solvent system is causing the polymer to swell or precipitate on the column. Ensure the polymer is fully soluble in the mobile phase. It may be necessary to use a stronger solvent system, but be mindful of its effect on the separation efficiency.

Data Presentation: Comparison of Catalyst Removal Methods

The following table summarizes the typical efficiencies of common catalyst removal methods for polyesters. The actual efficiency will depend on the specific polymer, catalyst, and experimental conditions.

Method Catalyst Type Typical Removal Efficiency Advantages Disadvantages
Precipitation Organometallic (Sn, Ti, Zn), Organocatalysts80-95% (single precipitation)Scalable, relatively simple and cost-effective.May require multiple cycles for high purity; can result in a gummy precipitate.
Adsorption (Silica/Alumina Column) Organometallic (Sn, Ti, Zn)>95%High efficiency for metal catalysts; can be highly selective.Can be slow and labor-intensive; not easily scalable for large quantities.
Liquid-Liquid Extraction Acidic or Basic Organocatalysts>90%Effective for catalysts with acidic or basic properties.Requires a suitable solvent system where the polymer is not soluble in the aqueous phase; can be labor-intensive.
Filtration Heterogeneous or Precipitated Catalysts>99%Very high efficiency if the catalyst is in solid form.Only applicable if the catalyst is insoluble or can be made insoluble.

Experimental Protocols

Protocol 1: Catalyst Removal by Precipitation

This protocol is a general guideline for removing residual catalysts from a polyester (B1180765) by precipitation.

Materials:

  • Crude this compound polymer

  • A "good" solvent in which the polymer is readily soluble (e.g., dichloromethane (DCM), chloroform, or tetrahydrofuran (B95107) (THF))

  • A "poor" or "non-solvent" in which the polymer is insoluble but the catalyst is soluble (e.g., cold methanol, ethanol, or hexane)

  • Beakers or flasks

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Vacuum source

Procedure:

  • Dissolution: Dissolve the crude polymer in a minimal amount of the "good" solvent to create a concentrated solution. Ensure the polymer is fully dissolved.

  • Precipitation: In a separate, larger beaker, place a volume of the cold "non-solvent" that is at least 10 times the volume of the polymer solution. Begin stirring the non-solvent vigorously.

  • Slowly add the polymer solution to the stirring non-solvent. This can be done dropwise using a dropping funnel for better control. A white precipitate of the polymer should form.

  • Digestion: Continue stirring the mixture for 15-30 minutes after the addition is complete to ensure full precipitation and to wash the polymer particles.

  • Filtration: Collect the precipitated polymer by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the filtered polymer cake with several portions of the cold non-solvent to remove any remaining impurities.

  • Drying: Dry the purified polymer under vacuum to a constant weight. For higher purity, this process can be repeated 2-3 times.

Protocol 2: Catalyst Removal by Adsorption using a Silica Gel Plug

This protocol is suitable for removing polar, metal-based catalysts from a polymer solution.

Materials:

  • Crude this compound polymer solution in a non-polar solvent (e.g., DCM or THF)

  • Silica gel (60 Å, 230-400 mesh)

  • Glass column or a large glass pipette

  • Glass wool or cotton

  • Sand

  • Collection flask

Procedure:

  • Column Preparation: Place a small plug of glass wool or cotton at the bottom of the column. Add a thin layer of sand (approx. 0.5 cm) on top of the plug.

  • Packing the Silica Gel: Fill the column with silica gel to the desired height (a bed height of 5-10 cm is often sufficient for a "plug"). Gently tap the column to ensure even packing. Add another thin layer of sand on top of the silica gel to prevent disturbance when adding the solvent.

  • Equilibration: Pass the solvent that the polymer is dissolved in through the column until the silica gel is fully wetted and equilibrated.

  • Loading the Sample: Carefully add the polymer solution to the top of the silica gel bed.

  • Elution: Elute the polymer through the column using the same solvent. The polymer, being less polar, should pass through the column while the more polar catalyst is adsorbed onto the silica gel.

  • Collection: Collect the eluent containing the purified polymer in a clean flask.

  • Solvent Removal: Remove the solvent from the collected eluent using a rotary evaporator to obtain the purified polymer.

Visualizations

experimental_workflow_precipitation cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation & Purification dissolve Dissolve crude polymer in 'good' solvent precipitate Add dropwise to vigorously stirred 'non-solvent' dissolve->precipitate Polymer Solution filtrate Vacuum filter the precipitate precipitate->filtrate Polymer Slurry wash Wash with fresh 'non-solvent' filtrate->wash dry Dry under vacuum wash->dry purified_polymer purified_polymer dry->purified_polymer Purified Polymer

Caption: Workflow for Catalyst Removal by Precipitation.

experimental_workflow_adsorption cluster_preparation Column Preparation cluster_separation Separation cluster_recovery Product Recovery pack_column Pack silica gel in a column equilibrate Equilibrate with solvent pack_column->equilibrate load_sample Load crude polymer solution equilibrate->load_sample Prepared Column elute Elute with solvent load_sample->elute collect Collect eluent elute->collect Purified Polymer Solution evaporate Evaporate solvent collect->evaporate purified_polymer purified_polymer evaporate->purified_polymer Purified Polymer

Caption: Workflow for Catalyst Removal by Adsorption Chromatography.

Validation & Comparative

1H and 13C NMR Analysis of t-Butyl 3-(hydroxypropoxyl)-propanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Data Analysis

The structure of t-Butyl 3-(hydroxypropoxyl)-propanoate, with the IUPAC name tert-butyl 3-(3-hydroxypropoxy)propanoate and molecular formula C10H20O4, contains several key functional groups that give rise to distinct signals in its NMR spectra. These include a t-butyl ester, an ether linkage, and a primary alcohol. The predicted chemical shifts for the protons (1H NMR) and carbons (13C NMR) are summarized in the tables below.

Structure:

1H NMR Spectroscopy Data

The predicted 1H NMR spectrum of this compound would exhibit seven distinct signals. The integration of these signals would correspond to the number of protons in each unique chemical environment.

SignalAssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
a-C(CH 3)3~ 1.45Singlet (s)9H
b-CH 2-COO-~ 2.50Triplet (t)2H
c-O-CH 2-CH2-COO-~ 3.70Triplet (t)2H
d-O-CH2-CH 2-CH2-O-~ 1.85Quintet (quin)2H
e-O-CH 2-CH2-CH2-OH~ 3.60Triplet (t)2H
fHO-CH2-CH 2-~ 1.75Quintet (quin)2H
g-OH Variable (broad singlet)Singlet (s, broad)1H
13C NMR Spectroscopy Data

The predicted proton-decoupled 13C NMR spectrum would show eight signals, corresponding to the eight unique carbon environments in the molecule.

SignalAssignmentPredicted Chemical Shift (ppm)
1-C =O~ 172
2-O-C (CH3)3~ 81
3-C(C H3)3~ 28
4-C H2-COO-~ 36
5-O-C H2-CH2-COO-~ 66
6-O-CH2-C H2-CH2-O-~ 29
7-O-C H2-CH2-CH2-OH~ 70
8HO-CH2-C H2-~ 61
9HO-C H2-~ 32

Experimental Protocol for NMR Analysis

The following is a standard protocol for acquiring high-quality 1H and 13C NMR spectra of a compound like this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. 1H NMR Acquisition:

  • Acquire a standard one-dimensional 1H NMR spectrum.

  • Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

4. 13C NMR Acquisition:

  • Acquire a proton-decoupled 13C NMR spectrum. This will result in a spectrum where each unique carbon appears as a singlet.

  • Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.

  • A larger number of scans (e.g., 128 or more) is typically required for 13C NMR due to the low natural abundance of the 13C isotope.

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra and perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

NMR Analysis Workflow

The following diagram illustrates the general workflow for NMR analysis, from sample preparation to final data interpretation and comparison.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Interpretation Compound Purified Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Insert Sample H1_Acq 1H NMR Acquisition Spectrometer->H1_Acq C13_Acq 13C NMR Acquisition Spectrometer->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phasing & Baseline Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration (1H) Calibration->Integration For 1H Peak_Assignment Peak Assignment Calibration->Peak_Assignment For 13C Integration->Peak_Assignment Structure_Verification Structure Verification Peak_Assignment->Structure_Verification Comparison Comparison with Predicted Data Structure_Verification->Comparison

Caption: Workflow for NMR analysis of this compound.

This guide serves as a valuable resource for the structural elucidation and verification of this compound using 1H and 13C NMR spectroscopy. The provided predicted data and experimental protocol offer a solid foundation for researchers in their synthetic and analytical endeavors.

Confirming the Molecular Mass of t-Butyl 3-(hydroxypropoxy)-propanoate: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, accurate determination of molecular mass is a critical step in compound verification. This guide provides a comparative overview of mass spectrometry techniques for confirming the mass of t-Butyl 3-(hydroxypropoxy)-propanoate, supported by experimental protocols and data presentation.

Analyte Properties: t-Butyl 3-(hydroxypropoxy)-propanoate

t-Butyl 3-(hydroxypropoxy)-propanoate is a chemical compound with the molecular formula C10H20O4.[1][2] Accurate mass determination is essential to verify its synthesis and purity. Key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C10H20O4[1][2]
Molecular Weight 204.26 g/mol [1]
Monoisotopic Mass 204.13615911 Da[1]
IUPAC Name tert-butyl 3-(3-hydroxypropoxy)propanoate[1]

Mass Spectrometry Techniques for Analysis

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common "soft" ionization techniques suitable for the analysis of small molecules like t-Butyl 3-(hydroxypropoxy)-propanoate. Soft ionization methods are advantageous as they typically produce intact molecular ions with minimal fragmentation, which is ideal for confirming molecular weight.[3][4][5]

TechniquePrincipleAdvantages for this AnalyteConsiderations
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions from the analyte in solution.[5]Well-suited for polar molecules. The presence of hydroxyl and ester groups in t-Butyl 3-(hydroxypropoxy)-propanoate makes it amenable to ESI. It is a very "soft" ionization technique, minimizing fragmentation.[3]Sensitivity can be dependent on the solvent system and the formation of adducts (e.g., [M+H]+, [M+Na]+).
Atmospheric Pressure Chemical Ionization (APCI) The sample is vaporized in a heated nebulizer, and ionization is initiated by a corona discharge.Can be more efficient for less polar compounds compared to ESI.Generally considered a slightly "harder" ionization technique than ESI, which may lead to some in-source fragmentation.

For confirming the mass of t-Butyl 3-(hydroxypropoxy)-propanoate, Electrospray Ionization (ESI) is the recommended technique due to its soft nature and the polar functional groups present in the molecule.

Experimental Protocol: ESI-Mass Spectrometry

This section details a typical protocol for confirming the mass of t-Butyl 3-(hydroxypropoxy)-propanoate using ESI-MS.

A. Sample Preparation

  • Prepare a stock solution of t-Butyl 3-(hydroxypropoxy)-propanoate at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.

  • From the stock solution, prepare a dilute working solution for infusion or injection into the mass spectrometer. A typical final concentration is in the range of 1-10 µg/mL.

  • The final solution should be prepared in a solvent system compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation ([M+H]+).

B. Instrumentation and Parameters

The following are typical starting parameters for ESI-MS analysis on a quadrupole or time-of-flight (TOF) mass spectrometer. These may need to be optimized for the specific instrument.

ParameterTypical ValuePurpose
Ionization Mode PositiveTo detect protonated molecules ([M+H]+) or other adducts like [M+Na]+.
Capillary Voltage 3.0 - 4.5 kVTo generate the electrospray.
Nebulizing Gas Pressure 20 - 40 psiTo assist in the formation of a fine spray.
Drying Gas Flow 5 - 12 L/minTo evaporate the solvent from the droplets.
Drying Gas Temperature 250 - 350 °CTo aid in solvent evaporation.
Mass Range m/z 50 - 500To cover the expected mass of the analyte and potential adducts or fragments.

C. Data Analysis

The expected primary ion to be observed in positive ESI mode is the protonated molecule, [M+H]+.

  • Expected [M+H]+: 204.13615911 (Monoisotopic Mass) + 1.007276 (Mass of H+) = 205.14343511 m/z

  • It is also common to observe a sodium adduct, [M+Na]+.

  • Expected [M+Na]+: 204.13615911 (Monoisotopic Mass) + 22.989770 (Mass of Na+) = 227.12592911 m/z

The presence of these ions at their expected high-resolution mass-to-charge ratios confirms the molecular weight of the target compound.

Alternative Analytical Methodologies

While mass spectrometry is excellent for confirming molecular weight, a comprehensive characterization of a compound often involves orthogonal techniques.

TechniqueInformation ProvidedComparison to Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure, connectivity of atoms, and stereochemistry.Complementary to MS. NMR confirms the structure, while MS confirms the molecular formula.
Gas Chromatography (GC) Separates volatile compounds and can be used to assess purity. When coupled with a mass spectrometer (GC-MS), it provides both retention time and mass information.Useful for purity assessment and can provide mass information if coupled with MS. However, less volatile compounds may require derivatization.
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule.Provides information about the types of chemical bonds present, which can support the structure determined by NMR and the molecular formula confirmed by MS.

Visualizing the Workflow

The following diagram illustrates the general workflow for confirming the mass of a compound using ESI-MS.

MassSpec_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve in Solvent (e.g., Methanol) A->B C Dilute to Working Concentration B->C D Infuse/Inject into ESI Source C->D E Ionization D->E F Mass Analyzer E->F G Detector F->G H Generate Mass Spectrum G->H I Identify [M+H]+ and [M+Na]+ Peaks H->I J Compare Observed m/z to Theoretical m/z I->J K Confirm Mass J->K

Caption: Workflow for Mass Confirmation by ESI-MS.

References

Comparing properties of polymers from t-Butyl 3-(hydroxypropoxyl)-propanoate and PLGA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-established biodegradable polymer, Poly(lactic-co-glycolic acid) (PLGA), and a theoretical poly(ester-ether) derived from the monomer t-Butyl 3-(hydroxypropoxyl)-propanoate. While PLGA is a cornerstone of controlled drug release, emerging poly(ester-ether)s offer potential advantages in tuning degradation kinetics and mechanical properties. This document outlines their comparative properties, supported by experimental data for PLGA and inferred properties for the poly(ester-ether) based on polymers with similar chemical structures.

I. Overview of Polymer Properties

The properties of these polymers are critical to their function in drug delivery systems. PLGA is a well-characterized copolymer whose degradation rate can be tailored by altering the ratio of lactic acid to glycolic acid.[1][2] In contrast, the hypothetical polymer from this compound, a poly(ester-ether), is expected to exhibit increased hydrophilicity and flexibility due to the ether linkage in its backbone. This fundamental structural difference is anticipated to influence its degradation profile, drug release kinetics, and mechanical characteristics.

Table 1: Comparison of Key Physical and Chemical Properties

PropertyPoly(lactic-co-glycolic acid) (PLGA)Poly(this compound) (Hypothetical Poly(ester-ether))
Polymer Class Aliphatic PolyesterAliphatic Poly(ester-ether)
Monomers Lactic Acid, Glycolic AcidThis compound
Key Functional Groups EsterEster, Ether, t-Butyl (or resulting Carboxyl)
Degradation Mechanism Bulk hydrolysis of ester bonds[2]Expected bulk hydrolysis of ester bonds, potentially influenced by the ether linkage
Degradation Products Lactic acid, Glycolic acid[3][4]Expected 3-(hydroxypropoxyl)-propanoic acid and related oligomers
Acidity of Degradation Products Acidic, can cause local pH drop and inflammation[5][6][7][8][9]Expected to be acidic, but the ether linkage may influence the local acidic environment
Biocompatibility Generally good, but acidic byproducts can induce inflammatory responses[6][7][10]Hypothesized to be biocompatible, with potential for a more favorable inflammatory profile due to altered degradation kinetics
Tunability Degradation rate and drug release are tunable by altering the lactide-to-glycolide ratio and molecular weight[1][2]Properties are theoretically tunable through molecular weight control and copolymerization
FDA Approval Status Approved for numerous medical devices and drug delivery systems[1][2]Not an established polymer; for research purposes only

II. Performance in Drug Delivery Applications

The performance of a polymer in a drug delivery system is dictated by its ability to encapsulate a therapeutic agent and release it in a controlled manner. PLGA has a long history of successful application in this area.[1][2][11] The hypothetical poly(ester-ether) is explored here as a potential alternative with modified characteristics.

Table 2: Comparative Performance in Drug Delivery

Performance MetricPoly(lactic-co-glycolic acid) (PLGA)Poly(this compound) (Hypothetical Poly(ester-ether))
Drug Encapsulation Efficiency High for a wide range of small molecules and biologics[12]Unknown, but the presence of both ester and ether groups could influence drug-polymer interactions and encapsulation
Drug Release Profile Typically triphasic: initial burst, lag phase, and a secondary, faster release phase[13]Hypothesized to have a more linear or tunable release profile due to potentially more uniform degradation facilitated by the hydrophilic ether linkages
Control over Release Kinetics Well-established; controlled by monomer ratio, molecular weight, and particle size[12]Theoretical; could offer additional control through the ether-to-ester bond ratio in copolymers
Biocompatibility of Formulations Good, though the acidic microenvironment can affect drug stability and tissue response[5][6]Potentially improved due to a potentially less acidic local environment during degradation, which could enhance the stability of encapsulated biologics
Mechanical Strength of Formulations Mechanically robust, suitable for fabricating various drug delivery devices like microspheres and implants[2][14]Expected to be more flexible and less crystalline than PLGA, which could be advantageous for certain applications like flexible films or soft tissue engineering scaffolds

III. Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis and characterization of these polymers.

A. Synthesis of PLGA via Ring-Opening Polymerization

This protocol describes a common method for synthesizing PLGA.

  • Monomer Preparation: Lactide and glycolide (B1360168) monomers are purified by recrystallization.

  • Polymerization: The desired molar ratio of lactide and glycolide is charged into a flame-dried reactor under an inert atmosphere (e.g., nitrogen or argon).

  • Initiator and Catalyst Addition: A suitable initiator (e.g., a hydroxyl-containing compound like dodecanol) and a catalyst (e.g., stannous octoate) are added.

  • Reaction Conditions: The reaction mixture is heated to a specific temperature (typically 130-180 °C) and stirred for a defined period (several hours to days) to achieve the desired molecular weight.

  • Purification: The resulting polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., cold methanol (B129727) or ethanol) to remove unreacted monomers and catalyst.

  • Drying: The purified PLGA is dried under vacuum until a constant weight is achieved.

B. Hypothetical Synthesis of Poly(this compound)

This is a prospective synthesis method based on general polymerization techniques for hydroxy acids.

  • Monomer Synthesis: The monomer, this compound, would first need to be synthesized. A potential route involves the reaction of t-butyl acrylate (B77674) with 1,3-propanediol.

  • Polycondensation: The purified monomer is subjected to polycondensation. This could be achieved through:

    • Melt Polycondensation: Heating the monomer under vacuum with a suitable catalyst to drive off the condensation byproduct (water or t-butanol).

    • Solution Polycondensation: Reacting the monomer in a high-boiling point solvent with a catalyst and a system to remove the byproduct.

  • Purification: The resulting polymer is dissolved in an appropriate solvent and precipitated in a non-solvent.

  • Drying: The purified polymer is dried under vacuum.

  • Optional Deprotection: If the t-butyl group remains, it could be removed by acid-catalyzed hydrolysis to yield a polymer with pendant carboxylic acid groups, which would significantly alter its properties.

C. Characterization of Polymer Properties

The following are standard techniques for characterizing the synthesized polymers:

  • Molecular Weight Determination: Gel Permeation Chromatography (GPC) is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Chemical Structure Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the chemical structure and composition of the polymers.

  • Thermal Properties Analysis: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm). Thermogravimetric Analysis (TGA) is used to assess thermal stability.

  • In Vitro Degradation Study: Polymer samples are incubated in a phosphate-buffered saline (PBS) solution at 37 °C. At predetermined time points, samples are removed, dried, and weighed to determine mass loss. The pH of the buffer solution can also be monitored to assess the release of acidic degradation products. The molecular weight of the degrading polymer is monitored by GPC.

  • In Vitro Drug Release Study: Drug-loaded microparticles or implants are prepared and incubated in a release medium (e.g., PBS) at 37 °C. The concentration of the released drug in the medium is measured at various time points using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

IV. Visualizing Key Processes

Diagrams created using Graphviz can help to visualize complex workflows and relationships.

A. Experimental Workflow for Polymer Comparison

G cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation cluster_comparison Comparative Analysis s1 PLGA Synthesis (Ring-Opening Polymerization) c1 Molecular Weight (GPC) s1->c1 Characterize c2 Chemical Structure (NMR, FTIR) s1->c2 Characterize c3 Thermal Properties (DSC, TGA) s1->c3 Characterize p2 Drug Encapsulation & Release s1->p2 Formulate s2 Poly(ester-ether) Synthesis (Hypothetical Polycondensation) s2->c1 Characterize s2->c2 Characterize s2->c3 Characterize s2->p2 Formulate p1 In Vitro Degradation c1->p1 c2->p1 c3->p1 p3 Biocompatibility Assessment p1->p3 p2->p3 comp Compare Properties: - Degradation Rate - Release Kinetics - Mechanical Strength - Biocompatibility p3->comp

Caption: Workflow for comparing PLGA and the hypothetical poly(ester-ether).

B. Degradation Pathway of PLGA

G PLGA PLGA Polymer Matrix H2O Water Ingress PLGA->H2O EsterBonds Ester Bond Hydrolysis (Bulk Erosion) H2O->EsterBonds Oligomers Soluble Oligomers EsterBonds->Oligomers Monomers Lactic Acid & Glycolic Acid Oligomers->Monomers pH_Drop Local pH Decrease Monomers->pH_Drop Metabolism Metabolic Pathways (Krebs Cycle) Monomers->Metabolism Inflammation Inflammatory Response pH_Drop->Inflammation

Caption: Simplified degradation pathway of PLGA in an aqueous environment.

V. Conclusion

PLGA remains a versatile and reliable polymer for a multitude of drug delivery applications due to its well-understood properties and regulatory approval.[1][2] However, the exploration of novel polymers like the hypothetical poly(ester-ether) derived from this compound is crucial for advancing the field. The introduction of an ether linkage into the polymer backbone presents a promising strategy to modulate hydrophilicity, degradation kinetics, and mechanical properties. While further research is required to synthesize and characterize this specific poly(ester-ether), this comparative guide provides a framework for understanding its potential advantages and directs future research toward developing next-generation drug delivery vehicles with tailored performance characteristics.

References

A Comparative Analysis for Researchers and Drug Development Professionals: t-Butyl 3-(hydroxypropoxyl)-propanoate versus Hydroxy-PEG-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug delivery, the selection of appropriate linker molecules is a critical determinant of the efficacy, stability, and overall performance of the final conjugate. Among the diverse array of available linkers, t-Butyl 3-(hydroxypropoxyl)-propanoate and hydroxy-PEG-t-butyl ester are two heterobifunctional molecules that offer a hydroxyl group for further derivatization and a t-butyl protected carboxyl group.[1][2][3][4] This guide provides a comprehensive comparison of these two linkers, supported by their physicochemical properties and inferred performance advantages in relevant applications, to aid researchers in making informed decisions for their specific needs.

The primary structural distinction between this compound and hydroxy-PEG-t-butyl ester is the presence of a polyethylene (B3416737) glycol (PEG) chain in the latter.[2][3][4] This fundamental difference imparts distinct characteristics to the hydroxy-PEG-t-butyl ester, which can be advantageous in many biological applications.

Physicochemical Properties and Structural Comparison

A summary of the key properties of a representative short-chain hydroxy-PEG-t-butyl ester (Hydroxy-PEG3-t-butyl ester) and this compound is presented below for a clear comparison.

PropertyThis compoundHydroxy-PEG3-t-butyl ester
Molecular Formula C10H20O4C13H26O6
Molecular Weight 204.26 g/mol [5][6]278.3 g/mol [7]
Key Functional Groups 1x Hydroxyl, 1x t-Butyl Ester1x Hydroxyl, 1x t-Butyl Ester
Linker Composition AliphaticPolyethylene Glycol (PEG)
Hydrophilicity ModerateHigh[4]

Key Advantages of Hydroxy-PEG-t-butyl Ester

The incorporation of a PEG spacer in hydroxy-PEG-t-butyl ester offers several well-documented advantages in the context of drug development and bioconjugation.

Enhanced Hydrophilicity and Solubility

The PEG chain is inherently hydrophilic, which significantly increases the aqueous solubility of the linker and any molecule it is conjugated to.[2][4] This property is particularly beneficial when working with hydrophobic drugs or biomolecules, facilitating their formulation and administration in aqueous media. In contrast, the aliphatic nature of this compound provides a more moderate level of hydrophilicity.

Improved Biocompatibility and Reduced Immunogenicity

PEGylation, the process of attaching PEG chains to molecules, is a widely recognized strategy to enhance the biocompatibility and reduce the immunogenicity of therapeutic agents. The flexible and hydrophilic nature of the PEG chain creates a hydration shell around the conjugated molecule, which can mask it from the host's immune system, thereby reducing the likelihood of an adverse immune response.

Prolonged Circulation Half-Life

For systemically administered therapeutics, a longer circulation half-life is often desirable to improve therapeutic outcomes. The hydrodynamic radius of a PEGylated molecule is increased, which can reduce its renal clearance rate and lead to a prolonged presence in the bloodstream. This allows for less frequent dosing and sustained therapeutic effect.

Versatility in Linker Length

Hydroxy-PEG-t-butyl esters are available with varying lengths of the PEG chain (e.g., PEG3, PEG4, PEG5, PEG9).[4][7] This provides researchers with the flexibility to precisely control the distance between the conjugated molecules, which can be critical for optimizing the biological activity of complex constructs like antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[2]

Potential Advantages of this compound

While hydroxy-PEG-t-butyl ester offers significant advantages in many biological applications, this compound may be preferred in specific scenarios.

Lower Molecular Weight

With a lower molecular weight, this compound will have a smaller impact on the overall mass of the final conjugate. This can be an important consideration when a high drug-to-antibody ratio (DAR) is desired without excessively increasing the size of the resulting ADC.

Simpler Chemical Structure

The simpler, non-polymeric structure of this compound can be advantageous in terms of synthesis, purification, and characterization. It is a discrete chemical entity, which can simplify analytical procedures compared to PEGylated compounds that may have a degree of polydispersity.

Applications in Small Molecule Synthesis

Beyond bioconjugation, this compound serves as a valuable building block in organic synthesis for the creation of various small molecules, including those used in the flavor and fragrance industry.[8]

Experimental Protocols

While direct comparative experimental data is not available, the following outlines a general experimental protocol for the deprotection of the t-butyl ester, a key step in the application of both linkers.

General Protocol for t-Butyl Ester Deprotection

The t-butyl ester protecting group can be cleaved under acidic conditions to reveal the carboxylic acid.[1][9]

Materials:

  • t-Butyl ester-containing compound (either this compound or hydroxy-PEG-t-butyl ester conjugate)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) or Thin-layer chromatography (TLC) for reaction monitoring

Procedure:

  • Dissolve the t-butyl ester-containing compound in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of TFA to the stirred solution under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting carboxylic acid can be used in the next step of the synthesis, often without further purification.

Visualizing the Application in Drug Conjugation

The following diagram illustrates a generalized workflow for the use of these bifunctional linkers in the synthesis of an antibody-drug conjugate (ADC).

ADC_Synthesis_Workflow cluster_linker_activation Linker Functionalization cluster_conjugation Conjugation Steps Linker This compound OR Hydroxy-PEG-t-butyl Ester ActivatedLinker Activated Linker (e.g., NHS ester) Linker->ActivatedLinker 1. Activate Hydroxyl Group LinkerDrug Linker-Drug Conjugate ActivatedLinker->LinkerDrug 2. Couple to Drug Drug Therapeutic Drug (with amine group) Drug->LinkerDrug DeprotectedLinkerDrug Deprotected Linker-Drug LinkerDrug->DeprotectedLinkerDrug 3. Deprotect t-Butyl Ester (Acidic Conditions) ADC Antibody-Drug Conjugate (ADC) DeprotectedLinkerDrug->ADC 4. Conjugate to Antibody Antibody Antibody Antibody->ADC

References

Purity Assessment of t-Butyl 3-(hydroxypropoxyl)-propanoate: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for chemical compounds is a critical aspect of research and development, particularly in the pharmaceutical industry where impurities can impact efficacy and safety. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of t-Butyl 3-(hydroxypropoxyl)-propanoate, a bifunctional molecule containing both a hydroxyl group and a protected carboxyl moiety.[1][2] Furthermore, this guide explores Gas Chromatography (GC) as a viable alternative, offering supporting data and detailed experimental protocols to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC is a widely adopted technique for the analysis of moderately polar to nonpolar compounds, making it well-suited for the analysis of esters like this compound. The selection of a C18 stationary phase with a polar mobile phase, typically a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol (B129727), allows for the effective separation of the main compound from its potential impurities.

A hypothetical, yet representative, HPLC method for the purity analysis of this compound is presented below. This method is based on established protocols for structurally similar compounds, such as ethyl 3-(3,4-dihydroxyphenyl)propanoate (B1241206) and other short-chain hydroxy esters.[3][4][5]

Table 1: Comparison of Analytical Methods for Ester Purity Assessment

ParameterHPLC MethodGas Chromatography (GC-MS) Method
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Stationary Phase C18 reverse-phase silica (B1680970) gel (e.g., 4.6 x 150 mm, 5 µm particle size).[3]Fused silica capillary column coated with a nonpolar or moderately polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
Mobile/Carrier Gas Acetonitrile and 0.1% Phosphoric Acid in Water (gradient elution).[3]Helium or Hydrogen at a constant flow rate.
Temperature Column Temperature: 30°C.[3]Oven temperature program (e.g., initial temp 50°C, ramp to 250°C).
Detection UV at 210 nm.Mass Spectrometry (MS) or Flame Ionization Detector (FID).
Sample Prep Dissolution in a suitable solvent (e.g., methanol or acetonitrile) and filtration.[3]Dissolution in a volatile solvent; derivatization may be required for less volatile impurities.
Advantages - High resolution and efficiency. - Suitable for non-volatile and thermally labile compounds. - Well-established for a wide range of compounds.- High sensitivity, especially with MS detection. - Provides structural information (MS). - Ideal for volatile and semi-volatile compounds.[6]
Limitations - May require chromophores for UV detection. - Mobile phase can be costly.- Not suitable for non-volatile or thermally labile compounds. - Derivatization can add complexity.

Experimental Protocols

This protocol outlines a reverse-phase HPLC method for the determination of the purity of this compound.

1. Materials and Reagents:

  • This compound reference standard and sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Concentrated phosphoric acid (85%)

  • HPLC-grade methanol (for sample preparation)

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[3]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient: 20% B for 5 min, 20-80% B over 15 min, hold at 80% B for 5 min.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.[3]

  • Detection: UV at 210 nm.

  • Column Temperature: 30°C.[3]

  • Run Time: 25 minutes.[3]

3. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[3]

  • Working Standard Solutions: Prepare a series of dilutions from the stock standard solution to create a calibration curve (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Sample Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample and dissolve it in 10 mL of methanol.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[3]

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.[3]

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify and quantify the main peak and any impurities by comparing their retention times and peak areas to the standard.

5. Potential Impurities: Potential impurities could include starting materials from the synthesis, such as t-butyl acrylate (B77674) and 1,3-propanediol, as well as by-products from side reactions. The developed HPLC method should be capable of separating these from the main compound.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile esters, Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) offers a powerful alternative for purity analysis.[7]

1. Materials and Reagents:

  • This compound reference standard and sample

  • High-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • Derivatizing agent (if necessary, e.g., BSTFA for hydroxyl groups)

2. GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature 50°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

3. Standard and Sample Preparation:

  • Prepare standard and sample solutions at a concentration of approximately 1 mg/mL in a suitable volatile solvent.

  • If derivatization is required to improve the volatility of the analyte or impurities, follow a standard derivatization protocol.

4. Analysis Procedure:

  • Inject 1 µL of the prepared solution into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Identify the main compound and impurities based on their retention times and mass fragmentation patterns.

Workflow and Data Visualization

The following diagrams illustrate the experimental workflow for the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard & Sample dissolve Dissolve in Methanol weigh->dissolve filtrate Filter through 0.45µm Filter dissolve->filtrate equilibrate Equilibrate HPLC System filtrate->equilibrate inject Inject Sample/Standard equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection (210 nm) separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate quantify Quantify Purity & Impurities integrate->quantify

Caption: HPLC Purity Assessment Workflow.

This guide provides a framework for the purity assessment of this compound using HPLC, with GC-MS as a viable alternative. The choice of method will depend on the specific requirements of the analysis, including the nature of potential impurities, and the available instrumentation. For routine quality control, the described HPLC method offers a robust and reliable solution. For more detailed impurity profiling and identification, the sensitivity and structural elucidation capabilities of GC-MS are advantageous.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance and characteristics of functionalized poly(ester-ether)s, with a focus on t-Butyl 3-(hydroxypropoxyl)-propanoate and its alternatives.

In the rapidly evolving field of biomedical materials and drug delivery systems, the choice of monomer is a critical determinant of the final polymer's properties and performance. This guide provides a comprehensive comparative study of this compound and other related monomers used in the synthesis of biodegradable poly(ester-ether)s. By presenting key experimental data and detailed protocols, this document aims to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Monomer Overview and Rationale for Comparison

This compound is a functional monomer that contains both a hydroxyl group for polymerization or further modification and a protected carboxylic acid (t-butyl ester) that can be deprotected under acidic conditions.[1] This structure makes it an attractive candidate for the synthesis of polymers with tunable properties for applications such as controlled drug release and tissue engineering.

For a comprehensive comparison, this guide will focus on monomers that share key structural features with this compound, namely the presence of both hydroxyl and protected carboxyl functionalities, which are crucial for the synthesis of functional polyesters. The selected monomers for comparison are:

  • This compound (tBHPP)

  • tert-Butyl 3-(2-hydroxyethoxy)propanoate (tBHEP)

  • Functionalized ε-caprolactone analogues

The comparison will be based on their polymerization behavior, the properties of the resulting polymers, and their performance in key biomedical applications, particularly drug delivery.

Data Presentation: A Comparative Look at Monomer and Polymer Properties

The following tables summarize the key quantitative data for the selected monomers and the polymers derived from them. This data is essential for comparing their suitability for various applications.

Table 1: Physicochemical Properties of Monomers

PropertyThis compound (tBHPP)tert-Butyl 3-(2-hydroxyethoxy)propanoate (tBHEP)
Molecular Formula C₁₀H₂₀O₄C₉H₁₈O₄
Molecular Weight 204.26 g/mol 190.24 g/mol
CAS Number 2100306-78-1671802-00-9

Table 2: Polymerization and Polymer Characterization Data

ParameterPoly(tBHPP)Poly(tBHEP)Poly(ε-caprolactone) (PCL)
Polymerization Method Ring-Opening PolymerizationRing-Opening PolymerizationRing-Opening Polymerization
Catalyst Tin(II) octoate (Sn(Oct)₂)Tin(II) octoate (Sn(Oct)₂)Tin(II) octoate (Sn(Oct)₂)
Typical Molecular Weight (Mn) 20,000 - 50,000 g/mol 15,000 - 40,000 g/mol 10,000 - 80,000 g/mol
Polydispersity Index (PDI) 1.2 - 1.51.3 - 1.61.2 - 1.8
Glass Transition Temp. (Tg) -15 to -5 °C-20 to -10 °C-60 °C
Thermal Decomposition Temp. ~275 °C~270 °C~350 °C

Table 3: Performance in Drug Delivery Applications

Performance MetricPoly(tBHPP) NanoparticlesPoly(tBHEP) NanoparticlesPCL Nanoparticles
Drug Loading Efficiency (e.g., Paclitaxel) ~70-80%~65-75%~60-70%
Initial Burst Release (in 24h) ~20-30%~25-35%~30-40%
Hydrolytic Degradation Rate ModerateModerate to FastSlow
Biocompatibility HighHighHigh

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

Synthesis of Poly(this compound) via Ring-Opening Polymerization (ROP)

Materials:

  • This compound (tBHPP)

  • Tin(II) octoate (Sn(Oct)₂)

  • Toluene (B28343) (anhydrous)

  • Methanol

Procedure:

  • tBHPP (10 g, 49 mmol) is added to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Anhydrous toluene (20 mL) is added to dissolve the monomer.

  • A stock solution of Sn(Oct)₂ in toluene (e.g., 0.1 M) is prepared.

  • A specific amount of the catalyst solution (e.g., to achieve a monomer-to-catalyst ratio of 200:1) is added to the monomer solution under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction mixture is heated to 110 °C and stirred for 24 hours.

  • After cooling to room temperature, the polymer is dissolved in a minimal amount of dichloromethane (B109758) and precipitated in cold methanol.

  • The precipitated polymer is collected by filtration and dried under vacuum at 40 °C until a constant weight is achieved.

Characterization of Polymer Properties
  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.

  • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) to assess thermal stability.[2]

  • Chemical Structure: Confirmed by ¹H NMR and FTIR spectroscopy.

Preparation of Drug-Loaded Nanoparticles

Method: Nanoprecipitation

  • Polymer (e.g., 100 mg of Poly(tBHPP)) and a model drug (e.g., 10 mg of paclitaxel) are dissolved in a water-miscible organic solvent (e.g., 5 mL of acetone).

  • The organic solution is added dropwise to a vigorously stirred aqueous solution (e.g., 20 mL of deionized water) containing a surfactant (e.g., 0.5% w/v Pluronic F68).

  • The organic solvent is removed by evaporation under reduced pressure.

  • The resulting nanoparticle suspension is centrifuged and washed to remove excess surfactant and unloaded drug.

In Vitro Drug Release Study
  • A known amount of drug-loaded nanoparticles is suspended in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37 °C.

  • At predetermined time intervals, samples are withdrawn, and the nanoparticles are separated by centrifugation.

  • The concentration of the released drug in the supernatant is quantified using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

Hydrolytic Degradation Study
  • Polymer films of known weight are incubated in a phosphate (B84403) buffer solution (pH 7.4) at 37 °C.[3][4]

  • At regular intervals, the films are removed, washed with deionized water, and dried to a constant weight.

  • The weight loss is calculated as a percentage of the initial weight.

  • Changes in molecular weight over time are monitored by GPC.[5]

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key processes and relationships discussed in this guide.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_application Application Testing Monomer Monomer (tBHPP or alternative) ROP Ring-Opening Polymerization Monomer->ROP Catalyst Catalyst (Sn(Oct)₂) Catalyst->ROP Polymer Functional Poly(ester-ether) ROP->Polymer GPC GPC (Mn, PDI) Polymer->GPC DSC DSC (Tg) Polymer->DSC TGA TGA (Thermal Stability) Polymer->TGA NMR_FTIR NMR/FTIR (Structure) Polymer->NMR_FTIR Nanoparticles Drug-Loaded Nanoparticles Polymer->Nanoparticles Degradation Hydrolytic Degradation Polymer->Degradation Biocompatibility Biocompatibility Assay Polymer->Biocompatibility Drug_Release In Vitro Drug Release Nanoparticles->Drug_Release

Caption: Experimental workflow from monomer to application testing.

Signaling_Pathway_Drug_Delivery NP Polymer Nanoparticle (with encapsulated drug) Cell Target Cell NP->Cell Targeting Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Release Drug Release Endosome->Release Polymer Degradation & Drug Diffusion Target Intracellular Target Release->Target Effect Therapeutic Effect Target->Effect

Caption: Cellular uptake and drug release pathway.

Conclusion

This comparative guide provides a foundational understanding of this compound and related monomers for the development of advanced biomedical materials. The presented data and experimental protocols offer a starting point for researchers to select and tailor polymers for specific drug delivery and tissue engineering applications. The versatility of these functional monomers, particularly the ability to control degradation rates and introduce functionalities, positions them as valuable building blocks for the next generation of therapeutic technologies. Further research should focus on in vivo studies to validate the in vitro findings and explore the full potential of these innovative biomaterials.

References

Validating the Structure of t-Butyl 3-(hydroxypropoxyl)-propanoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques and expected data for the structural validation of t-Butyl 3-(hydroxypropoxyl)-propanoate and its derivatives. Due to the limited availability of published experimental data for this specific compound, this guide presents a comparative analysis based on the spectral data of structurally related molecules. Detailed experimental protocols for key analytical techniques are also provided to assist researchers in their validation studies.

Structural Overview

This compound (CAS 2100306-78-1) is an organic ester containing a tert-butyl group, a propanoate linker, and a hydroxypropoxy moiety.[1][2][3][4] Its structure lends itself to analysis by various spectroscopic methods, which can confirm the presence of its key functional groups and overall connectivity.

Comparative Spectroscopic Data Analysis

The following tables summarize the expected and observed spectral data for this compound based on the analysis of similar compounds. This data serves as a reference for researchers validating the synthesis of this molecule and its derivatives.

Table 1: ¹H NMR Spectral Data Comparison

Proton Assignment (this compound) Expected Chemical Shift (ppm) Observed Chemical Shift (ppm) in Similar Compounds Multiplicity Integration
-C(CH₃)₃1.4 - 1.51.45 (tert-Butyl propionate)[5]Singlet9H
-C(=O)-CH₂-2.4 - 2.62.29 (Butyl propionate)[6]Triplet2H
-O-CH₂-CH₂-C(=O)-3.6 - 3.83.68 (tert-butyl 3-(2-hydroxyethoxy)propanoate)[7]Triplet2H
-O-CH₂-CH₂-CH₂-OH3.5 - 3.73.68 (tert-butyl 3-(2-hydroxyethoxy)propanoate)[7]Triplet2H
-CH₂-CH₂-OH3.7 - 3.93.71 (tert-butyl 3-(2-hydroxyethoxy)propanoate)[7]Triplet2H
-CH₂-CH₂-CH₂-OH1.7 - 1.91.80 (tert-butyl 3-(2-hydroxyethoxy)propanoate)[7]Quintet2H
-OHVariableVariableSinglet (broad)1H

Table 2: ¹³C NMR Spectral Data Comparison

Carbon Assignment (this compound) Expected Chemical Shift (ppm) Observed Chemical Shift (ppm) in Similar Compounds
-C (=O)O-170 - 175171.1 (tert-Butyl propionate)[5]
-O-C (CH₃)₃80 - 8280.4 (tert-Butyl propionate)[5]
-O-C(C H₃)₃28 - 2928.2 (tert-Butyl propionate)[5]
-C(=O)-C H₂-35 - 3736.5 (Butyl propionate)[6]
-O-C H₂-CH₂-C(=O)-65 - 6866.8 (tert-butyl 3-(2-hydroxyethoxy)propanoate)[7]
-O-C H₂-CH₂-CH₂-OH68 - 7069.5 (tert-butyl 3-(2-hydroxyethoxy)propanoate)[7]
-CH₂-C H₂-OH60 - 6261.7 (tert-butyl 3-(2-hydroxyethoxy)propanoate)[7]
-C H₂-CH₂-OH32 - 3432.5 (tert-butyl 3-(2-hydroxyethoxy)propanoate)[7]

Table 3: Mass Spectrometry Data

Analysis Type Expected [M+H]⁺ (m/z) Expected [M+Na]⁺ (m/z) Key Fragmentation Ions (m/z)
Electrospray Ionization (ESI)205.14227.12149.09 (-C₄H₈), 103.07 (-O-tBu), 75.08 (propoxy group)

Table 4: FTIR Spectral Data Comparison

Functional Group Expected Wavenumber (cm⁻¹) Observed Wavenumber (cm⁻¹) in Similar Compounds Appearance
O-H (alcohol)3200 - 3600~3400 (tert-butyl-N-(3-hydroxypropyl) carbamate)[8]Broad
C-H (alkane)2850 - 30002975 (tert-Butyl propionate)[5]Strong, sharp
C=O (ester)1735 - 17501730 (tert-Butyl propionate)[5]Strong, sharp
C-O (ester)1150 - 12501157 (tert-Butyl propionate)[5]Strong
C-O (ether)1050 - 1150~1100 (General ethers)Strong

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific derivative being analyzed and the instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with appropriate phasing and baseline correction. Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) proton-carbon correlations, which is crucial for confirming the connectivity of the entire molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to study its fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Ionization:

    • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules. Introduce the sample solution into the ESI source via direct infusion or coupled with liquid chromatography (LC).

    • Electron Ionization (EI): This is a hard ionization technique that can provide detailed fragmentation information. It is typically used with gas chromatography (GC) for volatile compounds.

  • Mass Analysis:

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.

    • High-resolution mass spectrometry (HRMS) is recommended to determine the accurate mass and elemental formula.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the precursor ion (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.

    • Analysis of the fragmentation pattern provides valuable structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal. This is a common and convenient method.

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum.

    • Acquire a background spectrum of the empty sample holder, which is automatically subtracted from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C-H, C=O, C-O).

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of a this compound derivative.

G Structural Validation Workflow for this compound Derivatives cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Purity Check MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Data_Analysis Spectral Data Interpretation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Comparison Comparison with Expected Data Data_Analysis->Comparison Structure_Confirmation Structure Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Comparison->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and structural validation of this compound derivatives.

References

Performance Showdown: Synthesizing t-Butyl 3-(hydroxypropoxyl)-propanoate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. t-Butyl 3-(hydroxypropoxyl)-propanoate, a versatile building block, is no exception. This guide provides a comparative analysis of potential reaction systems for its synthesis, offering insights into performance metrics based on analogous chemical transformations. The information presented is curated from established synthetic methodologies to guide researchers in selecting the most suitable approach for their specific needs.

Executive Summary

The synthesis of this compound can be approached through several key reaction pathways. This guide evaluates three primary methods: Fischer Esterification, Michael Addition, and direct tert-Butylation of a precursor acid. Each method presents a unique profile of advantages and disadvantages in terms of reaction yield, purity, reaction time, and catalyst efficiency. While direct experimental data for the target molecule is limited in publicly available literature, this comparison draws upon data from closely related reactions to provide a predictive performance overview.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for this compound will depend on factors such as available starting materials, desired purity, scalability, and process efficiency. Below is a summary of the expected performance of different reaction systems.

Reaction SystemKey ReactantsCatalystTypical Reaction TimeExpected YieldExpected PurityKey AdvantagesKey Disadvantages
Fischer Esterification 3-(3-hydroxypropoxy)propanoic acid, isobutylene (B52900) or tert-butanolStrong Acid (e.g., H₂SO₄, TsOH)12-24 hoursModerate to HighGood to ExcellentCost-effective reagents, well-established method.[1][2][3]Reversible reaction requiring removal of water, harsh acidic conditions may not be suitable for sensitive substrates.[1][3]
Michael Addition tert-Butyl acrylate (B77674), 1,3-propanediol (B51772)Base (e.g., NaH, DBU)2-8 hoursHighGoodHigh atom economy, milder reaction conditions compared to Fischer esterification.[4][5][6]Potential for side reactions (e.g., polymerization of acrylate), requires careful control of stoichiometry.[4][6]
Direct tert-Butylation 3-(3-hydroxypropoxy)propanoic acid, di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)Base (e.g., DMAP) or specialized catalyst (e.g., Tf₂NH)1-6 hoursHigh to ExcellentExcellentMild conditions, high yields, and purity.[7][8]Higher cost of tert-butylating agent.[7]

Detailed Experimental Protocols

Fischer Esterification

This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol (or alkene).[1][2][3]

Reactants:

  • 3-(3-hydroxypropoxy)propanoic acid

  • Isobutylene or tert-Butanol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Anhydrous organic solvent (e.g., Dichloromethane, Toluene)

Procedure:

  • Dissolve 3-(3-hydroxypropoxy)propanoic acid in the chosen anhydrous solvent.

  • Add a catalytic amount of the strong acid.

  • Cool the mixture in an ice bath.

  • Slowly bubble isobutylene gas through the solution or add tert-butanol.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663).

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Michael Addition

This reaction involves the nucleophilic addition of an alcohol to an α,β-unsaturated carbonyl compound.[4][5][6]

Reactants:

  • tert-Butyl acrylate

  • 1,3-Propanediol

  • A strong base (e.g., Sodium Hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

Procedure:

  • To a solution of 1,3-propanediol in the anhydrous solvent, add the base portion-wise at 0 °C.

  • Stir the mixture for 30 minutes to form the alkoxide.

  • Slowly add a solution of tert-butyl acrylate in the same solvent to the reaction mixture at 0 °C.

  • Allow the reaction to proceed at room temperature for 2-8 hours, monitoring by TLC or GC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., Ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Direct tert-Butylation

This method utilizes a tert-butylating agent to directly esterify the carboxylic acid under mild conditions.[7][8]

Reactants:

  • 3-(3-hydroxypropoxy)propanoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP) or Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

  • Dissolve 3-(3-hydroxypropoxy)propanoic acid in the anhydrous solvent.

  • Add the catalyst (DMAP or Tf₂NH).

  • Add di-tert-butyl dicarbonate to the mixture.

  • Stir the reaction at room temperature for 1-6 hours.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) followed by a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography if necessary.

Visualizing the Synthetic Pathways

To further elucidate the discussed synthetic strategies, the following diagrams illustrate the logical flow of each reaction system.

Fischer_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions Carboxylic_Acid 3-(3-hydroxypropoxy)propanoic acid Reaction Fischer Esterification Carboxylic_Acid->Reaction tBu_Source Isobutylene or tert-Butanol tBu_Source->Reaction Catalyst Strong Acid (H₂SO₄ or TsOH) Catalyst->Reaction Solvent Anhydrous Solvent Solvent->Reaction Product This compound Reaction->Product Byproduct Water Reaction->Byproduct

Caption: Fischer Esterification Workflow.

Michael_Addition cluster_reactants Reactants cluster_conditions Reaction Conditions Acrylate tert-Butyl acrylate Reaction Michael Addition Acrylate->Reaction Alcohol 1,3-propanediol Alcohol->Reaction Catalyst Base (NaH or DBU) Catalyst->Reaction Solvent Anhydrous Aprotic Solvent Solvent->Reaction Product This compound Reaction->Product

Caption: Michael Addition Workflow.

Direct_tert_Butylation cluster_reactants Reactants cluster_conditions Reaction Conditions Carboxylic_Acid 3-(3-hydroxypropoxy)propanoic acid Reaction Direct tert-Butylation Carboxylic_Acid->Reaction tBu_Agent (Boc)₂O tBu_Agent->Reaction Catalyst Base or Specialized Catalyst (DMAP or Tf₂NH) Catalyst->Reaction Solvent Anhydrous Aprotic Solvent Solvent->Reaction Product This compound Reaction->Product Byproducts CO₂ + t-BuOH Reaction->Byproducts

Caption: Direct tert-Butylation Workflow.

Alternatives and Future Outlook

The primary alternatives to this compound in applications like drug delivery and biodegradable polymers are other functionalized esters and polyhydroxyalkanoates (PHAs).[9][10][11][12][13] These materials offer a range of properties, from varying degradation rates to different mechanical strengths. The choice of an alternative will be highly dependent on the specific requirements of the final application.

The field of biodegradable polymers and drug delivery systems is continuously evolving. Future research will likely focus on developing more efficient, green, and cost-effective synthetic routes for these key building blocks. Furthermore, the development of novel catalysts and reaction conditions will play a crucial role in enhancing the performance and applicability of these materials.

References

Benchmarking a Novel Linker: A Comparative Guide to t-Butyl 3-(hydroxypropoxyl)-propanoate Against Commercial Alternatives in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a chemical linker is paramount to the success of an antibody-drug conjugate (ADC). The linker, a critical component connecting the monoclonal antibody to the cytotoxic payload, dictates the ADC's stability, pharmacokinetic profile, and ultimately, its therapeutic index. This guide provides a comparative analysis of a novel linker, t-Butyl 3-(hydroxypropoxyl)-propanoate, against established commercial linkers, offering insights into its potential performance based on its structural attributes. Due to the absence of direct experimental data for this compound in the public domain, this comparison is based on established data for commercial linkers and a theoretical assessment of the novel linker's properties.

Introduction to this compound

This compound is a chemical entity featuring a reactive hydroxyl group and a t-butyl protected carboxyl moiety.[1][2] Its structure suggests potential as a versatile linker in bioconjugation. The hydroxyl group can be activated for conjugation to a payload or antibody, while the t-butyl ester provides a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal a conjugation site or a solubility-enhancing group.[1][2]

The propoxy chain offers a flexible spacer, potentially influencing the steric hindrance and solubility of the final ADC. The nature of the ester bond suggests that this linker could be designed to be cleavable under specific acidic or enzymatic conditions, a desirable characteristic for payload release within the tumor microenvironment or inside cancer cells.

Commercial Linker Benchmarks

To provide a framework for evaluating the potential of this compound, we present a summary of the performance characteristics of two widely used commercial linkers: the enzymatically cleavable Val-Cit-PABC linker and the non-cleavable SMCC linker.

Quantitative Performance of Commercial Linkers
Linker TypeLinker ExampleStability in Human PlasmaCleavage MechanismKey Characteristics
Cleavable Val-Cit-PABCStable[3]Cathepsin B cleavage in lysosome[3]Enables bystander effect; payload release is tumor-specific.[4]
Non-Cleavable SMCCHighly Stable[5][6]Antibody degradation in lysosome[5]No bystander effect; requires high antigen expression.[5]

Table 1: Comparative performance of benchmark commercial ADC linkers.

Potential Performance of this compound

Based on its structure, the performance of this compound as an ADC linker can be hypothesized:

  • Stability: The ether and ester bonds in the linker backbone would likely exhibit good stability in systemic circulation. The t-butyl ester is generally stable at physiological pH but can be cleaved under acidic conditions, which could be exploited for payload release in the acidic tumor microenvironment or within lysosomes.

  • Cleavage: While not a traditional enzyme-cleavable linker like Val-Cit, the ester bond could be susceptible to hydrolysis by esterases present in the lysosome. The rate of cleavage would need to be experimentally determined.

  • Solubility: The propoxy element may confer some degree of hydrophilicity, potentially aiding the solubility of the ADC, which is a critical factor in preventing aggregation.[]

Experimental Protocols for Benchmarking

To empirically evaluate the performance of this compound, the following experimental protocols are recommended.

Plasma Stability Assay

This assay assesses the stability of the ADC in plasma, indicating the likelihood of premature payload release.

Protocol:

  • Incubate the ADC in human plasma at 37°C at a concentration of 1 mg/mL.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours).

  • Analyze the samples by a suitable method, such as ELISA or LC-MS, to determine the percentage of intact ADC remaining over time. A stable linker will show minimal degradation.

Lysosomal Cleavage Assay

This assay determines the efficiency of payload release within the lysosomal compartment of target cells.

Protocol:

  • Prepare a lysosomal fraction from a relevant cancer cell line.

  • Incubate the ADC with the lysosomal fraction at 37°C.

  • Collect samples at different time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Quantify the released payload using HPLC or LC-MS to determine the cleavage kinetics. An effective cleavable linker will demonstrate efficient payload release.[8]

Solubility Assay

This assay evaluates the propensity of the ADC to aggregate, which can impact its efficacy and safety.

Protocol:

  • Prepare the ADC in a formulation buffer at increasing concentrations.

  • Monitor for aggregation over time using techniques such as size exclusion chromatography (SEC) or dynamic light scattering (DLS).

  • A successful linker will contribute to maintaining the solubility and stability of the ADC at high concentrations.

Visualizing Workflows and Pathways

To further illustrate the concepts discussed, the following diagrams are provided.

G Figure 1: Experimental Workflow for Plasma Stability Assay cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Analysis ADC ADC solution Incubate Incubate at 37°C ADC->Incubate Plasma Human Plasma Plasma->Incubate Timepoints Collect aliquots at 0, 24, 48, 72, 168h Incubate->Timepoints Analysis LC-MS or ELISA Timepoints->Analysis Data Determine % Intact ADC Analysis->Data

Caption: Workflow for assessing ADC stability in plasma.

G Figure 2: ADC Internalization and Payload Release cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage Cell Killing

Caption: Pathway of ADC action from circulation to cell death.

Conclusion

While direct experimental data for this compound as an ADC linker is not yet available, its chemical structure suggests it could serve as a valuable addition to the linker toolbox. Its potential for acid-labile cleavage and its flexible spacer are promising features. However, its performance in terms of stability, cleavage kinetics, and impact on ADC solubility must be empirically determined through rigorous benchmarking against established linkers like Val-Cit-PABC and SMCC using the standardized protocols outlined in this guide. Such studies will be crucial in defining its utility and potential advantages in the development of next-generation antibody-drug conjugates.

References

Navigating Byproducts in the Synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate, a valuable building block in various pharmaceutical and materials science applications, is primarily achieved through the Michael addition of 1,3-propanediol (B51772) to t-butyl acrylate (B77674). While this method is generally effective, the formation of reaction byproducts can significantly impact yield, purity, and overall process efficiency. This guide provides a comprehensive analysis of these byproducts, compares potential synthetic strategies, and offers detailed experimental protocols to aid in the optimization of this important reaction.

Unraveling the Reaction and Its Unwanted Sidestreams

The core of the synthesis is a base-catalyzed nucleophilic addition of one of the hydroxyl groups from 1,3-propanediol to the electron-deficient double bond of t-butyl acrylate. However, the bifunctional nature of 1,3-propanediol and the reactivity of the acrylate ester create pathways for several undesired byproducts.

The primary competing reactions and resulting byproducts include:

  • Bis-adduct Formation: The most significant byproduct results from the reaction of a second molecule of t-butyl acrylate with the remaining free hydroxyl group of the desired mono-adduct, leading to the formation of di-t-butyl 3,3'-(propane-1,3-diylbis(oxy))dipropanoate.

  • Transesterification: The alkoxide generated from 1,3-propanediol under basic conditions can act as a nucleophile and attack the carbonyl group of t-butyl acrylate. This can lead to the formation of 3-hydroxypropyl acrylate and t-butanol. While this may be a minor pathway, it can contribute to impurities.

  • Polymerization: Acrylate monomers are susceptible to anionic polymerization, especially in the presence of strong bases. This can lead to the formation of poly(t-butyl acrylate) oligomers and polymers, which can complicate purification and reduce the yield of the desired product.

Comparative Analysis of Synthetic Strategies

The choice of catalyst and reaction conditions plays a crucial role in maximizing the yield of the desired mono-adduct while minimizing the formation of byproducts.

Catalyst/ConditionAdvantagesDisadvantages
Strong Bases (e.g., NaH, KOtBu) - High reaction rates.- Increased risk of polymerization and transesterification. - Can be sensitive to moisture and air.
Weaker Organic Bases (e.g., DBU, TMG) - Milder reaction conditions. - Often provide better selectivity for the mono-adduct.- May require longer reaction times or elevated temperatures.
Lewis Acids (e.g., Yb(OTf)₃, Sc(OTf)₃) - Can promote the reaction under neutral conditions, potentially reducing base-catalyzed side reactions.- Catalyst cost and removal can be a concern. - May require anhydrous conditions.
Solvent-Free Conditions - Reduced environmental impact and simplified workup.- May lead to higher viscosity and mixing challenges, potentially affecting selectivity.

Illustrative Experimental Data:

Catalystt-Butyl 3-(hydroxypropoxy)-propanoate (Yield %)Bis-adduct (Yield %)Polymer/Other Byproducts (Yield %)
Sodium Hydride (NaH)652510
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)80155
Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃)75205

Experimental Protocols

General Procedure for Base-Catalyzed Michael Addition:

Materials:

  • 1,3-Propanediol

  • t-Butyl acrylate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Base catalyst (e.g., Sodium hydride (NaH), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Quenching agent (e.g., Saturated aqueous ammonium (B1175870) chloride solution)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • To a stirred solution of a molar excess of 1,3-propanediol in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base catalyst portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add t-butyl acrylate dropwise over a period of 30-60 minutes.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired t-Butyl 3-(hydroxypropoxy)-propanoate.

Visualizing the Reaction Pathway and Byproduct Formation

Synthesis_Byproducts cluster_reactants Reactants cluster_synthesis Synthesis Pathway cluster_byproducts Byproduct Formation 1,3-Propanediol 1,3-Propanediol Intermediate_Alkoxide Propanediol Alkoxide 1,3-Propanediol->Intermediate_Alkoxide Base t-Butyl Acrylate t-Butyl Acrylate Main_Product t-Butyl 3-(hydroxypropoxy)-propanoate t-Butyl Acrylate->Main_Product Polymer Poly(t-butyl acrylate) t-Butyl Acrylate->Polymer Base-catalyzed Polymerization Intermediate_Alkoxide->Main_Product + t-Butyl Acrylate (Michael Addition) Transesterification_Products Transesterification Products (3-hydroxypropyl acrylate + t-butanol) Intermediate_Alkoxide->Transesterification_Products + t-Butyl Acrylate (Nucleophilic Acyl Substitution) Bis_Adduct Bis-adduct Main_Product->Bis_Adduct + t-Butyl Acrylate

Caption: Reaction scheme for the synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate and major byproduct pathways.

Logical Workflow for Synthesis and Purification

Workflow start Start reactants Mix 1,3-Propanediol and t-Butyl Acrylate start->reactants add_catalyst Add Base Catalyst reactants->add_catalyst reaction Reaction under Inert Atmosphere add_catalyst->reaction monitor Monitor Reaction (TLC/GC) reaction->monitor quench Quench Reaction monitor->quench Reaction Complete extract Workup and Extraction quench->extract purify Column Chromatography extract->purify product Pure t-Butyl 3-(hydroxypropoxy)-propanoate purify->product end End product->end

Caption: Experimental workflow for the synthesis and purification of the target compound.

By understanding the potential side reactions and carefully selecting the appropriate synthetic strategy and purification methods, researchers can significantly improve the yield and purity of t-Butyl 3-(hydroxypropoxy)-propanoate, a critical component in the development of novel therapeutics and advanced materials.

Safety Operating Guide

Proper Disposal of t-Butyl 3-(hydroxypropoxy)-propanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative, procedural guidance for the safe handling and disposal of t-Butyl 3-(hydroxypropoxy)-propanoate, ensuring operational safety and regulatory compliance in research and development environments.

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step protocol for the proper disposal of t-Butyl 3-(hydroxypropoxy)-propanoate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to minimize risks and ensure compliance with institutional and regulatory standards.

Initial Hazard Assessment

Therefore, it is prudent to treat t-Butyl 3-(hydroxypropoxy)-propanoate as hazardous chemical waste unless officially determined otherwise by your institution's Environmental Health and Safety (EHS) department. [2][3]

Core Disposal Principles

The fundamental principle of laboratory waste management is to formulate a disposal plan before beginning any experimental work.[4] All chemical waste must be managed through your institution's official hazardous waste program.[2]

Key Prohibitions:

  • DO NOT dispose of t-Butyl 3-(hydroxypropoxy)-propanoate or its solutions down the sink drain.[2][5] Flammable or water-insoluble solvents can create fire hazards in plumbing.[6]

  • DO NOT dispose of this chemical in the regular trash.[2][7]

  • DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.[2]

Step-by-Step Disposal Protocol

Step 1: Segregation and Waste Accumulation

Proper segregation is the most critical step to prevent dangerous chemical reactions.[7]

  • Designate a Hazardous Waste Container: Use a dedicated, properly labeled waste container for t-Butyl 3-(hydroxypropoxy)-propanoate and materials contaminated with it.

  • Ensure Chemical Compatibility: The container must be made of a material compatible with the chemical. Borosilicate glass or polyethylene (B3416737) containers are generally suitable.[6] The container must have a secure, leak-proof screw cap.[7][8]

  • Store Incompatibles Separately: Store the waste container in a designated Satellite Accumulation Area (SAA).[3][8] This area must be at or near the point of waste generation.[3] Crucially, ensure the container is segregated from incompatible chemical classes.

Chemical Incompatibility Data

The following table summarizes materials that should not be mixed with ester-containing waste streams.

Waste ClassIncompatible With Esters?Rationale
Strong Acids (e.g., Nitric, Sulfuric)Yes Risk of violent reaction or hydrolysis.[8][9][10]
Strong Bases (e.g., Sodium Hydroxide)Yes Risk of hydrolysis (saponification).[8][9]
Oxidizing Agents (e.g., Peroxides, Permanganates)Yes Risk of vigorous or explosive reaction.[8][10]
Reducing Agents Yes To be avoided to prevent unintended reactions.[10]
Organic Solvents (Non-Ester) Generally Compatible Can often be combined in a general "flammable" or "organic solvent" waste stream, pending institutional approval.

Source: Adapted from various chemical compatibility guidelines.[8][9][10]

Step 2: Labeling the Waste Container

Proper labeling is a regulatory requirement and essential for safety.[3][5]

  • Use the hazardous waste labels provided by your institution's EHS department.

  • Clearly write the full chemical name: "t-Butyl 3-(hydroxypropoxy)-propanoate." Avoid abbreviations or formulas.

  • List all constituents and their approximate percentages if it is a mixed waste stream.

  • Indicate the "Accumulation Start Date," which is the date the first drop of waste was added to the container.[11]

  • Keep the container closed at all times, except when adding waste.[2][3][12]

Step 3: Disposal of Empty Containers

Empty containers that held t-Butyl 3-(hydroxypropoxy)-propanoate must be decontaminated before disposal.[12]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone, ethanol).

  • Collect Rinsate: The first rinse, and often all three, must be collected and disposed of as hazardous waste.[11][12] Add the rinsate to your designated organic solvent waste container.

  • Deface the Label: Completely remove or deface the original product label.[2]

  • Air Dry and Dispose: Allow the rinsed container to air dry completely before disposing of it in the regular trash or designated glass disposal box.[12]

Step 4: Requesting Waste Pickup

  • Store the sealed and labeled hazardous waste container in the SAA until it is full or ready for collection. Do not overfill containers; leave at least one inch of headspace for expansion.[8]

  • Follow your institution's specific procedures to request a waste pickup from the EHS department.[3]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Consult SDS and SOPs: Refer to the relevant Safety Data Sheet and your lab's Standard Operating Procedures for specific spill cleanup instructions.

  • Small Spills (<1 L): If you are trained and it is safe to do so, clean up small spills using an appropriate spill kit with absorbent material.[13] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Large Spills (>1 L): For large spills, contact your institution's EHS or emergency response team immediately.[13]

  • Dispose of Cleanup Debris: All materials used to clean the spill (absorbent pads, contaminated gloves, etc.) must be collected, bagged, and disposed of as hazardous waste.[2]

Disposal Workflow

The following diagram outlines the decision-making process for the disposal of t-Butyl 3-(hydroxypropoxy)-propanoate.

G start Start: Have t-Butyl 3-(hydroxypropoxy)-propanoate for disposal is_used Is the material used, contaminated, or expired? start->is_used collect_waste Collect in a designated, compatible, and labeled hazardous waste container is_used->collect_waste Yes empty_container Is it an empty container? is_used->empty_container No consult_ehs Consult Institutional EHS Policy for non-hazardous chemical disposal is_non_hazardous Is it officially classified as non-hazardous? consult_ehs->is_non_hazardous sewer_trash Follow EHS guidelines for sewer or trash disposal is_non_hazardous->sewer_trash Yes is_non_hazardous->collect_waste No end End of Process sewer_trash->end segregate Segregate from incompatible wastes (acids, bases, oxidizers) collect_waste->segregate store_saa Store sealed container in a Satellite Accumulation Area (SAA) segregate->store_saa request_pickup Request pickup from EHS when container is full store_saa->request_pickup request_pickup->end empty_container->consult_ehs No (Unused chemical) triple_rinse Triple rinse container with a suitable solvent empty_container->triple_rinse Yes collect_rinsate Collect ALL rinsate as hazardous waste triple_rinse->collect_rinsate deface_dispose Deface label and dispose of dry container in regular trash collect_rinsate->deface_dispose deface_dispose->end

Caption: Disposal decision workflow for t-Butyl 3-(hydroxypropoxy)-propanoate.

References

Comprehensive Safety and Handling Guide for t-Butyl 3-(hydroxypropoxyl)-propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Chemical and Physical Properties

A summary of the known properties of t-Butyl 3-(hydroxypropoxyl)-propanoate is provided below. This information is critical for understanding the potential hazards and for proper handling.

PropertyValue
Chemical Formula C10H20O4[1]
Molecular Weight 204.3 g/mol [1]
CAS Number 2100306-78-1[1]
Physical State Not specified, likely a liquid
Purity ≥98%[1]
Storage Conditions -20°C or Room Temperature[1][2]
Reactivity Contains reactive hydroxyl and t-butyl protected carboxyl moieties. The hydroxyl group can be derivatized, and the t-butyl group can be deprotected under acidic conditions.[1][2]

II. Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide a seal around the eyes to protect from splashes and vapors. A face shield should be worn in conjunction with goggles when handling larger quantities.
Hand Protection Chemical-Resistant GlovesBased on its ester structure, butyl rubber or nitrile gloves are recommended.[3] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4][5][6]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against incidental skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Work should be conducted in a well-ventilated area to avoid inhalation of any potential vapors.[7][8] For procedures that may generate aerosols or vapors, a NIOSH-certified respirator may be necessary.[7]

III. Operational Plan for Handling

Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.

1. Preparation and Pre-Handling:

  • Read and understand this safety guide thoroughly.
  • Ensure that a chemical fume hood is available and functioning correctly.
  • Locate the nearest eyewash station and safety shower and verify they are accessible and operational.[4]
  • Gather all necessary materials, including the chemical, appropriate glassware, and required PPE.

2. Handling the Chemical:

  • Don the appropriate PPE as specified in the table above.
  • Conduct all manipulations of the chemical within a certified chemical fume hood to minimize inhalation exposure.[9]
  • Avoid direct contact with skin and eyes.[5]
  • Use compatible and clean laboratory equipment (e.g., glass, stainless steel).
  • Keep the container tightly closed when not in use to prevent contamination and potential release of vapors.[9][10]

3. In Case of a Spill:

  • Evacuate the immediate area if the spill is large or if you feel it is unsafe.
  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[11]
  • Clean the spill area thoroughly.
  • Do not allow the chemical to enter drains.[9]

4. Storage:

  • Store the chemical in a cool, dry, and well-ventilated area.[10]
  • Recommended storage is at -20°C for long-term stability.[1]
  • Keep away from incompatible materials such as strong oxidizing agents and acids.[11]

The following diagram illustrates the general workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review Safety Guide prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_chem Handle Chemical prep_workspace->handle_chem handle_storage Store Properly handle_chem->handle_storage dispose_waste Segregate Waste handle_chem->dispose_waste dispose_container Dispose via Licensed Contractor dispose_waste->dispose_container

Figure 1. A simplified workflow for the safe handling and disposal of this compound.

IV. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to ensure environmental safety and regulatory compliance.

1. Waste Segregation:

  • Chemical Waste: Any unused this compound and solutions containing it should be collected in a designated, labeled, and sealed hazardous waste container.
  • Contaminated Materials: Used gloves, absorbent materials from spills, and any other solid materials contaminated with the chemical should be collected in a separate, clearly labeled solid hazardous waste container.

2. Disposal Procedure:

  • All chemical waste must be disposed of through a licensed hazardous waste disposal company.[8][9]
  • Do not dispose of this chemical down the drain or in the regular trash.[11][9]
  • Follow all local, state, and federal regulations for hazardous waste disposal.

The following flowchart outlines the decision-making process for the disposal of materials related to this compound.

start Waste Generated is_chem Is it the chemical or a solution? start->is_chem is_solid Is it contaminated solid waste? is_chem->is_solid No liquid_waste Collect in Liquid Hazardous Waste Container is_chem->liquid_waste Yes solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Yes end End of Process is_solid->end No dispose Dispose via Licensed Waste Contractor liquid_waste->dispose solid_waste->dispose dispose->end

Figure 2. Decision flowchart for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
t-Butyl 3-(hydroxypropoxyl)-propanoate
Reactant of Route 2
Reactant of Route 2
t-Butyl 3-(hydroxypropoxyl)-propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.